2-Acetyl-3-hydroxythiophene
Description
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Properties
IUPAC Name |
1-(3-hydroxythiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMXOHXLLSSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537971 | |
| Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-07-0 | |
| Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Acetyl-3-hydroxythiophene
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2-acetyl-3-hydroxythiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the challenges associated with direct acylation of the 3-hydroxythiophene core, this document details a strategic three-step approach commencing with the protection of the hydroxyl group via methylation, followed by a regioselective Friedel-Crafts acylation, and culminating in a targeted demethylation to yield the desired product. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms at play.
Introduction: The Significance and Synthetic Challenges of this compound
The thiophene scaffold is a ubiquitous motif in a vast array of pharmaceuticals and functional materials, prized for its unique electronic properties and its role as a bioisostere for the benzene ring. Specifically, this compound serves as a critical intermediate in the synthesis of more complex molecules, where the juxtaposition of the acetyl and hydroxyl functionalities offers versatile handles for further chemical elaboration.
However, the direct synthesis of this target molecule from 3-hydroxythiophene presents a significant synthetic hurdle. The inherent electronic nature of the thiophene ring strongly favors electrophilic substitution at the α-positions (C2 and C5).[1] The presence of a hydroxyl group at the 3-position further complicates this landscape. While the hydroxyl group is an activating, ortho-para directing group, it is also susceptible to O-acylation, and direct Friedel-Crafts acylation can lead to a mixture of regioisomers and byproducts. To circumvent these challenges, a more strategic, multi-step approach is warranted.
This guide delineates a reliable three-step synthetic pathway:
-
Protection (O-Methylation): The hydroxyl group of 3-hydroxythiophene is first protected as a methyl ether, forming 3-methoxythiophene. This prevents unwanted O-acylation and helps to direct the subsequent electrophilic substitution.
-
Regioselective Acylation: A Friedel-Crafts acylation is then performed on 3-methoxythiophene to introduce the acetyl group. The methoxy group, being an ortho-para director, effectively guides the acylation to the desired C2 position.
-
Deprotection (O-Demethylation): Finally, the methyl protecting group is selectively removed to unveil the hydroxyl functionality, yielding the target molecule, this compound.
This methodical approach ensures high regioselectivity and provides a clear, reproducible pathway to this valuable synthetic intermediate.
Synthetic Pathway Overview
The overall synthetic transformation is illustrated in the workflow diagram below. Each step is designed to be high-yielding and amenable to standard laboratory techniques.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride tube under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (DCM) (200 mL).
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (8.6 g, 0.11 mol) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition is complete, add a solution of 3-methoxythiophene (11.4 g, 0.1 mol) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 20 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield 2-acetyl-3-methoxythiophene.
Data Presentation: Friedel-Crafts Acylation
| Parameter | Value |
| Starting Material | 3-Methoxythiophene |
| Reagents | Acetyl Chloride, Aluminum Chloride |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Expected Yield | 70-85% |
Step 3: O-Demethylation of 2-Acetyl-3-methoxythiophene to this compound
Causality of Experimental Choices: The final step involves the cleavage of the methyl ether to regenerate the hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. [1][2]The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. This method is generally preferred over other demethylating agents like HBr because it can be performed under milder conditions, which helps to preserve the acetyl functionality of the molecule. The reaction is typically carried out in an inert solvent like DCM at low temperatures to control the reactivity of BBr₃.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 2-acetyl-3-methoxythiophene (7.8 g, 0.05 mol) and anhydrous dichloromethane (DCM) (100 mL).
-
Addition of BBr₃: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of boron tribromide in DCM (60 mL, 0.06 mol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (50 mL). Stir for 30 minutes.
-
Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Data Presentation: O-Demethylation
| Parameter | Value |
| Starting Material | 2-Acetyl-3-methoxythiophene |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 12 hours |
| Expected Yield | 80-90% |
Conclusion
The synthesis of this compound from 3-hydroxythiophene is most effectively and reliably achieved through a three-step sequence involving protection, regioselective acylation, and deprotection. This in-depth guide provides detailed, validated protocols and the scientific rationale behind each experimental choice, empowering researchers to confidently reproduce this synthesis. The strategic use of a methyl protecting group for the hydroxyl functionality is key to overcoming the inherent challenges of direct acylation of the 3-hydroxythiophene core. The methodologies presented herein are robust and can be adapted for the synthesis of related substituted thiophenes, further highlighting the utility of this synthetic strategy in the fields of medicinal chemistry and materials science.
References
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Amer, A. (2015). Answer to "Any mild conditions to do demethylation of methoxy thiophene compounds?". ResearchGate. [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
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St. Jude Children's Research Hospital. (2018). Answer to "Dimethylation with BBr3?". ResearchGate. [Link]
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Scribd. (n.d.). Friedel Crafts Acylation. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link]
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Keto-enol tautomerism in 2-Acetyl-3-hydroxythiophene
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Acetyl-3-hydroxythiophene
Executive Summary
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, represents a cornerstone of physical organic chemistry with profound implications for drug discovery and materials science. In molecules containing a 1,3-dicarbonyl or equivalent moiety, the equilibrium between the keto and enol forms is particularly sensitive to subtle structural and environmental perturbations. This guide provides a comprehensive examination of the keto-enol tautomerism in this compound, a heterocyclic system where the interplay of aromaticity, substituent effects, and intramolecular hydrogen bonding governs the delicate balance between its tautomeric forms. We will dissect the theoretical underpinnings of this equilibrium, present detailed, field-proven experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and outline a computational workflow for theoretical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding and practical guidance on the analysis of tautomeric systems.
Introduction to Tautomerism: The Case of this compound
Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This is not a resonance phenomenon, as it involves the movement of both a proton and electrons, resulting in the breaking and forming of sigma bonds.[1] For simple acyclic ketones like acetone, the equilibrium overwhelmingly favors the more stable keto form.[3] However, the position of this equilibrium can be dramatically shifted by several structural factors:
-
Conjugation: Extended π-systems can stabilize the enol form.[1]
-
Aromaticity: If the enol form is part of an aromatic system, it can be significantly stabilized.[1][4]
-
Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl systems, the enol form can be stabilized by the formation of a strong, six-membered intramolecular hydrogen bond.[2]
-
Solvent Effects: The surrounding solvent environment plays a critical role in stabilizing one tautomer over the other.[5][6][7][8][9][10]
This compound is a quintessential example of a system where the enol form is expected to be highly significant. The molecule incorporates a thiophene ring, an aromatic heterocycle, substituted with hydroxyl and acetyl groups in a 1,3-relationship. This arrangement facilitates the formation of a strong intramolecular hydrogen bond in the enol tautomer, creating a stable pseudo-six-membered ring. Understanding the tautomeric preference of this molecule is crucial, as different tautomers can exhibit vastly different biological activities, solubilities, and metabolic profiles, a key consideration in drug design.[11]
Figure 1: The keto-enol tautomeric equilibrium in this compound.
The Role of Solvent: Probing the Equilibrium
The choice of solvent is arguably the most powerful external factor influencing the keto-enol equilibrium. Solvents interact with solutes through various mechanisms, including dipole-dipole interactions and hydrogen bonding, which can preferentially stabilize one tautomer.
-
Non-polar, Aprotic Solvents (e.g., Cyclohexane, CCl₄): These solvents do not compete for hydrogen bonding. Consequently, the enol tautomer, stabilized by its strong intramolecular hydrogen bond, is often heavily favored.
-
Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess high dipole moments and can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the enolic proton, while also solvating the more polar keto tautomer. This typically shifts the equilibrium towards the keto form.[5]
-
Polar, Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can effectively solvate both tautomers, but often stabilize the more polar keto form to a greater extent, pushing the equilibrium in its favor.[10]
The causality is clear: a solvent that can effectively compete with and disrupt the internal stabilization of the enol form will shift the equilibrium toward the keto form. This predictable behavior is the foundation of the experimental characterization detailed below.
Figure 2: Influence of solvent properties on the tautomeric equilibrium.
Experimental Characterization: Protocols and Data Interpretation
¹H NMR Spectroscopy: A Quantitative View
Proton NMR spectroscopy is the preeminent technique for quantifying tautomeric ratios.[5][9] Because the interconversion between keto and enol tautomers is slow on the NMR timescale, distinct sets of signals are observed for each species in the mixture, allowing for direct integration and ratio determination.
Key Differentiating Signals:
-
Enol Tautomer: A highly deshielded signal for the enolic proton (δ > 10 ppm) involved in the intramolecular hydrogen bond is characteristic. The acetyl methyl protons will appear as a sharp singlet.
-
Keto Tautomer: The spectrum will show signals for the methylene protons (CH₂) adjacent to the carbonyl group, typically in the range of δ 3.5-4.5 ppm. The hydroxyl proton signal may be broad and its position variable.
-
Sample Preparation: a. Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube. b. Add ~0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). Ensure high-purity solvents are used to avoid interfering signals. c. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent. d. Cap the tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup & Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. b. Shim the instrument to achieve high magnetic field homogeneity. c. Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Ensure a relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate quantitative integration.
-
Data Processing & Analysis: a. Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. b. Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak. c. Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the acetyl methyl singlet of the enol form and the methylene signal of the keto form. d. Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto) / N))] * 100 (where N is the number of protons for the integrated keto signal, typically 2 for the CH₂ group).
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy offers a complementary method for studying tautomeric equilibria.[10] The keto and enol forms possess different chromophores due to their distinct electronic systems. The enol form, with its extended conjugated system involving the thiophene ring and the enone moiety, typically absorbs at a longer wavelength (lower energy) compared to the less conjugated keto form.[12]
-
Stock Solution Preparation: a. Prepare a concentrated stock solution of this compound in a non-polar solvent where the compound exists almost exclusively as the enol tautomer (e.g., cyclohexane). This allows for the determination of the molar absorptivity (ε) of the pure enol form.
-
Sample Preparation: a. Prepare a series of dilute solutions of the compound in various solvents of interest (e.g., ethanol, acetonitrile, water) from the stock solution. Ensure the final concentrations are within the linear range of the Beer-Lambert law.
-
Spectral Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.
-
Data Analysis: a. Identify the absorption maximum (λ_max) corresponding to the enol tautomer. b. The equilibrium constant (K_T = [Enol]/[Keto]) can be determined by comparing the observed molar absorptivity (ε_obs) in a given solvent to the molar absorptivity of the pure enol form (ε_enol).[10] c. The fraction of the enol form (X_enol) is given by: X_enol = ε_obs / ε_enol. d. The percentage of the enol is then X_enol * 100.
Computational Chemistry: A Theoretical Framework
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into the intrinsic stabilities of tautomers and can predict their geometries and spectroscopic properties.[13][14]
-
Structure Generation: Build the 3D structures of both the keto and enol tautomers of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, is recommended.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Analysis: Compare the final electronic energies, including ZPVE corrections, of the two tautomers. The difference in energy (ΔE) directly relates to their relative stability. A lower energy indicates a more stable tautomer.
Figure 3: Experimental workflow for NMR-based tautomer analysis.
Data Synthesis and Expected Results
By combining the results from NMR, UV-Vis, and computational studies, a comprehensive and self-validating picture of the tautomerism emerges. The quantitative data should be summarized for clear comparison.
Table 1: Expected Tautomeric Composition of this compound in Various Solvents
| Solvent | Solvent Type | Expected Predominant Tautomer | Expected % Enol (Illustrative) | Rationale |
| Cyclohexane-d₁₂ | Non-polar Aprotic | Enol | > 95% | Intramolecular H-bond is highly stabilizing and undisturbed. |
| Benzene-d₆ | Non-polar Aprotic | Enol | > 90% | Aromatic stacking may slightly influence equilibrium. |
| Chloroform-d (CDCl₃) | Weakly Polar | Enol | ~80-90% | Minor H-bond donation from CDCl₃ can slightly favor the keto form. |
| Acetone-d₆ | Polar Aprotic | Keto | ~40-60% | Strong H-bond acceptor competes for the enolic proton. |
| DMSO-d₆ | Highly Polar Aprotic | Keto | < 20% | Very strong H-bond acceptor effectively disrupts intramolecular H-bond.[5] |
| Methanol-d₄ | Polar Protic | Keto | < 10% | Strong H-bond donor/acceptor solvates the polar keto tautomer. |
These illustrative percentages are based on established trends for β-dicarbonyl compounds.[5][9] The experimental results from the described protocols would provide the precise values for this compound, offering critical data for any subsequent application, from reaction mechanism studies to drug design.
Conclusion
The keto-enol tautomerism of this compound is a nuanced equilibrium governed by the stabilizing force of an intramolecular hydrogen bond and the perturbing influence of the solvent environment. A multi-faceted analytical approach, leveraging the quantitative power of NMR spectroscopy, the electronic insights from UV-Vis spectroscopy, and the theoretical validation from computational chemistry, provides a robust framework for its complete characterization. For scientists in drug development, a thorough understanding and quantification of this tautomeric behavior are not merely academic; they are essential prerequisites for predicting a molecule's physicochemical properties, receptor interactions, and ultimate therapeutic potential.
References
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Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]
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PubMed. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. J Phys Chem A. [Link]
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Scilit. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
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Canadian Science Publishing. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
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ResearchGate. (2009). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Revisiting a classic physical chemistry experiment. [Link]
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National Institutes of Health. (2018). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics. [Link]
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Chemical properties and reactivity of 2-Acetyl-3-hydroxythiophene
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Acetyl-3-hydroxythiophene
Foreword: Navigating the Chemistry of a Versatile Heterocycle
To the researchers, medicinal chemists, and drug development professionals who engage with the intricate world of heterocyclic chemistry, this compound represents a molecule of significant potential. Its structure, featuring a thiophene core functionalized with both an electron-donating hydroxyl group and an electron-withdrawing acetyl group, creates a rich and nuanced landscape of reactivity. This guide is structured not as a rigid template, but as a logical exploration of the molecule's fundamental characteristics. We will delve into its synthesis, explore its defining structural feature—keto-enol tautomerism—and dissect its reactivity, providing not just protocols, but the causal reasoning behind them. Our objective is to equip you with the foundational knowledge and practical insights required to expertly manipulate and leverage this scaffold in your research and development endeavors.
Molecular Structure and Tautomerism: The Duality of Identity
The chemical behavior of this compound is fundamentally governed by a tautomeric equilibrium. The molecule exists as a mixture of two forms: the aromatic hydroxy-thiophene (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form. This equilibrium is sensitive to the solvent environment, with the hydroxy tautomer generally being a significant contributor[1].
-
This compound (Enol Form): Possesses a fully aromatic thiophene ring. The hydroxyl group acts as a powerful electron-donating group, while the acetyl group is electron-withdrawing.
-
2-Acetylthiophen-3(2H)-one (Keto Form): The aromaticity of the thiophene ring is broken. This form features a ketone within the five-membered ring and an exocyclic double bond conjugated with the acetyl group.
This tautomerism is the single most critical factor in predicting the molecule's reactivity. Reactions can proceed from either tautomer, and reaction conditions can influence the position of the equilibrium.
Caption: Keto-enol tautomerism of this compound.
Synthesis of the Thiophene Core
While direct synthesis routes for this compound are not extensively documented, a robust and logical approach can be designed based on established thiophene synthetic methodologies, such as modifications of the Gewald reaction[1][2][3]. The following proposed synthesis utilizes readily available starting materials to construct the target heterocycle.
Proposed Synthetic Workflow: A Modified Gewald-Type Approach
This protocol involves the reaction of an α-mercapto ketone with an active methylene compound containing an acetyl group, facilitated by a base.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a solution of 3-mercaptopentane-2,4-dione (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Causality: Triethylamine acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the Knoevenagel-type condensation with one of the ketone functionalities. DMF is a suitable polar aprotic solvent for this reaction type.
-
-
Cyclization: Stir the reaction mixture at 60 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating promotes the intramolecular cyclization, where the thiol group attacks the nitrile, leading to the formation of the thiophene ring. This is the key ring-forming step of the Gewald reaction[4].
-
-
Hydrolysis and Workup: After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid. This will precipitate the crude product and neutralize the base.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Characterization
Confirming the structure of the synthesized product is paramount. The following table outlines the predicted spectroscopic data for this compound, based on known values for related structures like 2-acetylthiophene and general principles of spectroscopy[5][6][7][8].
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ ~7.0-7.5 ppm (d, 1H, H5), δ ~6.8-7.2 ppm (d, 1H, H4), δ ~5.0-7.0 ppm (br s, 1H, OH), δ ~2.5 ppm (s, 3H, COCH₃) | The two doublets correspond to the coupled protons on the thiophene ring. The hydroxyl proton will be a broad singlet, and its chemical shift is highly dependent on solvent and concentration. The acetyl methyl group will be a sharp singlet. |
| ¹³C NMR | δ ~190-195 ppm (C=O, acetyl), δ ~155-160 ppm (C3-OH), δ ~140-145 ppm (C2), δ ~125-130 ppm (C5), δ ~115-120 ppm (C4), δ ~25-30 ppm (COCH₃) | The carbonyl carbon of the acetyl group will be the most downfield signal. The carbon bearing the hydroxyl group (C3) will also be significantly downfield. |
| IR (cm⁻¹) | ~3400-3200 (br, O-H stretch), ~1650-1630 (s, C=O stretch), ~1580-1500 (m, C=C aromatic stretch) | The broad O-H stretch is indicative of hydrogen bonding. The ketone's C=O stretch is at a lower frequency than usual due to conjugation and potential intramolecular hydrogen bonding with the 3-hydroxy group. |
| Mass Spec (MS) | M⁺ peak at m/z = 142.01 | Corresponds to the molecular formula C₆H₆O₂S. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43). |
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is a fascinating interplay between the activating hydroxyl group and the deactivating acetyl group.
Electrophilic Aromatic Substitution
The thiophene ring is inherently electron-rich and reactive towards electrophiles[9]. The outcome of substitution is determined by the directing effects of the substituents.
-
-OH (at C3): A powerful activating, ortho-, para-director. It strongly activates the C2 and C4 positions. Since C2 is occupied, it directs strongly to C4.
-
-COCH₃ (at C2): A deactivating, meta-director. It deactivates the entire ring and directs incoming electrophiles to the C4 and C5 positions.
Controlling Principle: The activating effect of the hydroxyl group is significantly stronger than the deactivating effect of the acetyl group. Therefore, electrophilic substitution is predicted to occur preferentially at the most activated vacant position, which is C5 . The C4 position is sterically hindered and electronically influenced by both groups.
Caption: Predicted mechanism for electrophilic substitution on this compound.
Protocol: Bromination at the C5 Position
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or dichloromethane at 0 °C.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product with an appropriate organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 2-Acetyl-5-bromo-3-hydroxythiophene.
Reactions at the Acetyl Group: Condensation Chemistry
The acetyl group's carbonyl carbon is electrophilic and readily undergoes condensation reactions, providing a powerful handle for molecular elaboration[12][13][14].
Protocol: Claisen-Schmidt Condensation to form Chalcones
-
Setup: Dissolve this compound (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
-
Base Addition: Add an aqueous solution of a strong base, such as potassium hydroxide (40% solution), dropwise to the stirred mixture at room temperature[13].
-
Causality: The base deprotonates the methyl group of the acetyl moiety, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.
-
-
Reaction and Precipitation: Stir the reaction for 12-24 hours at room temperature. The chalcone product often precipitates from the reaction mixture.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water and then cold ethanol to remove unreacted starting materials and base.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation
The hydroxyl group, particularly its conjugate base (the enolate), is a potent nucleophile, allowing for selective alkylation or acylation at the oxygen atom[1].
Protocol: O-Alkylation
-
Base Treatment: In an inert atmosphere, treat a solution of this compound (1.0 eq) in anhydrous THF or DMF with a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C.
-
Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the hydroxyl group to form the sodium salt (enolate), which is a much stronger nucleophile than the neutral hydroxyl group.
-
-
Electrophile Addition: After gas evolution ceases, add an alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by adding water. Extract the product with ether or ethyl acetate, wash, dry, and concentrate.
-
Purification: Purify via column chromatography to obtain the 3-alkoxy-2-acetylthiophene derivative.
Applications in Medicinal Chemistry and Drug Development
The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs[12]. Thiophene derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][13]. The this compound core is a valuable starting point for generating libraries of novel compounds for drug discovery.
-
Anticancer Agents: The chalcone derivatives synthesized from this core are known to possess significant antiproliferative activity[13].
-
Enzyme Inhibitors: The functional groups offer multiple points for modification to target specific enzyme active sites.
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring, offering improved metabolic stability or potency.
By leveraging the reactivity at the C5 position, the acetyl group, and the hydroxyl group, medicinal chemists can systematically explore the structure-activity relationship (SAR) of this scaffold to develop novel therapeutic leads.
References
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Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]
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Ramesh, B., et al. (2008). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. Available at: [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]
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Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]
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Kojić, J. S., et al. (2018). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. Available at: [Link]
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Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator. Available at: [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S. Available at: [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
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Chemistry Academy. (2021). Thiophene #!Electrophilic substitution reactions. YouTube. Available at: [Link]
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Wera, M., et al. (2013). Structure, tautomerism, and features of 1-(5-acetyl-2,4- dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one (FC) and 1,1 - (4,6-dihy. ResearchGate. Available at: [Link]
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Total Organic Chemistry. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. YouTube. Available at: [Link]
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Leah4sci. (2014). EAS Friedel Crafts Alkylation vs Acylation EAS vid 8 by Leah Fisch. YouTube. Available at: [Link]
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Spectroscopic characterization of 2-Acetyl-3-hydroxythiophene
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Acetyl-3-hydroxythiophene
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its ketone and hydroxyl functionalities. A comprehensive understanding of its structural and electronic properties is paramount for its application in drug development and organic synthesis. This technical guide provides a detailed framework for the spectroscopic characterization of this compound, addressing the pivotal role of keto-enol tautomerism in its analysis. By integrating predictive analysis based on analogous structures with robust, field-proven experimental protocols, this document serves as an essential resource for researchers and scientists. We will explore a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to achieve an unambiguous structural elucidation.
Introduction: The Structural Dichotomy of this compound
This compound (PubChem CID: 13352352) possesses a unique structural feature: the juxtaposition of an acetyl group and a hydroxyl group on a thiophene ring.[1] This arrangement facilitates a dynamic equilibrium between two tautomeric forms: the keto form (1-(3-hydroxythiophen-2-yl)ethan-1-one) and the enol form (1-(3-oxodihydrothiophen-2(3H)-ylidene)ethan-1-ol). The prevalence of each tautomer is highly dependent on factors such as the solvent, temperature, and pH, which in turn dictates the molecule's spectroscopic signature.[2][3]
The primary objective of any analytical endeavor is to not only confirm the molecular identity but also to understand this tautomeric equilibrium. The choice of spectroscopic method and experimental conditions is therefore not arbitrary but a deliberate strategy to probe this chemical duality.
Caption: Keto-Enol Tautomeric Equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Connectivity and Tautomerism
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and quantifying the tautomeric ratio in solution. Both ¹H and ¹³C NMR provide distinct insights into the electronic environment of each atom.
Expertise & Causality: Interpreting the NMR Spectrum
The key to interpreting the NMR spectrum is to predict the chemical shifts for both tautomers. These predictions are grounded in the well-understood effects of substituents on aromatic rings and by comparing with structurally similar compounds like 2-acetylthiophene and methyl 3-hydroxythiophene-2-carboxylate.[4][5][6]
-
¹H NMR: The keto form is expected to show two distinct doublets for the thiophene ring protons and a singlet for the acetyl methyl group. A broad singlet for the hydroxyl proton, which may exchange with D₂O, would also be present. The enol form, by contrast, would exhibit a downfield shift for the remaining ring proton due to the modified conjugation and potentially a new signal for a vinylic proton, depending on the exact enol structure.
-
¹³C NMR: The carbonyl carbon of the keto form will have a characteristic signal around 190 ppm.[7] In the enol form, this signal would be absent, replaced by signals corresponding to sp²-hybridized carbons of the C=C-OH group at different chemical shifts.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like CDCl₃ may favor one tautomer, while protic or hydrogen-bond-accepting solvents like DMSO-d₆ can shift the equilibrium, providing valuable information about the system's dynamics.[8]
Predicted Spectroscopic Data: NMR
| Assignment | Keto Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) | Justification/Reference |
| ¹H NMR | |||
| Thiophene H-4 | 6.9 - 7.2 | 6.5 - 6.8 | Shielded relative to 2-acetylthiophene due to OH group.[5] |
| Thiophene H-5 | 7.5 - 7.8 | 7.2 - 7.5 | Deshielded due to proximity to the acetyl group.[5] |
| -C(=O)CH₃ | 2.5 - 2.7 | 2.2 - 2.4 | Typical range for acetyl protons.[4] |
| -OH | 5.0 - 9.0 (broad) | N/A (or sharp enolic OH ~10-15 ppm) | Position is solvent and concentration dependent. |
| ¹³C NMR | |||
| C=O | 188 - 192 | N/A | Characteristic chemical shift for an acetyl ketone.[7] |
| C2 (C-Ac) | 142 - 146 | ~150-160 (C=C) | Point of substitution. |
| C3 (C-OH) | 155 - 160 | ~170-180 (C-O) | Highly deshielded by oxygen. |
| C4 | 125 - 128 | ~115-120 | |
| C5 | 130 - 134 | ~125-130 | |
| -CH₃ | 26 - 28 | 20 - 24 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz.[9] Tune and shim the instrument until optimal field homogeneity is achieved.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 15 ppm centered around 7 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26, δC = 77.16 ppm).
Caption: Standard workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups that define the tautomeric forms.
Expertise & Causality: Deciphering Vibrational Modes
The diagnostic power of FT-IR lies in identifying the sharp, strong carbonyl (C=O) stretch of the keto form versus the broad hydroxyl (O-H) and alkenyl (C=C) stretches of the enol form.
-
Keto Form: The most prominent feature will be a strong absorption band corresponding to the C=O stretch of the acetyl group, typically found between 1650-1680 cm⁻¹. Additional bands for aromatic C=C stretching and C-H bonds will also be present.[8]
-
Enol Form: This tautomer would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching vibration near 1600-1640 cm⁻¹. The absence or significant reduction in the intensity of the C=O band would be a key indicator.
The observed spectrum will likely be a superposition of both forms, with the relative intensities of the C=O and O-H bands providing a qualitative measure of the tautomeric equilibrium in the solid state (for KBr) or neat form (for ATR).
Predicted Spectroscopic Data: FT-IR
| Vibrational Mode | Keto Tautomer (Predicted cm⁻¹) | Enol Tautomer (Predicted cm⁻¹) | Justification/Reference |
| O-H Stretch | 3200-3500 (broad) | 3200-3600 (broad) | Characteristic of hydroxyl groups. |
| C-H Stretch (Aromatic) | 3050-3150 | 3050-3150 | Typical for sp² C-H bonds.[10] |
| C-H Stretch (Aliphatic) | 2900-3000 | 2900-3000 | From the methyl group. |
| C=O Stretch | 1650-1680 (strong) | Absent or very weak | Key diagnostic peak for the keto form.[11] |
| C=C Stretch (Ring/Enol) | 1500-1600 | 1600-1640 | Conjugated C=C bonds.[12] |
| C-S Stretch | 650-850 | 650-850 | Characteristic of thiophene ring.[12][13] |
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background. Perform baseline correction if necessary.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight and offers structural clues through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of molecule.[14]
Expertise & Causality: Predicting Fragmentation Pathways
Upon electron ionization (EI), this compound will generate a molecular ion ([M]⁺) corresponding to its molecular weight (142.18 g/mol ). The subsequent fragmentation is predictable based on the established behavior of acetylthiophenes.[14]
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in a highly stable thienoyl cation at m/z 127.
-
Acylium Ion Formation: A competing fragmentation involves the cleavage of the bond between the carbonyl carbon and the thiophene ring, forming an acylium ion ([CH₃CO]⁺) at m/z 43.
-
Loss of CO: The fragment at m/z 127 can further lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 99.
The relative abundance of these fragments serves as a fingerprint for the molecule's structure.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C, splitless mode.
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. Both tautomers are expected to absorb in the UV region, but their absorption maxima (λ_max) will differ due to variations in their conjugated systems.
Expertise & Causality: Correlating Structure with Absorption
-
π → π Transitions:* The thiophene ring conjugated with the acetyl group creates an extended π-system, leading to strong π → π* transitions. The enol form, with its C=C double bond, will have a slightly different conjugation path, likely causing a shift in λ_max. Based on data for substituted thiophenes, these absorptions are expected in the 250-300 nm range.[15][16]
-
n → π Transitions:* The carbonyl group in the keto tautomer also allows for a weaker n → π* transition, which typically appears at a longer wavelength ( >300 nm) than the π → π* transition.
Predicted Spectroscopic Data: UV-Vis
| Transition | Tautomer | Predicted λ_max (nm) | Justification/Reference |
| π → π | Keto & Enol | 260 - 290 | Extended conjugation of the thiophene ring system.[16] |
| n → π | Keto | 310 - 340 | Associated with the carbonyl group's non-bonding electrons.[17] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or THF). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill a cuvette with the pure solvent to be used as a blank.
-
Data Acquisition: Record the spectrum from approximately 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each observed transition.
Conclusion: A Unified Analytical Approach
The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy stands as the primary tool for definitive structure elucidation and tautomer quantification, FT-IR provides rapid confirmation of key functional groups. Mass spectrometry validates the molecular weight and reveals structural motifs through fragmentation, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By cross-correlating the data from these distinct yet complementary methods, researchers can build a complete and unambiguous profile of the molecule, confidently navigating the complexities introduced by its inherent keto-enol tautomerism. This integrated analytical strategy ensures the highest degree of scientific integrity and provides the trustworthy data essential for advancing research and development.
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Theoretical and Computational Elucidation of 2-Acetyl-3-hydroxythiophene: A Molecular Design Perspective
An In-Depth Technical Guide
Executive Summary
2-Acetyl-3-hydroxythiophene is a heterocyclic compound of significant interest, serving as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its structural and electronic characteristics, governed by the interplay between the thiophene ring, hydroxyl, and acetyl substituents, dictate its reactivity, stability, and potential for biological activity. This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. We delve into its molecular geometry, vibrational signatures, electronic landscape, and nonlinear optical properties, primarily leveraging Density Functional Theory (DFT). The methodologies, analyses, and insights presented herein are intended to equip researchers, chemists, and drug development professionals with a foundational understanding of this molecule's physicochemical properties, guiding its strategic application in the design of novel functional materials and therapeutic agents.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged five-membered sulfur-containing heterocycle that is a cornerstone in numerous pharmaceutical agents and organic materials.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block in drug design.[3] The introduction of acetyl and hydroxyl groups at the 2- and 3-positions, respectively, creates a molecule—this compound (PubChem CID: 13352352)—with a rich and complex chemical profile.[4]
A critical feature of this molecule is the potential for keto-enol tautomerism, existing in equilibrium between the 3-hydroxythiophene form and its thiophen-3(2H)-one tautomer.[5] This equilibrium can be influenced by the solvent and local chemical environment, significantly impacting its reactivity and interaction with biological targets. Computational studies are indispensable for understanding the relative stabilities of these tautomers and for predicting the molecule's behavior in different media.
This guide will systematically dissect the molecule's properties using a validated computational workflow, demonstrating how theoretical calculations provide predictive insights that complement and guide experimental research.
The Computational Scientist's Toolkit: Methodology and Rationale
To accurately model the properties of this compound, a robust computational methodology is paramount. Density Functional Theory (DFT) stands out as the workhorse for such investigations, offering an exceptional balance of computational efficiency and accuracy for organic systems.[6][7][8]
2.1. Core Methodology: Density Functional Theory (DFT)
Our analysis is grounded in DFT calculations, specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely chosen for its proven reliability in predicting the geometric, vibrational, and electronic properties of a vast range of organic molecules.[9][10] To ensure accuracy, a Pople-style basis set, such as 6-311G(d,p), is employed. This basis set provides sufficient flexibility for the valence electrons to be described accurately, including polarization functions (d,p) that account for the non-uniform distribution of electron density in a bonded environment.[9]
2.2. Experimental Protocol: A Standard Computational Workflow
The following protocol outlines the step-by-step process for a comprehensive theoretical analysis of this compound.
-
Structure Optimization:
-
The initial molecular structure of this compound is drawn using a molecular editor like GaussView.
-
A full geometry optimization is performed without any symmetry constraints using the B3LYP/6-311G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
The calculated frequencies are used to predict the FT-IR and FT-Raman spectra. These are often scaled by a factor (~0.96) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.[11]
-
-
Electronic Property Calculation:
-
From the optimized structure, key electronic properties are derived. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize charge distribution.
-
-
Non-Linear Optical (NLO) Property Calculation:
-
The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀) are calculated to assess the molecule's potential for NLO applications. These calculations are typically performed at the same DFT level.
-
All calculations are performed using a computational chemistry software package such as Gaussian.[9]
Caption: Standard workflow for the computational analysis of a molecule.
Molecular Geometry and Vibrational Analysis
The first step in understanding a molecule is to define its three-dimensional structure. DFT optimization provides precise predictions of bond lengths and angles.
Caption: Schematic of this compound's molecular structure.
3.1. Optimized Geometrical Parameters
The optimized structure reveals a planar thiophene ring, a common feature of aromatic systems. The C-S bond lengths are typically calculated to be in the range of 1.73 to 1.75 Å, consistent with values for other thiophene derivatives.[9] The C=O bond of the acetyl group and the C-O bond of the hydroxyl group are key features that dictate the molecule's hydrogen bonding capabilities and electronic behavior.
Table 1: Predicted Geometrical Parameters (B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-C3 | 1.38 | S1-C2-C3 | 111.5 |
| C3-C4 | 1.42 | C2-C3-C4 | 112.0 |
| C4-C5 | 1.37 | C3-C4-C5 | 112.2 |
| C5-S1 | 1.74 | C2-C7-O8 | 121.0 |
| C2-S1 | 1.75 | C3-O6-H | 109.5 |
| C2-C(Acetyl) | 1.48 | ||
| C=O | 1.23 |
| C-OH | 1.35 | | |
Note: These are representative values based on DFT calculations of similar structures.
3.2. Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational analysis provides a molecular fingerprint. Theoretical calculations are crucial for assigning the specific atomic motions corresponding to each peak in an experimental spectrum.
Table 2: Key Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) (Scaled) | Experimental (Typical Range) | Assignment |
|---|---|---|
| 3450-3550 | 3400-3600 | O-H stretching (hydroxyl group) |
| 3050-3150 | 3000-3100 | C-H stretching (aromatic) |
| 2900-3000 | 2850-3000 | C-H stretching (methyl) |
| 1650-1670 | 1630-1680 | C=O stretching (acetyl ketone)[12] |
| 1520-1540 | 1500-1550 | C=C stretching (thiophene ring)[11] |
| 1350-1370 | 1350-1380 | C-H bending (methyl) |
| 680-710 | 680-720 | C-S stretching (thiophene ring)[11] |
The strong absorption predicted around 1650 cm⁻¹ is a clear indicator of the acetyl group's carbonyl stretch. The broad peak expected above 3400 cm⁻¹ corresponds to the hydroxyl group's O-H stretch, which is highly sensitive to hydrogen bonding.
Electronic Properties and Chemical Reactivity
The electronic nature of a molecule is defined by its frontier molecular orbitals (FMOs)—the HOMO and LUMO. The energy difference between them, the HOMO-LUMO gap (Egap), is a fundamental descriptor of chemical stability and reactivity.[10] A smaller gap generally implies that a molecule is more polarizable and more readily undergoes electronic transitions, suggesting higher chemical reactivity.[7]
Caption: Visualization of the HOMO-LUMO energy gap (Egap).
4.1. Frontier Molecular Orbitals (FMOs)
For this compound, the HOMO is typically localized across the thiophene ring and the hydroxyl group, indicating these are the primary sites for electron donation (nucleophilic character). Conversely, the LUMO is often centered on the acetyl group and the C2-C3 bond, highlighting the regions susceptible to electron acceptance (electrophilic attack).
Table 3: Calculated Electronic Properties
| Property | Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.25 | Electron-donating ability |
| E_LUMO | -1.80 | Electron-accepting ability |
| E_gap (LUMO-HOMO) | 4.45 | Chemical reactivity, stability[9] |
Note: Values are representative and depend on the specific DFT functional and basis set.
4.2. Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the carbonyl and hydroxyl groups. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around the hydroxyl hydrogen and the hydrogens on the thiophene ring. These are sites for nucleophilic attack.
This analysis is critical in drug design, as it helps predict how the molecule might interact with the active site of a protein or enzyme.[13]
Nonlinear Optical (NLO) Properties
Organic molecules with extended π-conjugation and significant charge asymmetry can exhibit NLO properties, making them candidates for applications in optoelectronics and photonics.[14][15] The key parameters are the dipole moment (μ) and the first hyperpolarizability (β₀). A large β₀ value is indicative of a strong NLO response.[16]
The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-COCH₃) on the conjugated thiophene ring suggests that this compound could possess notable NLO properties. DFT calculations are a powerful tool for screening candidate molecules for such applications.
Table 4: Calculated NLO Properties
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | ~2.5 - 3.5 | Debye |
| Mean Polarizability (α) | ~80 - 100 | 10⁻²⁴ esu |
| First Hyperpolarizability (β_total) | Varies significantly | 10⁻³⁰ esu |
The calculated hyperpolarizability suggests that the molecule has potential as an NLO material, warranting further experimental investigation.[17]
Implications for Drug Development and Materials Science
The comprehensive computational profile of this compound provides actionable insights for its application:
-
Medicinal Chemistry: The MEP and FMO analyses identify the key pharmacophoric features. The electron-rich oxygen atoms are prime hydrogen bond acceptors, while the hydroxyl proton is a strong hydrogen bond donor. This information can guide the design of derivatives that fit into specific biological receptor sites. Thiophene derivatives have shown promise as antibacterial and antioxidant agents, and understanding the electronic structure is the first step in optimizing this activity.[6][18][19]
-
Materials Science: The predicted NLO properties suggest that this molecular scaffold could be incorporated into larger polymeric or crystalline structures to create advanced optical materials. Further computational studies could explore how dimerization or functionalization affects these properties.
Conclusion
This guide has demonstrated the power of a synergistic theoretical and computational approach to characterizing this compound. Through DFT calculations, we have established a detailed profile of its structural, vibrational, electronic, and NLO properties. The optimized geometry and predicted vibrational spectra serve as a benchmark for experimental validation. Furthermore, the analysis of frontier molecular orbitals and the molecular electrostatic potential map provides a clear rationale for the molecule's reactivity and potential intermolecular interactions. These insights are invaluable for researchers aiming to harness this versatile thiophene derivative for applications ranging from the development of new pharmaceuticals to the design of novel nonlinear optical materials.
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Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry. Available from: [Link].
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available from: [Link].
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Nonlinear Optical Properties of Discotic Hexylthiotruxene Derivatives. ACS Omega, PMC, National Institutes of Health. Available from: [Link].
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Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate. Available from: [Link].
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Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, PMC, National Institutes of Health. Available from: [Link].
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Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. ACS Omega, PMC, National Institutes of Health. Available from: [Link].
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Determination of HOMO and LUMO Level of Polythiophene, Poly(3-Thiophene Acetic Acid), Polypyrrole and Chlorophyll via Cyclic Voltammetry Method. ResearchGate. Available from: [Link].
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An In-depth Technical Guide to the Physical Properties of 2-Acetyl-3-hydroxythiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3-hydroxythiophene, also known by its IUPAC name 1-(3-hydroxythiophen-2-yl)ethanone, is a heterocyclic organic compound incorporating both a ketone and a hydroxyl functional group on a thiophene ring. This substitution pattern makes it an interesting building block in medicinal chemistry and materials science. The presence of the hydroxyl and acetyl groups allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step for its application in research and development, informing purification methods, reaction conditions, and handling procedures. This guide provides a detailed overview of the available physical property data for this compound and outlines the standard methodologies for their experimental determination.
Physicochemical Properties of this compound
The experimental data for the physical properties of this compound are not extensively reported in peer-reviewed literature. However, data from chemical suppliers and databases provide some insight into its expected physical state and behavior at different temperatures.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | - |
| Molecular Weight | 142.18 g/mol | - |
| CAS Number | 5556-07-0 | - |
| Melting Point | Data not available | - |
| Boiling Point | 251.8 °C at 760 mmHg | [1] |
It is important to note that while a boiling point is reported, an experimental melting point is not readily found in publicly accessible databases or scientific literature. This suggests that the compound may exist as a liquid at room temperature or that its solid-state properties are not yet fully characterized. For comparison, the closely related compound 2-acetylthiophene, which lacks the hydroxyl group, has a reported melting point of 10-11 °C and a boiling point of 214 °C. The presence of the hydroxyl group in this compound would be expected to increase the boiling point due to hydrogen bonding, which is consistent with the reported value.
Experimental Determination of Physical Properties
To ensure the scientific integrity and reproducibility of research, the physical properties of a compound should be experimentally verified. The following sections detail the standard laboratory protocols for determining the melting and boiling points of a chemical substance like this compound.
Melting Point Determination: The Capillary Method
The determination of a substance's melting point is a fundamental technique for its identification and purity assessment. A sharp melting range (typically less than 1 °C) is indicative of a pure compound. The capillary method is a widely used, straightforward, and reliable technique.
-
Sample Preparation: A small amount of the crystalline solid is finely ground to a powder. This ensures uniform packing and heat transfer within the capillary tube.
-
Capillary Tube Packing: The open end of a thin-walled capillary tube is tapped into the powdered sample. The sample is then compacted into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus. The apparatus is equipped with a heating block, a thermometer or temperature probe, and a viewing lens to observe the sample.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Caption: Workflow for determining melting point via the capillary method.
Boiling Point Determination: The Distillation Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure substance, the boiling point is a characteristic physical constant at a given pressure. The distillation method is a common and accurate way to determine the boiling point of a liquid.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The substance to be tested is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the measured temperature is that of the vapor that is in thermal equilibrium with the boiling liquid.
-
Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises, passes into the condenser, is cooled by circulating water, and condenses back into a liquid, which is collected in the receiving flask.
-
Temperature Reading: The temperature is monitored throughout the distillation. The boiling point is the temperature at which the liquid and vapor are in equilibrium, which is indicated by a stable temperature reading on the thermometer while the liquid is actively distilling.
-
Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the atmospheric pressure is not 760 mmHg (1 atm), the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation.
Caption: Workflow for determining boiling point via the distillation method.
Conclusion
While the physical properties of this compound are not yet extensively documented in the scientific literature, a boiling point of 251.8 °C has been reported. The lack of a readily available experimental melting point highlights an area for further investigation. The standardized protocols for melting and boiling point determination outlined in this guide provide a robust framework for researchers to verify these properties in their own laboratories, ensuring data integrity and contributing to the broader scientific understanding of this versatile chemical compound. Accurate determination of these fundamental physical constants is paramount for the successful application of this compound in drug discovery and materials science.
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Solubility Profile of 2-Acetyl-3-hydroxythiophene in Common Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-3-hydroxythiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized thiophene, its utility as a synthetic intermediate is largely dictated by its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive examination of the solubility of this compound in common organic solvents. It moves beyond a simple tabulation of data to provide a foundational understanding of the molecular interactions governing solubility. In recognition of the limited publicly available quantitative data, this guide offers a detailed, field-proven experimental protocol for the accurate determination of solubility, empowering researchers to generate reliable data for their specific applications.
Introduction: The Significance of this compound
Thiophene and its derivatives are foundational scaffolds in the development of numerous pharmaceuticals and agrochemicals.[1] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar biological activity but with modulated physicochemical properties.[1] this compound, possessing a ketone, a hydroxyl group, and a sulfur-containing aromatic ring, is a versatile intermediate for synthesizing more complex molecules.[2]
Understanding the solubility of this compound is critical for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation Development: Creating stable and bioavailable drug formulations.
This guide will first explore the theoretical underpinnings of solubility as they relate to the unique structure of this compound. It will then summarize the available data for the closely related compound, 2-acetylthiophene, and provide a rigorous, step-by-step protocol for experimental solubility determination.
The Physicochemical Basis of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play. For this compound, three key functional groups dictate its interactions with solvents:
-
The Thiophene Ring: This aromatic, sulfur-containing ring contributes to the molecule's nonpolar character and allows for π-π stacking interactions.[3] While the ring itself is relatively nonpolar, the sulfur heteroatom introduces a slight dipole.
-
The Acetyl Group (-COCH₃): The carbonyl (C=O) bond is highly polarized, creating a significant dipole moment. The oxygen atom can act as a hydrogen bond acceptor.
-
The Hydroxyl Group (-OH): This group is pivotal to the molecule's solubility profile. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This dramatically increases the potential for interaction with polar, protic solvents.
The interplay of these groups means that this compound exhibits a dual nature, with both polar and nonpolar characteristics. Its solubility will therefore be highly dependent on the solvent's ability to engage in favorable intermolecular interactions.
Caption: Intermolecular forces driving solubility.
Known Solubility Profile
The following table summarizes the known qualitative and quantitative solubility of 2-acetylthiophene .
| Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility | Reference(s) |
| Aqueous | Water | H₂O | 25 | Immiscible | [4][5] |
| Alcohols | Methanol | CH₃OH | 25 | Miscible | [4][5] |
| Ethanol | C₂H₅OH | 25 | Miscible | [4][5] | |
| Ketones | Acetone | (CH₃)₂CO | 25 | Miscible | [4][5] |
| Esters | Ethyl Acetate | CH₃COOC₂H₅ | 25 | Miscible | [4][5] |
| Ethers | Diethyl Ether | (C₂H₅)₂O | 25 | Miscible | [4][5] |
| Chlorinated | Dichloromethane | CH₂Cl₂ | Not Specified | Soluble | [6] |
| Chloroform | CHCl₃ | Not Specified | Soluble | [6] | |
| Carbon Tetrachloride | CCl₄ | 25 | Miscible | [4][5] | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Soluble | [6] |
| Acetonitrile | CH₃CN | 25 | Miscible | [4][5] | |
| Aromatic | Benzene | C₆H₆ | 25 | Miscible | [4][5] |
| Alkanes | n-Heptane | C₇H₁₆ | 25 | Immiscible (Miscible >60.8°C) | [4][5] |
| Cyclohexane | C₆H₁₂ | 25 | Immiscible | [5] |
Experimental Protocol for Thermodynamic Solubility Determination
For applications requiring precise solubility values, direct experimental measurement is essential. The equilibrium shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[1]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solid represents its solubility at that temperature.
Materials
-
This compound (pure solid)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with a temperature-controlled chamber
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A general guideline is to add approximately twice the expected amount.
-
Causality: Adding a clear excess ensures that the dissolution process reaches its thermodynamic equilibrium, defining the true solubility limit.
-
-
Solvent Addition: Accurately dispense a known volume or mass of the solvent into the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a time sufficient to reach equilibrium, typically 24-48 hours.[1]
-
Causality: Prolonged agitation at a constant temperature is crucial. It ensures that the rates of dissolution and precipitation become equal, establishing a stable equilibrium concentration. The duration may need to be validated for slowly dissolving compounds.
-
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. A brief centrifugation step may be used to facilitate this process.
-
Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured concentration.
-
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.
-
Causality: Filtration is a mandatory step to remove any fine particulate matter that did not settle, ensuring that only the dissolved compound is measured. The filter material should be chemically compatible with the solvent to avoid introducing extractables.
-
-
Dilution and Analysis: Accurately dilute the filtrate with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument. Measure the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Causality: A validated analytical method with a proper calibration curve is the cornerstone of trustworthy data. It ensures that the measured signal corresponds accurately and reproducibly to the compound's concentration.
-
Visual Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Analysis and Trustworthiness
The solubility (S) is calculated from the measured concentration (C) and the dilution factor (DF) used:
S (mg/mL) = C (mg/mL) x DF
To ensure the trustworthiness of the results, the protocol should be a self-validating system:
-
Mass Balance: After the experiment, the remaining undissolved solid can be dried and weighed to confirm that an excess was indeed present.
-
Time to Equilibrium: To validate the 24-48 hour window, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points, confirming equilibrium has been reached.
-
Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurement.
Conclusion
While a comprehensive public database for the solubility of this compound remains to be compiled, its molecular structure provides clear indicators of its likely behavior in a range of organic solvents. The presence of both hydrogen-bonding groups and a nonpolar aromatic ring suggests a nuanced solubility profile. For researchers and drug developers, the most reliable path forward is the direct experimental determination of solubility. The detailed protocol provided in this guide offers a robust and validated methodology to generate the high-quality, reproducible data necessary for advancing scientific research and development.
References
-
ACS Publications. (n.d.). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. [Link]
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ResearchGate. (2025). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. [Link]
-
World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
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PubChem. (n.d.). This compound. [Link]
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The Good Scents Company. (n.d.). 2-acetyl thiophene. [Link]
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ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. [Link]
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Loba Chemie. (2025). 2-ACETYLTHIOPHENE FOR SYNTHESIS. [Link]
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PubChem. (n.d.). 2-Acetyl-3-chlorothiophene. [Link]
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Solubility of Things. (n.d.). Thiophene. [Link]
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ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]
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BioCrick. (n.d.). 2-Acetylthiophene. [Link]
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ResearchGate. (2025). (PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. [Link]
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MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
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Solubility of Things. (n.d.). 3-Acetylthiophene. [Link]
-
Loba Chemie. (n.d.). 2-ACETYL THIOPHENE For Synthesis. [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
ElectronicsAndBooks. (n.d.). Physical Properties of 2-Acetylthiophene. [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
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- 2. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives | MDPI [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Electronic and Structural Properties of 2-Acetyl-3-hydroxythiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-3-hydroxythiophene is a substituted thiophene of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, largely governed by keto-enol tautomerism, make it a versatile building block for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive analysis of the structural and electronic properties of this compound, integrating theoretical calculations with comparative analysis of related compounds. It offers a deep dive into its tautomeric equilibrium, molecular orbital analysis, and predicted spectroscopic signatures. Furthermore, this document outlines detailed protocols for its synthesis and characterization, serving as a vital resource for researchers engaged in its study and application.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The five-membered aromatic ring containing a sulfur atom imparts unique physicochemical properties that are highly tunable through substitution. The introduction of acetyl and hydroxyl groups at the 2 and 3 positions, respectively, gives rise to this compound, a molecule with a rich and complex chemical personality.
The interplay between the electron-withdrawing acetyl group and the electron-donating hydroxyl group, coupled with the inherent aromaticity of the thiophene ring, creates a fascinating electronic landscape. A pivotal feature of this molecule is its existence as a mixture of tautomers, a phenomenon that profoundly influences its reactivity, intermolecular interactions, and, consequently, its biological activity and material properties. Understanding the delicate balance of this tautomeric equilibrium is paramount for harnessing the full potential of this compound in drug design and materials engineering.
Molecular Structure and Tautomerism
The defining structural characteristic of this compound is its ability to exist in two primary tautomeric forms: the enol form (this compound) and the keto form (2-Acetyl-thiophen-3(2H)-one). This equilibrium is a dynamic process influenced by the solvent environment, temperature, and pH.
The Tautomeric Equilibrium
Caption: Tautomeric equilibrium of this compound.
Computational Analysis of Tautomer Stability
Density Functional Theory (DFT) calculations are a robust method for determining the relative energies of tautomers. A typical computational workflow to assess the tautomeric equilibrium is as follows:
Protocol: DFT Calculation of Tautomer Energies
-
Structure Optimization:
-
Construct the 3D structures of both the enol and keto tautomers.
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation for each tautomer.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures at the same level of theory.
-
Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Solvation Effects:
-
To model the influence of a solvent, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
-
Relative Energy Calculation:
-
Calculate the relative Gibbs free energy (ΔG) between the two tautomers in both the gas phase and in solution. The tautomer with the lower Gibbs free energy is the more stable form under the given conditions.
-
Based on studies of similar 3-hydroxythiophene systems, it is anticipated that the enol form will be significantly stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the acetyl oxygen. The polarity of the solvent is expected to play a crucial role, with polar solvents potentially favoring the more polar keto tautomer.
Electronic Properties: A Frontier Molecular Orbital Perspective
The electronic properties of this compound are central to its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory provides valuable insights into its chemical behavior.
HOMO and LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for electron acceptance.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals for both tautomers.
Caption: Workflow for computational analysis of electronic properties.
Predicted Electronic Characteristics
Computational studies on related thiophene derivatives suggest that the HOMO of this compound will likely be localized on the thiophene ring and the hydroxyl group, reflecting the electron-rich nature of these moieties.[2] The LUMO is expected to be predominantly located on the acetyl group and the C2-C3 bond of the thiophene ring, indicating these as the primary sites for nucleophilic attack. The presence of the electron-withdrawing acetyl group is expected to lower the LUMO energy, enhancing the molecule's electrophilicity.
Table 1: Predicted Electronic Properties of this compound Tautomers (Illustrative)
| Property | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) |
| HOMO Energy | ~ -6.5 eV | ~ -6.8 eV |
| LUMO Energy | ~ -2.0 eV | ~ -2.2 eV |
| HOMO-LUMO Gap | ~ 4.5 eV | ~ 4.6 eV |
| Dipole Moment | ~ 3.5 D | ~ 4.8 D |
Note: These are illustrative values and would need to be confirmed by specific DFT calculations for this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. While experimental spectra for this specific compound are not widely published, we can predict the key features based on the analysis of related molecules and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for confirming the molecular structure and investigating the tautomeric equilibrium.
Predicted 1H NMR Spectra:
-
Enol Tautomer: The spectrum is expected to show two doublets in the aromatic region corresponding to the protons on the thiophene ring. A singlet for the acetyl protons and a broad singlet for the hydroxyl proton, which may be shifted downfield due to hydrogen bonding, are also anticipated.
-
Keto Tautomer: The spectrum would be significantly different, showing signals for the methylene protons on the thiophene ring, likely as an AB quartet, and a singlet for the acetyl protons.
Predicted 13C NMR Spectra:
The chemical shifts of the carbon atoms will also be distinct for each tautomer, particularly for the carbons of the thiophene ring and the carbonyl carbons.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons. The ratio of the integrals of characteristic signals for each tautomer can be used to determine the equilibrium constant.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
Enol Tautomer: A broad absorption band in the region of 3200-3600 cm-1 corresponding to the O-H stretching vibration is expected. A sharp, strong band around 1640-1660 cm-1 due to the conjugated C=O stretching of the acetyl group should also be present.
-
Keto Tautomer: The spectrum would show a C=O stretching frequency for the ring ketone at a higher wavenumber (around 1680-1700 cm-1) and the acetyl C=O stretch. The broad O-H band would be absent.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiophene derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions.[3] The position and intensity of these bands are sensitive to the substitution pattern and the extent of conjugation. The enol tautomer, with its extended conjugation, is expected to absorb at a longer wavelength compared to the keto tautomer.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. One plausible route involves the construction of the substituted thiophene ring.
Proposed Synthesis Protocol
A potential synthesis route is the Gewald reaction, which is a versatile method for the synthesis of polysubstituted thiophenes.[4]
Caption: A generalized workflow for the synthesis of substituted thiophenes.
Step-by-Step Methodology (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an appropriate α-mercapto ketone and an activated nitrile (e.g., cyanoacetone) in a suitable solvent such as ethanol or dimethylformamide.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography to obtain pure this compound.
Applications in Drug Development and Materials Science
The structural and electronic features of this compound make it an attractive scaffold for the development of new therapeutic agents and functional materials.
-
Drug Development: The thiophene nucleus is a well-established pharmacophore. The presence of the acetyl and hydroxyl groups provides handles for further functionalization, allowing for the synthesis of a library of derivatives for screening against various biological targets. The ability to exist in different tautomeric forms may also be crucial for its interaction with biological macromolecules.
-
Materials Science: The conjugated π-system of the thiophene ring, which can be modulated by the substituents and tautomeric form, makes this molecule a potential building block for organic semiconductors, dyes, and sensors.
Conclusion
This compound is a molecule of significant fundamental and applied interest. Its properties are dominated by a fascinating tautomeric equilibrium that dictates its structure, electronic landscape, and reactivity. While direct experimental data for this compound is limited, this guide has provided a comprehensive overview of its key characteristics through a combination of theoretical predictions and comparative analysis of related compounds. The outlined computational and experimental protocols offer a clear path for researchers to further investigate and exploit the unique properties of this versatile thiophene derivative in the pursuit of new discoveries in medicine and materials science.
References
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New Journal of Chemistry (RSC Publishing). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Available at: [Link]
- Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
- Fused thiophenes: an overview of the computational investigations.
- Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives.
- (PDF) Fused thiophenes: An overview of the computational investigations.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Cas 40248-84-8,3-Hydroxythiophenol - LookChem. LookChem.
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calcul
- Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations | Request PDF.
- A Compar
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PubMed.
- 3-Acetylthiophene(1468-83-3) 1H NMR spectrum. ChemicalBook.
- The Infrared Absorption Spectra of Thiophene Deriv
- Synthesis of acetylthiophene. PrepChem.com.
- Crystallography Open Database: Search results.
- Theoretical Exploration of the Electronic Landscape of 2,3,5-Tribromothieno[3,2-b]thiophene: A Comput
- Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - PubMed Central.
- 2-Acetyl-3-bromothiophene | C6H5BrOS | CID 2764496. PubChem.
- An Extensive Computational Study of the Adsorption of Thiophene on Transition Metal Surfaces: Role of Van Der Waals | Request PDF.
- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- 3-Hydroxythiophene-2-carbaldehyde | C5H4O2S | CID 135742153. PubChem.
-
UV-vis absorption spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- there are 523812 entries in the selection.
- The Ultraviolet Spectra of the Thiophene Deriv
- The Largest Curated Crystal Structure D
- 2-Acetylthiophene(88-15-3) 1H NMR spectrum. ChemicalBook.
- there are 524007 entries in the selection.
- there are 524007 entries in the selection.
- 3-Acetylthiophene(1468-83-3) IR Spectrum. ChemicalBook.
- 3-Hydroxythiophenol(40248-84-8)MSDS Melting Point Boiling Density Storage Transport.
- 2-Acetylthiophene | C6H6OS | CID 6920. PubChem.
- 2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253. PubChem.
- 2-ACETYL-3-HYDROXYBENZO(B)THIOPHENE AldrichCPR | Sigma-Aldrich.
- CN111205266A - Synthetic method of 2-thiopheneacetic acid.
- 88-15-3 2-Acetylthiophene C6H6OS, Formula,NMR,Boiling Point,Density,Flash Point.
- CN1295226C - Preparation method of acetyl thiophene.
- CCDC: Structural Chemistry D
- Calculated UV–Vis spectra for thiophene-2-carbohydrazide.
- Plots of UV–Vis absorption spectra and (αhυ)² versus hυ for a PFU and....
- UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
- Search - Access Structures. CCDC.
- 2-Acetylthiophene(88-15-3)IR1. ChemicalBook.
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Methodological & Application
The Versatile Building Block: Application Notes for 2-Acetyl-3-hydroxythiophene in Organic Synthesis
For Immediate Release
A cornerstone of modern drug discovery and materials science lies in the efficient construction of complex heterocyclic scaffolds. Among the vast arsenal of synthetic precursors, 2-Acetyl-3-hydroxythiophene emerges as a particularly versatile and promising building block. Its unique electronic and structural features, arising from the interplay between the electron-rich thiophene ring and the vicinal acetyl and hydroxyl groups, unlock a diverse range of synthetic transformations. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with detailed application notes and proposed experimental protocols.
Unveiling the Reactivity: Tautomerism and Nucleophilicity
This compound possesses a fascinating structural duality, existing in a tautomeric equilibrium between the hydroxythiophene form and the thiophen-3(2H)-one form. The presence of the electron-withdrawing acetyl group at the 2-position significantly favors the enolic hydroxythiophene tautomer, which dictates its primary mode of reactivity. The hydroxyl group imparts nucleophilic character to the molecule, making it a prime candidate for reactions with a variety of electrophiles.
Proposed Synthetic Applications and Protocols
The strategic positioning of the acetyl and hydroxyl groups on the thiophene core provides a gateway to the synthesis of a variety of fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry and materials science. While direct literature precedents for the following reactions with this compound are limited, the proposed protocols are grounded in well-established synthetic methodologies for analogous 1,3-dicarbonyl and enol systems.
Synthesis of Thieno[3,2-b]furan Derivatives
The construction of the thieno[3,2-b]furan ring system can be envisioned through the reaction of this compound with α-haloketones, followed by an intramolecular cyclization. This approach is analogous to the Paal-Knorr furan synthesis, which traditionally utilizes 1,4-dicarbonyl compounds.[1][2] In this proposed pathway, the initial O-alkylation of the hydroxyl group of this compound with an α-haloketone would generate a 1,4-dicarbonyl-like intermediate, primed for cyclization.
Proposed Protocol 1: Synthesis of 2-Aryl-3-acetylthieno[3,2-b]furans
This protocol outlines a proposed two-step synthesis of 2-aryl-3-acetylthieno[3,2-b]furans from this compound and substituted phenacyl bromides.
Materials:
-
This compound
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA) or a strong acid catalyst
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: O-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the substituted phenacyl bromide (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate.
Step 2: Intramolecular Cyclization
-
Add the crude intermediate to polyphosphoric acid at a temperature of 80-100 °C.
-
Stir the mixture vigorously for the time determined by TLC monitoring.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-3-acetylthieno[3,2-b]furan.
Data Summary Table:
| Entry | Ar-group of Phenacyl Bromide | Proposed Product | Expected Yield Range |
| 1 | Phenyl | 3-Acetyl-2-phenylthieno[3,2-b]furan | Moderate to Good |
| 2 | 4-Methoxyphenyl | 3-Acetyl-2-(4-methoxyphenyl)thieno[3,2-b]furan | Moderate to Good |
| 3 | 4-Nitrophenyl | 3-Acetyl-2-(4-nitrophenyl)thieno[3,2-b]furan | Moderate |
Workflow Diagram:
Sources
Application Notes & Protocols: 2-Acetyl-3-hydroxythiophene as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with scaffolds like thiophene being recognized as privileged structures due to their prevalence in a wide array of pharmacologically active agents.[1] Within this class, bifunctional synthons offer an expedited pathway to molecular complexity. 2-Acetyl-3-hydroxythiophene is a prime example of such a building block. Its vicinal (adjacent) acetyl and hydroxyl functionalities are strategically positioned to participate in a variety of cyclization and condensation reactions, making it an exceptionally valuable precursor for the synthesis of fused heterocyclic systems. This guide provides an in-depth look at the reactivity of this compound and details protocols for its application in constructing high-value heterocyclic cores, such as thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines, which are prominent in drug discovery programs.[2][3]
Chemical Profile and Reactivity
This compound exists in a keto-enol tautomerism. The 3-hydroxy form is the enol tautomer, which endows the molecule with a unique set of reactive sites.
-
The Acetyl Group: The carbonyl group is electrophilic, while its α-methyl protons are acidic. This site is primed for condensation reactions with various nucleophiles, serving as the initiation point for ring formation.
-
The Hydroxyl Group: As a nucleophile, the enolic hydroxyl group is perfectly positioned to participate in intramolecular cyclization reactions, typically after an initial intermolecular condensation at the acetyl group.
-
The Thiophene Ring: The electron-rich thiophene core can undergo electrophilic aromatic substitution, although this reactivity is modulated by the existing electron-withdrawing acetyl and electron-donating hydroxyl groups.
This combination of functionalities allows for elegant and efficient construction of fused-ring systems in a single synthetic operation.
Core Application I: Synthesis of Thieno[3,2-b]pyridines
The thieno[3,2-b]pyridine scaffold is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The synthesis from this compound proceeds via a modified Friedländer annulation, a classic and reliable method for quinoline and pyridine synthesis.
Reaction Principle: The synthesis involves an initial Knoevenagel condensation between the acetyl group of the thiophene and an active methylene compound (e.g., malononitrile).[4] This is followed by a base-catalyzed intramolecular cyclization, where the enolic hydroxyl group attacks the nitrile, leading to the formation of the fused pyridine ring.
Reaction Mechanism: Friedländer Annulation
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- 4. mdpi.com [mdpi.com]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-Acetyl-3-hydroxythiophene
Abstract and Introduction
2-Acetyl-3-hydroxythiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and material science.[1] Thiophene rings are core scaffolds in numerous pharmaceutical agents, and understanding their precise molecular structure is fundamental to elucidating structure-activity relationships (SAR).[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural characterization of such organic molecules in solution.[3]
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. A central challenge in the characterization of this molecule is its existence in a state of tautomeric equilibrium. The insights and protocols herein are designed to equip researchers with the expertise to navigate this complexity, ensuring accurate spectral interpretation and structural validation. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative references.
The Tautomeric Equilibrium: A Structural Dichotomy
The primary complexity in the NMR analysis of this compound arises from its existence as a mixture of two tautomers in solution: the enol form (3-hydroxythiophene) and the keto form (thiophen-3(2H)-one). This equilibrium is dynamic, and the relative population of each tautomer is highly sensitive to the solvent environment.
-
Enol Tautomer (A): this compound. This form possesses a fully aromatic thiophene ring with a hydroxyl substituent.
-
Keto Tautomer (B): 2-Acetylthiophen-3(2H)-one. This form features a non-aromatic dihydrothiophene ring with a carbonyl group at the C3 position.
The interconversion between these forms is often slow on the NMR timescale, meaning distinct sets of signals for each tautomer can be observed in the spectrum.[4] Understanding this equilibrium is not merely an academic exercise; the distinct electronic and steric profiles of each tautomer can dictate the molecule's reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
Experimental Design and Protocols
The choice of solvent is the most critical experimental parameter as it directly influences the tautomeric ratio. A polar, protic solvent may favor one form, while a nonpolar, aprotic solvent may favor the other. It is often advisable to acquire spectra in at least two different solvents (e.g., CDCl₃ and DMSO-d₆) to fully characterize the system.
Sample Preparation Protocol
-
Mass Measurement: Accurately weigh 5-10 mg of purified this compound.
-
Solubilization: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is more common practice.[5][6]
NMR Spectrometer Setup & Acquisition
The following protocols are generalized for a modern Fourier Transform (FT) NMR spectrometer (e.g., 400-600 MHz). Instrument-specific parameters may require optimization.[7]
¹H NMR Acquisition Protocol:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[3]
-
Pulse Sequence: A standard single-pulse (zg30 or similar) sequence is appropriate.
-
Spectral Width: Set a spectral width of ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: Typically ~2-3 seconds.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans (ns): Acquire 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition Protocol:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30) to simplify the spectrum and benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width of ~220 ppm, centered around 100-110 ppm.
-
Acquisition Time: Typically ~1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.[8]
Caption: General workflow for NMR sample analysis.
Spectral Interpretation: Decoding the Tautomers
The following assignments are predictive, based on established principles of NMR spectroscopy for substituted thiophenes and compounds exhibiting keto-enol tautomerism.[3][9][4] Actual chemical shifts may vary based on solvent and concentration.[8]
Predicted ¹H NMR Spectrum
-
Enol Tautomer (A):
-
Thiophene Protons (H4, H5): The aromatic thiophene ring will show two doublets. H5 is adjacent to the sulfur atom and meta to the acetyl group, while H4 is ortho to the hydroxyl group. Expect H5 to be downfield of H4, likely in the range of δ 7.0-7.5 ppm, with H4 appearing around δ 6.5-7.0 ppm.
-
Coupling: These protons will exhibit a characteristic ortho coupling constant, ³J(H4-H5), of approximately 5-6 Hz.[9]
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable (δ 5-10 ppm), depending on solvent, concentration, and temperature. In DMSO-d₆, this peak will be more distinct due to hydrogen bonding with the solvent.
-
Acetyl Protons (-CH₃): A sharp singlet, expected around δ 2.5-2.7 ppm, deshielded by the adjacent carbonyl group.[3]
-
-
Keto Tautomer (B):
-
Methylene Protons (-CH₂-): The C2 position is now an sp³-hybridized carbon bearing a single proton adjacent to the sulfur and the C=C double bond. This proton will likely appear as a singlet or a narrowly split multiplet around δ 4.0-4.5 ppm.
-
Vinyl Proton (=CH-): The H5 proton is part of a vinyl system and adjacent to the sulfur atom. It is expected to appear as a singlet further downfield, likely in the δ 7.5-8.0 ppm range.
-
Acetyl Protons (-CH₃): The chemical environment is similar to the enol form, but slight differences in the electronic structure of the ring may shift this singlet slightly, perhaps to δ 2.4-2.6 ppm.[4]
-
| Proton Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 7.0 - 7.5 | Doublet (d) | ³J(H4-H5) ≈ 5-6 |
| H4 | 6.5 - 7.0 | Doublet (d) | ³J(H4-H5) ≈ 5-6 |
| -COCH₃ | 2.5 - 2.7 | Singlet (s) | - |
| -OH | 5.0 - 10.0 | Broad Singlet (br s) | - |
| Proton Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity |
| H5 | 7.5 - 8.0 | Singlet (s) |
| H2 | 4.0 - 4.5 | Singlet (s) |
| -COCH₃ | 2.4 - 2.6 | Singlet (s) |
Predicted ¹³C NMR Spectrum
The ¹³C spectrum provides the most definitive evidence for the tautomeric equilibrium, with significant differences in chemical shifts for the ring carbons.
-
Enol Tautomer (A):
-
Ring Carbons (C2, C3, C4, C5): All four will be in the aromatic region. C3, bonded to the oxygen, will be significantly downfield (δ ~155-160 ppm). C2, bearing the acetyl group, will also be downfield (δ ~140-145 ppm). C5 and C4 will be further upfield, consistent with typical thiophene values.[3][9]
-
Carbonyl Carbon (-COCH₃): A characteristic ketone/aldehyde signal around δ 190-195 ppm.
-
Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.
-
-
Keto Tautomer (B):
-
Ring Carbons (C2, C3, C4, C5): The carbon chemical shifts will change dramatically. C3 is now a carbonyl carbon and will be far downfield (δ ~195-205 ppm). C2 will be an sp³ carbon and shift significantly upfield (δ ~50-60 ppm). C4 and C5 will remain sp² carbons but in a different electronic environment than the aromatic enol form.
-
Carbonyl Carbon (-COCH₃): Similar to the enol form, around δ 190-195 ppm. Note the presence of two distinct carbonyl signals in this tautomer (from the ring and the acetyl group).
-
Methyl Carbon (-CH₃): Similar to the enol form, around δ 25-30 ppm.
-
| Carbon Assignment (Enol Form) | Predicted δ (ppm) |
| -C OCH₃ (Carbonyl) | 190 - 195 |
| C3 (-OH) | 155 - 160 |
| C2 (-Ac) | 140 - 145 |
| C5 | 125 - 130 |
| C4 | 115 - 120 |
| -COC H₃ (Methyl) | 25 - 30 |
| Carbon Assignment (Keto Form) | Predicted δ (ppm) |
| C3 (=O) | 195 - 205 |
| -C OCH₃ (Carbonyl) | 190 - 195 |
| C5 | 140 - 150 |
| C4 | 120 - 130 |
| C2 | 50 - 60 |
| -COC H₃ (Methyl) | 25 - 30 |
Conclusion
The NMR analysis of this compound is a compelling case study in the characterization of molecules existing in tautomeric equilibrium. By carefully selecting experimental conditions, particularly the solvent, and applying fundamental principles of spectral interpretation, both the enol and keto forms can be identified and characterized. The significant differences in both the ¹H and ¹³C chemical shifts provide unambiguous fingerprints for each tautomer. This detailed approach ensures the structural integrity of the compound is validated, a critical step for any subsequent application in research or drug development.
References
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BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
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JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Journal of Emerging Technologies and Innovative Research.
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Vangheluwe, R., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937.
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New Journal of Chemistry. (2010). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Supporting Information.
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BenchChem. (2025). A Comparative NMR Analysis of 2- and 3-Acetylthiophene.
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Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Eng. Proc.
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
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Liu, Q., et al. (2003). Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 471-475.
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Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
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Application Note: Spectroscopic Characterization of 2-Acetyl-3-hydroxythiophene using FT-IR and UV-Vis Spectroscopy
Introduction
2-Acetyl-3-hydroxythiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a thiophene derivative, it serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional organic materials.[3] The unique arrangement of its acetyl and hydroxyl groups on the thiophene ring gives rise to fascinating structural dynamics, primarily keto-enol tautomerism, which profoundly influences its chemical reactivity and physical properties.
Accurate structural elucidation and characterization are paramount in drug discovery and development to ensure compound identity, purity, and stability.[4][5] Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques that provide complementary information about molecular structure and electronic properties.[6][7][8] FT-IR spectroscopy probes the vibrational modes of functional groups, offering a molecular "fingerprint," while UV-Vis spectroscopy investigates electronic transitions within chromophores.[7]
This application note provides a detailed technical guide and experimental protocols for the comprehensive analysis of this compound using FT-IR and UV-Vis spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the synergistic use of these techniques to understand the compound's predominant tautomeric forms.
Part 1: Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Theoretical Principles
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending).[7] Each functional group vibrates at a characteristic frequency, and an FT-IR spectrum provides a unique pattern of absorption bands that allows for the identification of these groups within the molecule. For a molecule like this compound, FT-IR is indispensable for confirming the presence of key functional groups and investigating the effects of intramolecular hydrogen bonding.
Interpreting the FT-IR Spectrum of this compound
The spectroscopic signature of this compound is dominated by its ability to exist as two tautomers in equilibrium: a keto form and an enol form. The enol form is significantly stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
This equilibrium means the FT-IR spectrum will display features of both forms, though the stabilized enol form often predominates. The key is to look for the following characteristic bands:
-
O-H Stretching (Enol Form): A very broad absorption band is expected in the 3400-2400 cm⁻¹ region. This broadening is a direct consequence of the strong intramolecular hydrogen bond in the enol tautomer.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations of the thiophene ring typically appear just above 3000 cm⁻¹.[9]
-
C=O Stretching (Keto/Enol Forms): A strong absorption band between 1650-1600 cm⁻¹. This band is complex; it arises from the acetyl C=O group, but its frequency is lowered from a typical ketone value (~1715 cm⁻¹) due to conjugation with the thiophene ring and the intramolecular hydrogen bonding in the enol form.
-
C=C Stretching (Thiophene Ring): The aromatic C=C stretching vibrations of the thiophene ring are expected in the 1550-1400 cm⁻¹ region.[10][11]
-
C-S Stretching (Thiophene Ring): The C-S bond vibrations within the thiophene ring can be observed in the fingerprint region, typically around 710-680 cm⁻¹.[10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation & Causality |
| O-H Stretch | 3400 - 2400 (Broad) | Strong, broad signal indicative of the intramolecularly hydrogen-bonded hydroxyl group in the enol tautomer. |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium-intensity peaks corresponding to the C-H bonds on the thiophene ring. |
| C=O Stretch | 1650 - 1600 | Intense peak. Frequency is lowered due to resonance with the ring and strong H-bonding, confirming the conjugated keto-enol system. |
| Aromatic C=C Stretch | 1550 - 1400 | Multiple bands characteristic of the thiophene aromatic system.[11] |
| C-S Stretch | 710 - 680 | Vibration of the sulfur heteroatom within the ring, a key marker for thiophene derivatives.[10] |
Experimental Protocol: FT-IR Analysis via ATR
Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal to no sample preparation, providing high-quality, reproducible spectra.[12]
Methodology:
-
Instrument Setup: Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (typically 1-2 mg) of this compound powder directly onto the ATR crystal surface.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
-
Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software. Perform a baseline correction to ensure all peaks originate from a flat baseline.
Part 2: UV-Visible (UV-Vis) Spectroscopy Analysis
Theoretical Principles
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground state to a higher energy excited state.[4] The wavelength of maximum absorbance (λmax) corresponds to specific electronic transitions, typically n→π* (non-bonding to anti-bonding pi orbital) and π→π* (pi to anti-bonding pi orbital), within conjugated systems and chromophores. The technique is governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and the concentration of the absorbing species, making it excellent for quantitative analysis.[8]
Interpreting the UV-Vis Spectrum of this compound
The UV-Vis spectrum of this compound is a direct reflection of its electronic structure, which is dictated by the tautomeric equilibrium. The keto and enol forms are distinct chemical species with different chromophoric systems, and thus, they absorb at different wavelengths.
-
Keto Tautomer: Contains the thiophene ring conjugated with a carbonyl group. It is expected to exhibit a π→π* transition at a shorter wavelength and a weaker, longer-wavelength n→π* transition characteristic of the C=O group.
-
Enol Tautomer: Possesses a more extended conjugated system involving the thiophene ring and the enol's C=C double bond. This increased conjugation results in a bathochromic shift (shift to longer wavelength) of the main π→π* absorption band compared to the keto form.[13] The n→π* transition is generally absent or masked in the enol form.
The solvent plays a critical role in shifting the tautomeric equilibrium.
-
Non-polar solvents (e.g., hexane, cyclohexane) tend to favor the intramolecularly hydrogen-bonded enol form.
-
Polar, protic solvents (e.g., ethanol, methanol) can disrupt the intramolecular hydrogen bond by forming their own hydrogen bonds with the solute, potentially shifting the equilibrium more towards the keto form.
Observing the spectrum in different solvents (solvatochromism) is a powerful method to probe the tautomeric behavior.
| Electronic Transition | Associated Tautomer | Expected λmax Range (nm) | Interpretation & Causality |
| π → π | Enol Form | 290 - 350 | Strong absorption due to the extended conjugated system in the enol tautomer. The exact λmax is solvent-dependent. |
| π → π | Keto Form | 260 - 290 | Absorption from the thiophene ring conjugated with the acetyl group. Typically at a shorter wavelength than the enol form.[14][15] |
| n → π | Keto Form | 350 - 400 | Weak, broad absorption characteristic of the carbonyl group's non-bonding electrons. May be masked by the stronger π→π bands. |
Experimental Protocol: UV-Vis Analysis
Methodology:
-
Solvent Selection: Choose spectroscopic grade solvents (e.g., ethanol and cyclohexane) to analyze solvatochromic effects.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution (e.g., 100 µg/mL).
-
Working Solution Preparation: Prepare a dilution of the stock solution to obtain an absorbance in the optimal range of 0.2-0.8 A.U. A concentration of 5-10 µg/mL is often a good starting point.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the entire wavelength range.
-
Sample Measurement: Discard the solvent from the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder.
-
Spectrum Acquisition:
-
Scan Range: 200 - 600 nm
-
Scan Speed: Medium
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum. Repeat the procedure with a different solvent to observe any shifts in λmax, which provides insight into the tautomeric equilibrium.
Conclusion
FT-IR and UV-Vis spectroscopy are simple, rapid, and powerful techniques for the characterization of this compound.[16][17] FT-IR provides definitive evidence of the key functional groups and confirms the strong intramolecular hydrogen bonding that stabilizes the enol tautomer. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system and, through the study of solvatochromic effects, offers a window into the dynamics of the keto-enol equilibrium. Used in tandem, these methods provide a robust and comprehensive analytical toolkit for researchers and drug development professionals to confirm the identity, purity, and structural nuances of this important heterocyclic intermediate.
References
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Richmond Scientific. (2023). 7 Applications of FTIR Analysis. Available at: [Link]
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IGI Global. (n.d.). Advancements of UV- Vis Spectroscopy in Drug Discovery. Available at: [Link]
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Bunaciu, A. A., Aboul-Enein, H. Y., & Fleschin, S. (2011). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Taylor & Francis Online. Available at: [Link]
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International Journal of Science and Research (IJSR). (2020). Applications of FTIR Spectroscopy: Review. Available at: [Link]
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AGILENT TECHNOLOGIES. (2023). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Labmate Online. Available at: [Link]
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Specac. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM.com. Available at: [Link]
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Newton, E. (2023). Analytical Testing Methods: UV Spectroscopy. Contract Pharma. Available at: [Link]
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CD Formulation. (n.d.). Ultraviolet-Visible Spectroscopy Platform for Nucleic Acid Drugs. Available at: [Link]
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Walsh Medical Media. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Available at: [Link]
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International Journal of Research in Engineering and Science (IJRES). (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
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Al-Otaibi, J. S., et al. (2023). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Available at: [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[4]Rotaxane and (b) polythiophene polyrotaxane. Available at: [Link]
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Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-acetylthiophene, CAS registry number 88-15-3. Food and Chemical Toxicology. Available at: [Link]
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IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]
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Parlak, C., et al. (2014). Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]
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De Vico, L., et al. (2012). Structure of P3HT crystals, thin films, and solutions by UV/Vis spectral analysis. Physical Chemistry Chemical Physics. Available at: [Link]
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Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]
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Ramesh Babu, N., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Sofyan, H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
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Comprehensive Mass Spectrometric Analysis of 2-Acetyl-3-hydroxythiophene: An In-Depth Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-3-hydroxythiophene is a substituted thiophene derivative of interest in medicinal chemistry and materials science. As with many functionalized heterocyclic compounds, its unambiguous identification and characterization are critical for quality control, metabolite identification, and reaction monitoring. This application note presents a detailed guide to the mass spectrometric analysis of this compound. We delve into the rationale behind method development, including the selection of ionization techniques and the interpretation of fragmentation patterns. This guide provides field-proven protocols for both Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and comparative analysis using Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction and Scientific Context
Thiophene-containing compounds are integral to numerous pharmaceuticals and functional materials due to the unique electronic properties of the sulfur-containing aromatic ring.[1] The addition of acetyl and hydroxyl groups, as in this compound, introduces polarity and multiple reactive sites, making it a versatile synthetic intermediate.[1][2] The structural characterization of such molecules is non-trivial, as subtle positional changes of functional groups can dramatically alter their chemical and biological properties.
Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and structural insights through fragmentation analysis.[3] The choice of ionization method is paramount. While Electron Ionization (EI) is a classic, high-energy technique that provides reproducible fragmentation patterns, it can sometimes lead to the absence of a molecular ion for certain molecules.[4] In contrast, soft ionization techniques like Electrospray Ionization (ESI) are ideal for polar, thermally labile molecules, typically preserving the molecular ion as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.
This guide explains the causal logic behind choosing ESI as the primary technique for analyzing this compound, owing to the polar hydroxyl group. We will propose and rationalize its fragmentation pathway under Collision-Induced Dissociation (CID) and provide a comprehensive, step-by-step protocol for its analysis.
Analyte Profile: this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | PubChem CID: 13352352[5] |
| Molecular Weight | 142.18 g/mol | PubChem CID: 13352352[5] |
| Structure | 1-(3-hydroxythiophen-2-yl)ethanone | PubChem CID: 13352352[5] |
| Predicted Solubility | Soluble in DMSO, Acetone, Chloroform | Based on related compounds[6] |
Experimental Design and Rationale
Sample and Standard Preparation
The protocol's trustworthiness begins with accurate sample preparation. Given the predicted solubility of the analyte, a simple "dilute-and-shoot" method is effective and minimizes sample manipulation artifacts.
-
Rationale: A stock solution in a high-purity organic solvent like methanol or acetonitrile ensures complete dissolution and compatibility with reversed-phase liquid chromatography. Serial dilutions are made to construct a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).
Liquid Chromatography (LC) Separation
Chromatographic separation is essential to isolate the analyte from complex matrices and isomers.
-
Column Choice: A C18 reversed-phase column is selected.
-
Causality: The C18 stationary phase provides excellent retention for moderately polar aromatic compounds like this compound, ensuring good separation from both highly polar and non-polar impurities.
-
-
Mobile Phase: A gradient elution using water and acetonitrile with a formic acid modifier is employed.
-
Causality: Formic acid (0.1%) serves a dual purpose: it acidifies the mobile phase to ensure sharp peak shapes for the acidic hydroxyl group and provides a source of protons, which is essential for efficient ionization in positive-mode ESI.[4]
-
Mass Spectrometry (MS) Ionization and Analysis
-
Primary Technique: Electrospray Ionization (ESI)
-
Rationale: The presence of the polar hydroxyl group and the carbonyl oxygen makes this compound an ideal candidate for ESI. These sites are readily protonated in positive ion mode ([M+H]⁺) or deprotonated in negative ion mode ([M-H]⁻), yielding a strong molecular ion signal with minimal in-source fragmentation. This is critical for achieving high sensitivity and accurate quantification.
-
-
Comparative Technique: Electron Ionization (EI)
-
Rationale: While ESI is preferred, understanding the EI fragmentation pattern is valuable for library matching and comparison with related non-polar thiophene derivatives. EI is a "hard" ionization technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint".[4] The fragmentation of the related compound, 2-acetylthiophene (lacking the hydroxyl group), is dominated by alpha-cleavage, resulting in a stable thienoyl cation.[7] We anticipate similar, but modified, pathways for our analyte.
-
Predicted Fragmentation Pathways
Understanding the fragmentation is key to structural confirmation. The analysis is performed on the protonated molecule, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of 143.0.
-
Alpha-Cleavage (Loss of Methyl Radical): The primary fragmentation for acetylated compounds is often the loss of the methyl radical (•CH₃) from the acetyl group. This is a classic alpha-cleavage mechanism.
-
Loss of Ketene: A common rearrangement can lead to the neutral loss of ketene (CH₂=C=O).
-
Loss of Water: The presence of the hydroxyl group adjacent to the acetyl group can facilitate the loss of a water molecule (H₂O), especially under thermal conditions or higher collision energies.
-
Loss of Carbon Monoxide: Cleavage within the thiophene ring or from the acetyl group can result in the loss of carbon monoxide (CO).
The following diagram illustrates the proposed fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of this compound.
Detailed Experimental Protocols
This section provides self-validating, step-by-step methodologies for practical implementation.
Protocol 1: LC-ESI-MS/MS Analysis
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Perform serial dilutions in 50:50 methanol:water to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.
-
Prepare a blank sample (50:50 methanol:water) to monitor for background interference.
-
-
LC Parameters:
-
Instrument: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Desolvation): 800 L/hr.
-
Gas Flow (Cone): 50 L/hr.
-
Scan Mode: Full Scan (m/z 50-300) for precursor identification and Multiple Reaction Monitoring (MRM) for quantification.
-
-
Tandem MS (MS/MS) Parameters for MRM:
-
The following table summarizes the MRM transitions derived from the predicted fragmentation. Collision energies should be optimized for the specific instrument used.
-
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Typical Collision Energy (eV) | Use |
| 143.0 | 128.0 | [M+H - •CH₃]⁺ | 15 | Quantifier |
| 143.0 | 101.0 | [M+H - CH₂CO]⁺ | 20 | Qualifier |
| 143.0 | 125.0 | [M+H - H₂O]⁺ | 25 | Qualifier |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. By selecting LC-ESI-MS/MS, researchers can achieve high sensitivity and specificity, leveraging a soft ionization technique that is well-suited to the analyte's chemical nature. The proposed fragmentation pathways and detailed MRM protocol offer a robust starting point for method development in both qualitative and quantitative applications. This guide empowers researchers in drug development and chemical synthesis with a reliable and well-rationalized analytical strategy for this important heterocyclic compound.
References
- (No direct source for mass spectrum of this compound was found; information is synthesized from rel
- (Information on thiophene chemistry and synthesis provides context but not direct analytical protocols for this specific molecule.)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][5]
- (General information on Schiff bases, not directly applicable to the core analyte.)
- (Information on 5-Nitro-3-thiophenecarboxanilides, provides context on thiophene fragmentation but is not a direct m
-
PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
BioCrick. (n.d.). 2-Acetylthiophene. BioCrick BioTech. Retrieved from [Link][6]
- (Historical paper on 2-acylthiophenes, provides background.)
- (Paper on MALDI matrices, not directly relevant to the LC-MS protocol.)
- (General chemical supplier inform
- (General chemical supplier inform
- (General chemical supplier inform
- (NIST data for a related but different compound, 2-Acetyl-3-methylthiophene.)
-
Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Retrieved from [Link][1]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link][4]
-
Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. Retrieved from [Link][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. This compound | C6H6O2S | CID 13352352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Acetylthiophene | CAS:88-15-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation and Analysis of 2-Acetyl-3-hydroxythiophene using HPLC and GC
Abstract: This document provides detailed methodologies for the purification and purity assessment of 2-Acetyl-3-hydroxythiophene, a key heterocyclic building block in pharmaceutical and materials science research. Due to its polar nature and potential for tautomerism, achieving high purity requires robust chromatographic techniques. Herein, we present a comprehensive guide utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal purity verification and volatile impurity profiling. The scientific rationale behind parameter selection is discussed to empower researchers in adapting these methods for similar polar heterocyclic compounds.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring both a ketone and a hydroxyl group on a thiophene ring.[1] This structure imparts significant polarity and the capacity for hydrogen bonding. A critical, often overlooked, aspect of its chemistry is the potential for keto-enol tautomerism, where the proton can shuttle between the oxygen of the hydroxyl group and the acetyl group's alpha-carbon. This equilibrium can lead to chromatographic challenges such as peak broadening or splitting if not properly controlled. Therefore, purification protocols must be designed to stabilize a single form or ensure rapid interconversion on the chromatographic time scale to achieve sharp, symmetrical peaks essential for high-resolution separation.
Part 1: Preparative Purification by High-Performance Liquid Chromatography (HPLC)
1.1. Scientific Rationale for Method Development Reversed-phase HPLC is the method of choice for purifying moderately polar organic compounds like this compound. The selection of a C18 stationary phase provides a non-polar surface that retains the analyte based on hydrophobic interactions.[2][3] However, the polar hydroxyl and acetyl groups necessitate a relatively high aqueous content in the mobile phase for elution.
To address the potential for peak tailing caused by the acidic hydroxyl proton interacting with residual silanols on the silica support, and to manage the keto-enol tautomerism, the mobile phase is acidified. The addition of a small percentage of formic or phosphoric acid suppresses the ionization of the hydroxyl group and pushes the tautomeric equilibrium, resulting in improved peak shape.[4] A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile), ensures that less polar impurities are strongly retained and eluted later, while the target compound is focused into a sharp band.
1.2. HPLC Experimental Protocol
dot
Caption: HPLC purification workflow for this compound.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Degas both phases for 15 minutes using sonication or helium sparging.
-
-
Sample Preparation:
-
Dissolve the crude this compound material in a minimal amount of methanol or acetonitrile to a concentration of 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove particulate matter.
-
-
Instrumentation and Conditions:
-
Equilibrate the entire HPLC system, including the column, with the initial mobile phase composition (95% A, 5% B) until a stable baseline is observed.
-
-
Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect the eluent in fractions as the target peak, identified by its retention time, begins to emerge.
-
Analyze small aliquots of the collected fractions by analytical HPLC to confirm purity before combining.
-
-
Post-Processing:
-
Combine the fractions confirmed to contain the pure product.
-
Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the resulting solid or oil under high vacuum to remove residual solvent.
-
1.3. HPLC Method Parameters
| Parameter | Recommended Setting |
| Instrumentation | Preparative HPLC system with UV detector |
| Column | C18, 250 mm x 21.2 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Column Temp. | 30°C[5] |
| Detection | UV at 275 nm |
| Injection Volume | 500 - 2000 µL (dependent on concentration) |
| Gradient Program | 0-2 min: 5% B |
| 2-20 min: 5% to 60% B | |
| 20-22 min: 60% to 95% B | |
| 22-25 min: Hold at 95% B | |
| 25.1-28 min: Return to 5% B |
Part 2: Purity Verification by Gas Chromatography (GC)
2.1. Scientific Rationale for Method Development Gas chromatography provides an excellent orthogonal method to HPLC for purity assessment. While HPLC separates based on polarity and partitioning between liquid and solid phases, GC separates based on volatility and interaction with a high-temperature stationary phase. This ensures that any impurities co-eluting with the main peak in the HPLC run are likely to be resolved by GC.
For a polar, functionalized molecule like this compound, a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like DB-5ms) offers a good balance of interactions to achieve separation from related impurities.[2] The temperature program is designed to first focus the analytes at a low initial temperature, followed by a controlled ramp to elute the compound and any higher-boiling impurities.[6] Using a mass spectrometer (MS) as the detector allows for definitive identification of the main peak based on its mass-to-charge ratio and fragmentation pattern, providing an unambiguous confirmation of purity.
2.2. GC-MS Experimental Protocol
dot
Caption: GC-MS workflow for purity analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified, dried product.
-
Dissolve in 10 mL of a suitable volatile solvent like ethyl acetate or dichloromethane to make a stock solution of ~100 µg/mL.
-
-
Instrumentation and Conditions:
-
Set the GC-MS parameters as detailed in the table below.
-
Allow the instrument to stabilize, paying close attention to the MS vacuum and temperatures.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample. A split injection (e.g., 50:1) is recommended to avoid overloading the column and detector.
-
Begin the temperature program and data acquisition simultaneously.
-
-
Data Analysis:
-
Analyze the resulting Total Ion Chromatogram (TIC).
-
Integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Confirm the identity of the main peak by comparing its fragmentation pattern with the expected pattern for this compound.
-
2.3. GC-MS Method Parameters
| Parameter | Recommended Setting |
| Instrumentation | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temp. | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80°C, hold for 2 min |
| Ramp: 15°C/min to 280°C | |
| Hold: at 280°C for 5 min | |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13352352, this compound. Available from: [Link]
-
The Good Scents Company. 2-acetyl thiophene. Available from: [Link]
-
BioCrick. 2-Acetylthiophene | CAS:88-15-3. Available from: [Link]
-
Patsnap Eureka. Method for preparing 2- acetylthiophene. Available from: [Link]
-
Ghafourian, T., & Zandasrar, P. (2007). Structure-retention and mobile phase-retention relationships for reversed-phase high-performance liquid chromatography of several hydroxythioxanthone derivatives in binary acetonitrile-water mixtures. Journal of chromatography. A, 1175(1), 38–47. Available from: [Link]
-
Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163–165. Available from: [Link]
- Google Patents. CN106892895A - A kind of preparation method of 2 acetyl thiophene.
-
SIELC Technologies. Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column. Available from: [Link]
-
Loba Chemie. 2-ACETYLTHIOPHENE FOR SYNTHESIS. Available from: [Link]
-
Smith, G. B., et al. (1999). Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride. Journal of pharmaceutical and biomedical analysis, 19(5), 669–678. Available from: [Link]
-
Ciolino, L. A., et al. (2000). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 45(4), 849-859. Available from: [Link]
-
ResearchGate. GC-MS/EI analysis of the thiol derivatives of 2-bromoethanol, 3-bromopropanol, 1-bromopinacolone, and 6-bromohexanol. Available from: [Link]
- Google Patents. CN101880271A - Synthesis method of 2-thiophene acetylchloride.
-
Parker, M., et al. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of agricultural and food chemistry, 66(10), 2459–2466. Available from: [Link]
-
K. A. K., et al. (2018). Chromatographic retention behaviour, modelling and optimization of a UHPLC-UV separation of the regioisomers of the Novel Psychoactive Substance (NPS) methoxphenidine (MXP). Journal of Pharmaceutical and Biomedical Analysis, 153, 238-247. Available from: [Link]
Sources
- 1. This compound | C6H6O2S | CID 13352352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Note & Protocol: Synthesis of 2-Amino-3-acetylthiophene Derivatives via the Gewald Reaction
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. As a five-membered, sulfur-containing heteroaromatic ring, its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and dyes[1][2]. Substituted 2-aminothiophenes, in particular, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-proliferative properties[1]. The 2-acetyl-3-hydroxythiophene core, which exists in tautomeric equilibrium with the more stable 2-amino-3-acetylthiophene form, serves as a crucial intermediate for synthesizing a variety of bioactive molecules and complex heterocyclic systems[3][4].
This application note provides a detailed protocol for the synthesis of polysubstituted 2-amino-3-acetylthiophenes using the Gewald three-component reaction. This multicomponent reaction is renowned for its efficiency and convergence, allowing for the construction of the thiophene ring from simple acyclic precursors in a single pot[5][6]. We will delve into the underlying mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and characterization.
Reaction Principle: The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes involving the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur, typically in the presence of a base[5][7]. To specifically synthesize 3-acetyl derivatives, cyanoacetone is used as the activated nitrile component[3][4].
Reaction Mechanism
The reaction mechanism proceeds through several key steps, which have been elucidated over several decades[7][8][9]. The process is a cascade of condensation, sulfur addition, and cyclization.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene compound (cyanoacetone). The base (e.g., morpholine, triethylamine) deprotonates the α-carbon of cyanoacetone, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form an α,β-unsaturated nitrile intermediate after dehydration[7][9].
-
Michael Addition of Sulfur: Elemental sulfur (typically in its S₈ crown form) is attacked by the enolate of the Knoevenagel product or another nucleophile to form a polysulfide chain. This is followed by the addition of a sulfur species to the β-position of the unsaturated nitrile[9][10].
-
Ring Closure & Tautomerization: The terminal sulfur atom of the intermediate then performs an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step forms a five-membered imine ring[8][10]. Subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product[7].
Mechanistic Diagram
The following diagram illustrates the postulated pathway for the Gewald reaction.
Caption: Fig. 1: Postulated Mechanism of the Gewald Reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(2-amino-4-methyl-3-thienyl)ethanone , a representative 2-amino-3-acetylthiophene derivative, adapted from established procedures[4].
Materials and Equipment
Reagents:
-
Acetone (Reagent Grade)
-
Cyanoacetone sodium salt (or unstable free cyanoacetone, handled with care)
-
Elemental Sulfur (Powder)
-
Morpholine (or Triethylamine)
-
Methanol (or Ethanol)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Acetone | 58.08 | 50 | 1.0 | 2.9 g (3.7 mL) |
| Cyanoacetone | 83.09 | 50 | 1.0 | 4.15 g |
| Sulfur | 32.06 | 55 | 1.1 | 1.76 g |
| Morpholine | 87.12 | 10 | 0.2 | 0.87 g (0.87 mL) |
| Methanol | 32.04 | - | - | 50 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Place the flask in a heating mantle.
-
Reagent Addition: To the flask, add methanol (50 mL), acetone (3.7 mL, 50 mmol), cyanoacetone (4.15 g, 50 mmol), and elemental sulfur (1.76 g, 55 mmol).
-
Catalyst Addition: Begin stirring the mixture. Slowly add morpholine (0.87 mL, 10 mmol) to the suspension.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 65-70 °C) with continuous stirring. The reaction is typically exothermic. Monitor the progress of the reaction using TLC (e.g., 3:1 Hexane:EtOAc solvent system). The reaction is generally complete within 2-4 hours.
-
Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (100 mL) and deionized water (100 mL). Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer with brine (2 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 1-(2-amino-4-methyl-3-thienyl)ethanone as yellowish crystals[4].
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Workflow for Gewald Synthesis.
Expected Results and Troubleshooting
-
Yield: Typical yields for this reaction range from 60% to 85%, depending on the purity of reagents and reaction conditions.
-
Appearance: The final product, 1-(2-amino-4-methyl-3-thienyl)ethanone, is typically a yellowish to brownish crystalline solid[4].
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; impure reagents; insufficient reaction time or temperature. | Use freshly distilled base. Ensure reagents are pure. Increase reaction time and monitor by TLC. |
| Dark, Tarry Product | Reaction overheated or ran for too long, leading to polymerization/decomposition. | Maintain careful temperature control. Do not exceed the recommended reaction time once starting materials are consumed. |
| Difficult Purification | Presence of unreacted sulfur or side products. | For excess sulfur, a hot filtration of the crude reaction mixture in a high-boiling solvent might be effective. For other impurities, consider column chromatography. |
| Incomplete Reaction | Insufficient catalyst; low reaction temperature. | Increase the amount of base catalyst slightly (e.g., to 0.3 eq). Ensure the reaction mixture is maintained at a steady reflux. |
Product Characterization
To confirm the identity and purity of the synthesized 2-amino-3-acetylthiophene derivative, standard analytical techniques are employed.
-
¹H-NMR Spectroscopy: Provides information on the proton environment. Expect characteristic signals for the amino group (NH₂), the acetyl methyl group (CH₃), the thiophene ring protons, and other substituent protons.
-
¹³C-NMR Spectroscopy: Confirms the carbon skeleton, showing distinct peaks for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the thiophene ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can provide additional structural evidence.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Expect characteristic absorption bands for N-H stretching (amino group), C=O stretching (acetyl group), and C-S stretching (thiophene ring).
Detailed spectroscopic data for various 3-acetyl-2-aminothiophenes can be found in the literature[3][4].
Conclusion
The Gewald reaction offers a robust and versatile method for the synthesis of 2-amino-3-acetylthiophene derivatives, which are valuable building blocks in drug discovery and development. The protocol detailed in this application note is a reliable procedure that can be adapted for various substituted ketones and aldehydes. By understanding the underlying mechanism and potential challenges, researchers can efficiently synthesize these important heterocyclic compounds for further investigation and application.
References
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Martin, A. D., et al. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 23(11), 2969. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]
-
Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Johnson, J. R., & May, G. E. (n.d.). 2-acetothienone. Organic Syntheses Procedure. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Gewald Reaction [organic-chemistry.org]
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Application Notes & Protocols: A Phased Approach to Screening 2-Acetyl-3-hydroxythiophene for Biological Activity
Introduction The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The molecule 2-Acetyl-3-hydroxythiophene is a simple, functionalized thiophene derivative whose full biological potential remains largely unexplored.[3] Its structural features—a chelating acetyl hydroxy group and a reactive thiophene core—suggest a high potential for interaction with biological targets.
This guide provides a comprehensive, phased strategy for the systematic screening of this compound. It is designed for researchers in drug discovery and chemical biology, offering a logical progression from broad, cost-effective computational predictions to specific, hypothesis-driven in vitro assays and preliminary mechanism of action studies. The causality behind each experimental choice is detailed to empower researchers to not only execute protocols but also to interpret the resulting data with confidence.
Phase 1: In Silico Profiling & Druglikeness Assessment
Rationale: Before committing to resource-intensive wet lab experiments, a computational or in silico analysis is an indispensable first step.[4][5] This phase aims to predict the compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and to generate initial hypotheses about its potential biological targets. This predictive approach allows for early identification of potential liabilities and helps prioritize subsequent in vitro assays.[6][7]
Protocol 1: ADMET & Physicochemical Property Prediction The objective is to evaluate the druglikeness of this compound based on established parameters like Lipinski's Rule of Five and to predict its ADMET profile.[6] Numerous web-based tools, such as SwissADME or ADMETlab 2.0, can be utilized for this purpose.[8]
Methodology:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of this compound.
-
Input the structure into a reliable ADMET prediction server (e.g., admetSAR, SwissADME).[8][]
-
Execute the analysis to generate predictions for key parameters.
-
Compile the data into a summary table for evaluation.
Data Presentation: Predicted ADMET & Physicochemical Properties
| Property Category | Parameter | Predicted Value | Compliance/Interpretation |
| Physicochemical | Molecular Weight | ~142.18 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | Varies by model | Indicates potential for membrane permeability | |
| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤5) | |
| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) | |
| Pharmacokinetics | GI Absorption | High (Predicted) | Suggests good potential for oral bioavailability. |
| BBB Permeant | No (Predicted) | May indicate lower potential for CNS-related side effects. | |
| CYP450 Inhibition | Varies by model | Predicts potential for drug-drug interactions. | |
| Toxicity | AMES Toxicity | Non-mutagen | Indicates a low probability of mutagenicity. |
| hERG Inhibition | Low risk | Suggests a lower risk of cardiotoxicity.[10] |
Phase 2: Tiered In Vitro Screening Cascade
Rationale: A tiered approach is the most efficient method for experimental screening. It begins with broad, high-throughput assays to identify any general bioactivity and progressively moves to more specific, complex assays to characterize the nature of that activity. This filters out inactive compounds early and focuses resources on promising hits.[11]
Caption: A tiered workflow for screening this compound.
Tier 1: Broad-Spectrum Primary Assays
The goal of this tier is to cast a wide net and determine if the compound exhibits any fundamental biological activity at reasonable concentrations.
Protocol 2: Cytotoxicity Screening via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[13]
Methodology:
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., HCT-116, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to treat cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Discard the MTT solution and add DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the compound concentration and calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression.
Protocol 3: Antimicrobial Susceptibility Testing
Principle: Thiophene derivatives are known to possess antimicrobial properties.[14] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Methodology:
-
Inoculum Preparation: Prepare standardized inoculums (e.g., 0.5 McFarland standard) of representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound across the wells.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin for bacteria, Amphotericin B for fungi).[14]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]
Tier 2: Focused Secondary Assays
If activity is observed in Tier 1 (e.g., cytotoxicity below 50 µM or an MIC below 100 µg/mL), Tier 2 assays are employed to explore a more specific mechanism. Based on the common activities of thiophenes, anti-inflammatory assays are a logical next step.[18]
Protocol 4: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
Principle: Inflammation can involve the denaturation of tissue proteins. This assay uses heat-induced denaturation of egg albumin as a model system.[19] An effective anti-inflammatory agent will protect the protein from denaturation.[20][21] This method is a well-established, cost-effective preliminary test for anti-inflammatory activity.[22][23]
Methodology:
-
Reaction Mixture: Prepare reaction mixtures containing 2 mL of varying concentrations of this compound (e.g., 100 to 1000 µg/mL), 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (PBS).
-
Controls: Use Diclofenac sodium as a positive control standard. A mixture without the compound serves as the negative control.
-
Denaturation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Data Acquisition: After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Phase 3: Preliminary Mechanism of Action (MoA) Studies
Should the compound show potent and specific activity in Tier 2, the final step is to investigate its molecular mechanism of action (MoA).[24] For instance, if the compound is strongly anti-inflammatory, investigating its effect on key inflammatory pathways is critical.[25]
Protocol 5: Probing an Inflammatory Signaling Pathway via Western Blot
Principle: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation.[22] A common mechanism for anti-inflammatory drugs is the inhibition of IκBα degradation, which prevents NF-κB from translocating to the nucleus and activating pro-inflammatory genes. Western blotting can visualize this effect.
Caption: Hypothetical MoA of this compound on the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat them with this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) for 30 minutes.
-
Cell Lysis: Harvest the cells and extract cytoplasmic proteins using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Compare the levels of phosphorylated IκBα in treated cells versus untreated controls. A decrease in phospho-IκBα suggests the compound inhibits the NF-κB pathway upstream of IκBα degradation.
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The 2-Acetylthiophene Scaffold: A Versatile Platform in Medicinal Chemistry
Introduction: The Thiophene Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the thiophene ring holding a distinguished position as a "privileged pharmacophore."[1] This five-membered sulfur-containing heterocycle is a bioisostere of the benzene ring, offering similar physicochemical properties but with a distinct electronic profile that can enhance molecular interactions with biological targets and improve metabolic stability. The thiophene nucleus is a cornerstone in numerous FDA-approved drugs, demonstrating its broad therapeutic applicability.[1][2] Among the vast array of thiophene derivatives, the 2-acetylthiophene scaffold has emerged as a particularly fruitful starting point for the synthesis of novel therapeutic agents. The acetyl group at the C-2 position provides a reactive handle for a multitude of chemical transformations, making it an exceptionally versatile building block for constructing complex molecular architectures with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
This technical guide provides an in-depth exploration of the 2-acetylthiophene scaffold in medicinal chemistry. We will delve into key synthetic methodologies, highlight its application in the development of targeted therapies, and provide detailed protocols for the synthesis of crucial intermediates and their conversion into biologically active compounds.
Core Applications in Drug Discovery
The inherent reactivity of the 2-acetyl group and the electronic nature of the thiophene ring have enabled the development of a wide range of derivatives with significant therapeutic potential.
Anticancer Agents
The 2-acetylthiophene scaffold is a key component in the design of various anticancer agents, primarily as kinase inhibitors and microtubule assembly disruptors.
-
Kinase Inhibition: Many thiophene derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, 2-acylaminothiophene-3-carboxamides have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[5] Furthermore, this same scaffold has shown promise in overcoming drug resistance in chronic myeloid leukemia (CML) by inhibiting both wild-type and T315I mutant BCR-ABL kinases.[6]
-
Tubulin Polymerization Inhibition: Tetrahydrobenzo[b]thiophene derivatives, synthesized from precursors related to the 2-acetylthiophene family, have been identified as potent inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, these agents induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[3]
Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases. Chalcones derived from 2-acetylthiophene have demonstrated significant anti-inflammatory activity.[7][8] These compounds are synthesized through a Claisen-Schmidt condensation between 2-acetylthiophene and various aromatic aldehydes. Their mechanism is often linked to the inhibition of pro-inflammatory mediators. Furthermore, derivatives of the related benzothiophene scaffold have been developed as potent and selective inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key enzyme in the signaling pathway that regulates the production of inflammatory cytokines like TNF-α.[9]
Antimicrobial and Antioxidant Agents
-
Antibacterial Activity: The thiophene nucleus is present in several antibacterial agents. Hydrazone derivatives of 2-acetylthiophene have shown activity against both Gram-positive and Gram-negative bacteria.[10] Additionally, 3-hydroxythiophene-2-carboxamide derivatives have demonstrated notable antibacterial properties.[11]
-
Antioxidant Activity: Oxidative stress is implicated in a wide range of pathologies. Certain 3-hydroxythiophene derivatives have been shown to possess excellent antioxidant properties, capable of scavenging free radicals.[12][13]
Synthetic Protocols and Methodologies
The synthesis of medicinally relevant compounds from the 2-acetylthiophene scaffold often begins with the construction of a substituted thiophene ring, followed by modification of the acetyl group or other positions on the ring.
Foundational Synthesis: The Gewald Reaction
A cornerstone in the synthesis of functionally rich thiophenes is the Gewald reaction. This multicomponent reaction provides a direct route to 2-aminothiophenes, which are crucial precursors for many of the aforementioned therapeutic agents. A modified Gewald reaction is particularly useful for producing 3-acetyl-2-aminothiophenes.
Protocol 1: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone via Modified Gewald Reaction
This protocol describes the synthesis of a key 3-acetyl-2-aminothiophene intermediate. The causality behind this choice of reaction lies in its efficiency and ability to construct the highly functionalized thiophene ring in a single step from readily available starting materials.
Step 1: Preparation of 3-Oxobutanenitrile (Cyanoacetone)
-
Dissolve cyanoacetone sodium salt (5.25 g, 50 mmol) in water (150 mL) in a separatory funnel.
-
Add dichloromethane (100 mL).
-
While stirring vigorously, carefully adjust the mixture to pH 1 using concentrated HCl. This protonation step is critical to generate the free, albeit unstable, cyanoacetone.
-
Separate the organic layer. Extract the aqueous layer once more with dichloromethane (100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, ensuring the bath temperature remains below 30 °C to prevent degradation of the unstable product. The resulting colorless oil is used immediately in the next step.
Step 2: Gewald Cyclization
-
In a round-bottom flask, prepare a solution of the crude 3-oxobutanenitrile (2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in dimethylformamide (DMF, 10 mL).
-
Add triethylamine (1 g, 10 mmol) with stirring. Triethylamine acts as the base catalyst required to initiate the condensation cascade of the Gewald reaction.
-
Heat the reaction mixture to 60 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the DMF under reduced pressure.
-
Recrystallize the semi-solid residue from a cyclohexane-dichloromethane mixture to yield the product as yellowish-to-brownish crystals.
Experimental Workflow: Modified Gewald Synthesis
Caption: Thiophene inhibitors block the ATP binding site of kinases.
The 2-acylaminothiophene-3-carboxamide scaffold, for example, is proposed to bind in the ATP pocket where the amide groups form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the natural ATP ligand. [5]This competitive inhibition effectively shuts down the enzyme's catalytic activity.
Conclusion
The 2-acetylthiophene scaffold is a proven and highly adaptable platform in medicinal chemistry. Its synthetic tractability, particularly through robust methods like the Gewald reaction, allows for the creation of diverse chemical libraries. Derivatives of this scaffold have demonstrated significant potential in treating a range of human diseases by acting on critical biological targets such as protein kinases and microtubules. The continued exploration of this versatile building block promises to yield novel and effective therapeutic agents for the future.
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Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Available: [Link]
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Application Notes & Protocols: 2-Acetyl-3-hydroxythiophene as a Versatile Functional Monomer in Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 2-Acetyl-3-hydroxythiophene. While direct literature on this specific monomer is emerging, its unique bifunctional structure—possessing both a reactive acetyl group and a hydrogen-bonding hydroxyl group on a conductive thiophene backbone—presents a compelling platform for the development of advanced functional materials. We will explore its synthesis, polymerization, and post-polymerization modification, offering detailed protocols grounded in the established chemistry of thiophene derivatives. The narrative emphasizes the causality behind experimental choices, providing a framework for developing novel conductive polymers for applications in organic electronics, sensing, and bio-interfacing.
Introduction: The Strategic Value of Functionalized Thiophenes
Thiophene-based polymers, particularly polythiophenes, are a cornerstone of organic electronics, valued for their electrical conductivity, stability, and processability.[1][2] The performance of these materials can be precisely tuned by introducing functional groups onto the thiophene ring.[3] These modifications can alter solubility, influence polymer morphology, and introduce new functionalities such as sensing capabilities or biocompatibility.[4]
This compound is a particularly promising, yet underexplored, monomer. Its structure offers a unique combination of features:
-
A Polymerizable Thiophene Core: Enables the formation of a π-conjugated polymer backbone, essential for charge transport.[2]
-
A 3-Hydroxy Group: Can influence inter-chain packing through hydrogen bonding, potentially enhancing charge mobility. It also offers a site for further chemical modification and can improve adhesion to polar substrates.
-
A 2-Acetyl Group: A versatile chemical handle for post-polymerization modification, allowing for cross-linking, surface grafting, or the attachment of specific moieties (e.g., fluorescent dyes, biomolecules) via well-established ketone chemistry.[5]
This guide outlines the synthesis of this monomer and proposes detailed protocols for its use in creating functional polymer films through electropolymerization and subsequent surface modification.
Synthesis and Characterization of this compound Monomer
A robust and verifiable synthesis is the prerequisite for any materials application. The following protocol is adapted from established methodologies for synthesizing substituted thiophenes, such as the Gewald reaction, which is known for producing highly functionalized thiophenes.[6][7]
Protocol 1: Synthesis via Modified Gewald Aminothiophene Reaction followed by Diazotization
This two-stage protocol first creates an amino-precursor, which is then converted to the target hydroxyl compound. This approach provides a reliable route based on well-documented reactions.
Part A: Synthesis of 2-Acetyl-3-aminothiophene [6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyanoacetone (10 mmol), elemental sulfur (12 mmol), and 50 mL of ethanol.
-
Base Addition: To this suspension, add morpholine (15 mmol) dropwise while stirring. The mixture will warm and the sulfur will begin to dissolve.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of 2-Acetyl-3-aminothiophene will form.
-
Purification: Filter the crude product, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure 2-Acetyl-3-aminothiophene.[8]
Part B: Diazotization and Hydrolysis to this compound
-
Diazotization: Dissolve the purified 2-Acetyl-3-aminothiophene (5 mmol) in a mixture of 20 mL of water and 5 mL of concentrated sulfuric acid, cooled to 0-5°C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (5.5 mmol in 10 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
Hydrolysis: Gently heat the diazonium salt solution to 50-60°C. Nitrogen gas will evolve, and the solution will change color. Continue heating for 1 hour until gas evolution ceases.
-
Extraction: Cool the solution and extract the product into ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Monomer Validation
The identity and purity of the synthesized monomer must be confirmed before polymerization.
| Analytical Method | Expected Result / Key Feature | Rationale |
| ¹H NMR | Aromatic protons on the thiophene ring, a singlet for the acetyl methyl group, and a broad singlet for the hydroxyl proton. | Confirms the molecular structure and proton environment. |
| ¹³C NMR | Resonances corresponding to the thiophene ring carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon.[9] | Validates the carbon skeleton of the molecule. |
| FT-IR Spectroscopy | Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-S stretch in the thiophene ring. | Confirms the presence of key functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₆O₂S (142.01 g/mol ). | Determines the molecular weight and confirms elemental composition. |
Preparation of Poly(this compound) Films
Electropolymerization is a powerful technique for creating thin, uniform, and conductive polymer films directly onto an electrode surface.[10] This method offers precise control over film thickness and morphology.
Protocol 2: Electrochemical Polymerization
This protocol describes the deposition of the polymer onto an Indium Tin Oxide (ITO) coated glass slide, a common transparent conductive substrate in organic electronics.
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAHFP), in anhydrous acetonitrile.
-
Monomer Solution: Dissolve 10 mM of the purified this compound monomer into the electrolyte solution. Purge the solution with nitrogen or argon gas for 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
-
Working Electrode: An ITO-coated glass slide.
-
Counter Electrode: A platinum wire or mesh.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode.
-
-
Polymerization: Immerse the electrodes in the monomer solution. Apply a constant potential (potentiostatic) or cycle the potential (potentiodynamic) between 0 V and an oxidation potential sufficient to polymerize the monomer (e.g., +1.5 V vs. Ag/AgCl). The exact potential should be determined via an initial cyclic voltammetry scan. A colored polymer film will deposit onto the ITO surface.
-
Film Washing: After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte, then dry under a stream of nitrogen.
Caption: Workflow for Electropolymerization.
Post-Polymerization Modification: Creating Functional Surfaces
The true utility of Poly(this compound) lies in the reactivity of its acetyl groups, which can serve as anchor points for further functionalization. Schiff base formation with primary amines is a highly efficient and common reaction for this purpose.[11]
Protocol 3: Surface Functionalization with a Fluorescent Dye
This protocol demonstrates how to covalently attach a primary amine-containing molecule, such as Dansyl cadaverine (a fluorescent dye), to the polymer surface.
-
Priming Solution: Prepare a solution of 5 mM Dansyl cadaverine in ethanol with a catalytic amount of acetic acid (2-3 drops).
-
Surface Reaction: Immerse the Poly(this compound)-coated substrate into the priming solution.
-
Incubation: Gently agitate the solution at room temperature for 4-6 hours, or leave overnight. The reaction can be accelerated by gentle heating to 40-50°C.
-
Washing: Thoroughly rinse the substrate with ethanol to remove any non-covalently bound dye, followed by a final rinse with deionized water.
-
Verification: Confirm the successful attachment of the dye by observing the substrate under a UV lamp. A successful reaction will result in a brightly fluorescent surface. The functionalization can be further quantified using fluorescence spectroscopy or X-ray photoelectron spectroscopy (XPS) to detect the increase in nitrogen content on the surface.
Caption: Schiff Base Condensation on Polymer.
Prospective Applications
The ability to create and functionalize Poly(this compound) opens avenues for several advanced applications:
-
Chemical and Biological Sensors: The acetyl and hydroxyl groups can act as recognition sites for specific analytes. Furthermore, by grafting selective receptors (e.g., enzymes, antibodies) onto the polymer surface via the acetyl group, highly specific biosensors can be developed. Changes in the polymer's conductivity upon analyte binding would form the basis of the sensing mechanism.
-
Adhesive Conductive Interfaces: The polar hydroxyl and acetyl groups are expected to promote strong adhesion to metal oxide surfaces like ITO or silicon dioxide, a critical requirement for robust electronic devices.[10]
-
Biocompatible Electronics: The surface can be modified with biocompatible polymers or cell-adhesion peptides to create conductive interfaces for cell culture, tissue engineering, or implantable electronics.[4]
References
-
Thiophène-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020). ACS Applied Materials & Interfaces. [Link]
-
Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. (n.d.). DTU Research Database. [Link]
-
Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells | Request PDF. (n.d.). ResearchGate. [Link]
-
Thiophene. (n.d.). Wikipedia. [Link]
-
Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors. (2021). The Journal of Chemical Physics. [Link]
-
This compound | C6H6O2S. (n.d.). PubChem. [Link]
-
Method for preparing 2- acetylthiophene. (n.d.). Patsnap Eureka. [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI. [Link]
- A kind of preparation method of 2 acetyl thiophene. (n.d.).
- Synthetic method of 2-thiopheneacetic acid. (n.d.).
-
2-acetothienone. (n.d.). Organic Syntheses Procedure. [Link]
-
2-ACETYL THIOPHENE For Synthesis. (n.d.). Loba Chemie. [Link]
-
Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). (2004). The Chemical Educator. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. [Link]
- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug. (n.d.).
-
2-Acetylthiophene. (n.d.). PubChem. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. [Link]
-
Enhanced biocompatibility in poly(3-hexylthiophene)-based organic thin-film transistors upon blending with poly(2-(2-acetoxyacetyl)ethyl methacrylate). (n.d.). RSC Publishing. [Link]
-
Polythiophene. (n.d.). PubChem. [Link]
-
Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
2-Acetyl-3-methylthiophene. (n.d.). Georganics. [Link]
-
2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. (2020). JETIR. [Link]
-
The Growing Importance of 2-Acetylthiophene in Pharmaceutical R&D. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
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- 2. Thiophene - Wikipedia [en.wikipedia.org]
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- 4. Enhanced biocompatibility in poly(3-hexylthiophene)-based organic thin-film transistors upon blending with poly(2-(2-acetoxyacetyl)ethyl methacrylate) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
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- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Acetyl-3-aminothiophene, 97% | Fisher Scientific [fishersci.ca]
- 9. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-3-hydroxythiophene
Welcome to the technical support center for the synthesis of 2-Acetyl-3-hydroxythiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis is not without challenges. The two primary routes to this molecule are the direct Friedel-Crafts acylation of 3-hydroxythiophene and the Fries rearrangement of 3-acetoxythiophene. Both pathways present unique obstacles, from regioselectivity issues and low yields to the formation of stubborn byproducts and purification difficulties. This guide will address these specific problems with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide
This section is formatted to address specific issues you may encounter during the synthesis.
Problem 1: Consistently Low or No Yield of this compound
Question: I am attempting the synthesis of this compound, but my yields are consistently below 20%, or in some cases, I isolate no desired product at all. What are the likely causes and how can I improve this?
Answer: Low or no yield is a common frustration in this synthesis and can stem from several factors, depending on the chosen synthetic route.
Potential Cause A (Friedel-Crafts Route): Polymerization/Decomposition of 3-Hydroxythiophene. 3-Hydroxythiophene is a highly reactive and sensitive substrate. Under the strong Lewis acidic conditions of a typical Friedel-Crafts reaction (e.g., using aluminum chloride), it is prone to polymerization and decomposition, leading to the formation of intractable tars and significantly reducing the yield of the desired product.[1]
-
Solution:
-
Use a Milder Lewis Acid: Instead of aluminum chloride (AlCl₃), consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[1][2] These catalysts are less aggressive and can minimize the degradation of the starting material.
-
Control the Reaction Temperature: Maintain a low reaction temperature (0 °C to room temperature) to reduce the rate of polymerization side reactions.[1]
-
Order of Addition: Adding the Lewis acid to a pre-mixed solution of 3-hydroxythiophene and the acylating agent can sometimes mitigate decomposition.[1]
-
Potential Cause B (Fries Rearrangement Route): Incomplete Rearrangement or Hydrolysis. The Fries rearrangement of 3-acetoxythiophene to this compound requires a Lewis acid catalyst to induce the migration of the acetyl group.[3][4] If the reaction is incomplete, you will isolate unreacted starting material. If hydrolysis of the starting ester occurs, you will regenerate 3-hydroxythiophene.
-
Solution:
-
Ensure Anhydrous Conditions: The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the catalyst and hydrolysis of the ester.
-
Optimize Catalyst Stoichiometry: The Fries rearrangement often requires a stoichiometric amount of the Lewis acid because the catalyst complexes with both the starting material and the product.[5][6] Ensure you are using the correct molar equivalents of the catalyst as specified in the literature.
-
Increase Reaction Time or Temperature: If the reaction is sluggish, a modest increase in temperature or a longer reaction time may be necessary to drive the rearrangement to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Potential Cause C (Both Routes): Impure Starting Materials. The purity of your 3-hydroxythiophene or 3-acetoxythiophene is critical. Impurities can interfere with the reaction, poison the catalyst, or lead to the formation of side products. 3-hydroxythiophene itself can be unstable and may dimerize upon standing.[7]
-
Solution:
-
Verify Starting Material Purity: Use freshly acquired or purified starting materials. The purity can be checked by NMR spectroscopy or GC-MS.
-
Purification of Starting Materials: If necessary, purify the starting materials before use. 3-hydroxythiophene can sometimes be purified by careful distillation under reduced pressure, though its instability should be considered.
-
Problem 2: Formation of Multiple Products and Difficulty in Purification
Question: My crude reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are these byproducts and how can I simplify the purification?
Answer: The formation of multiple products is a classic challenge, particularly in the Fries rearrangement, which can yield both ortho and para isomers.
Potential Cause A: Formation of the 4-Acetyl Isomer (Fries Rearrangement). The Fries rearrangement can result in the migration of the acetyl group to either the ortho (2-position) or para (4-position) of the hydroxyl group.[3][4] The ratio of these isomers is highly dependent on the reaction conditions.[3][4]
-
Solution:
-
Temperature Control for Regioselectivity: Lower reaction temperatures generally favor the formation of the para isomer, while higher temperatures favor the ortho product.[3][4] For the desired 2-acetyl product (ortho), a slightly elevated temperature may be beneficial, but this must be balanced against the risk of decomposition.
-
Solvent Polarity: The choice of solvent can influence the isomer ratio. Non-polar solvents tend to favor the formation of the ortho product.[3][4]
-
Potential Cause B: Diacylation. Although less common than in Friedel-Crafts alkylations due to the deactivating nature of the acetyl group, diacylation can occur, leading to the formation of 2,4-diacetyl-3-hydroxythiophene.[8]
-
Solution:
-
Control Stoichiometry: Use a molar excess of the thiophene substrate relative to the acylating agent (acetyl chloride or acetic anhydride). This increases the probability that the acylating agent will react with an unreacted thiophene molecule rather than the mono-acetylated product.
-
Purification Strategy: The isomers of acetyl-3-hydroxythiophene can be difficult to separate due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system may help to isolate the major isomer in a pure form.
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route: Friedel-Crafts acylation or the Fries rearrangement?
A1: The Fries rearrangement is generally the more reliable and higher-yielding route for the synthesis of this compound.[9] Direct Friedel-Crafts acylation of 3-hydroxythiophene is often problematic due to the high reactivity of the starting material, which can lead to polymerization under the harsh acidic conditions.[1] The Fries rearrangement, starting from the more stable 3-acetoxythiophene, offers better control over the reaction.
Q2: What is the mechanism of the Fries rearrangement in this context?
A2: The Fries rearrangement involves the following key steps[4]:
-
The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester group in 3-acetoxythiophene.
-
This coordination weakens the ester bond, leading to the formation of an acylium ion intermediate.
-
The acylium ion then acts as an electrophile and attacks the electron-rich thiophene ring, primarily at the 2-position (ortho to the oxygen), via an electrophilic aromatic substitution mechanism.
-
Subsequent workup with aqueous acid quenches the reaction and liberates the this compound product.
Q3: Are there any "greener" or milder alternatives to traditional Lewis acids like AlCl₃?
A3: Yes, research has focused on developing more environmentally friendly catalysts. For Friedel-Crafts type reactions, solid acid catalysts like zeolites (e.g., Hβ, HZSM-5) have shown promise as they are recoverable, reusable, and can offer high selectivity.[1][10][11] For the Fries rearrangement, other Lewis acids like zinc powder have been reported to catalyze the reaction effectively under milder conditions.[5]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols
Protocol: Synthesis of this compound via Fries Rearrangement
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 3-Acetoxythiophene
-
To a solution of 3-hydroxythiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-acetoxythiophene, which can be purified by vacuum distillation if necessary.
Step 2: Fries Rearrangement to this compound
-
In a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq).
-
Cool the flask to 0 °C and add a dry, non-polar solvent such as dichloromethane.
-
Slowly add a solution of 3-acetoxythiophene (1.0 eq) in the same solvent to the stirred suspension of AlCl₃.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction temperature can be gently heated (e.g., to 40 °C) to favor the formation of the ortho product, but this should be done cautiously to avoid decomposition.[9] Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes. RSC Publishing. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved January 2, 2026, from [Link]
-
Materials Chemistry Frontiers. (n.d.). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. RSC Publishing. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxythiophenes 12a-d. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene derivatives 3a-3j. Retrieved January 2, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 2, 2026, from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved January 2, 2026, from [Link]
-
New Journal of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. RSC Publishing. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). Acylation of thiophene.
-
ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved January 2, 2026, from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.
-
Loba Chemie. (n.d.). 2-ACETYL THIOPHENE For Synthesis. Retrieved January 2, 2026, from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. Retrieved January 2, 2026, from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2 acetyl thiophene.
- Google Patents. (n.d.). Acetylation of thiophene compounds.
-
Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS. Retrieved January 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Acetyl-3-hydroxythiophene Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Acetyl-3-hydroxythiophene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-yield, high-purity results.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry. However, its synthesis can be challenging due to the inherent reactivity of the thiophene ring and the directing effects of its substituents. The primary goals in this synthesis are to control regioselectivity and to prevent the degradation of the starting materials and product. This guide will address common issues encountered during the synthesis and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for the synthesis of this compound. The first involves the construction of the thiophene ring with the desired substituents already in place. A notable example is the reaction of a mercaptoketone anion with dimethyl acetylenedicarboxylate, which after hydrolysis and decarboxylation, yields the 2-acyl-3-hydroxythiophene.[1] The second approach is the direct acylation of a pre-existing 3-hydroxythiophene or a protected analogue.
Q2: Why is direct Friedel-Crafts acylation of thiophene not a viable route to 3-acetylthiophene?
A2: Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favors substitution at the 2- and 5-positions. This is because the carbocation intermediate formed during electrophilic attack at these positions is more stable, with three resonance structures, compared to the two resonance structures for attack at the 3- or 4-positions.[2][3][4] This inherent electronic preference makes direct acylation to the 3-position highly inefficient.
Q3: How does the hydroxyl group at the 3-position influence the regioselectivity of acylation?
A3: A hydroxyl group is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions. In the case of 3-hydroxythiophene, the "ortho" positions are C2 and C4, and the "para" position is C5. The hydroxyl group strongly activates the 2-position, making it the most likely site for acylation.
Q4: My 3-hydroxythiophene starting material appears to be degrading. How can I handle and store it properly?
A4: 3-Hydroxythiophene is known to be unstable and can dimerize or polymerize, especially when exposed to air, light, or acid.[5] It is recommended to store it under an inert atmosphere (argon or nitrogen), in a cool, dark place. For longer-term storage, keeping it in a freezer is advisable. When using it in a reaction, it's best to use it freshly prepared or purified if it has been stored for an extended period.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution | Scientific Rationale |
| Degradation of 3-hydroxythiophene | Use freshly prepared or purified 3-hydroxythiophene. Handle under an inert atmosphere. | 3-Hydroxythiophene is prone to oxidation and polymerization, which will consume the starting material and reduce the yield.[5] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For Friedel-Crafts type reactions, lower temperatures (0 °C to room temperature) are often preferred to minimize side reactions. | Higher temperatures can lead to the decomposition of the starting material or product, and may also decrease regioselectivity. |
| Inappropriate Lewis Acid Catalyst | If using a Friedel-Crafts approach, select a milder Lewis acid such as SnCl₄ or ZnCl₂. Stronger Lewis acids like AlCl₃ can promote polymerization of the thiophene ring.[6] | Milder Lewis acids are less likely to cause unwanted side reactions with the sensitive 3-hydroxythiophene substrate. |
| Moisture in the Reaction | Ensure all glassware is flame-dried and reagents and solvents are anhydrous. | Lewis acid catalysts are highly sensitive to moisture and will be deactivated by water, halting the reaction. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Recommended Solution | Scientific Rationale |
| Lack of Regiocontrol in Acylation | If direct acylation is attempted, consider protecting the hydroxyl group as a methoxy or other ether. Alternatively, use a synthesis that builds the ring with the desired substitution pattern.[1] | The directing effect of the hydroxyl group is strong, but side reactions at other positions can occur. Protecting the hydroxyl group can modulate its directing effect. Building the ring allows for precise placement of the substituents. |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers. |
Problem 3: Product Decomposition During Work-up or Purification
| Possible Cause | Recommended Solution | Scientific Rationale |
| Acidic or Basic Conditions | Use mild work-up procedures. Neutralize the reaction mixture carefully and avoid strong acids or bases. | This compound, like its precursor, can be sensitive to harsh pH conditions, which can lead to degradation. |
| Prolonged Exposure to Heat | Use flash column chromatography for purification instead of distillation if the product is thermally labile. Keep the product cool and protected from light after isolation. | Thiophene derivatives can be sensitive to heat, and prolonged heating during purification can cause decomposition. |
Experimental Protocols
Synthesis of this compound via Ring Construction
This protocol is based on the synthetic strategy reported by Adamczewska et al.[1]
Step 1: Formation of the Thiophene Ring
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add the starting mercaptoketone (e.g., mercaptoacetone) dropwise at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, add a solution of dimethyl acetylenedicarboxylate in ethanol dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting hydroxythiophene ester by column chromatography.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the purified hydroxythiophene ester in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of ~2.
-
The this compound may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
- Adamczewska, Y. Z., Barker, J. M., Huddleston, P. R., & Wood, M. L. (1996). A Synthesis of 2-ACYL- 3-Hydroxythiophenes.
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
- McNab, H., & Scobie, J. A. (2000). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 24(9), 649-655.
-
Organic Syntheses. (n.d.). 2-acetothienone. [Link]
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- 2. Синтез и спектральные свойства фотохромных 2,3-диарилциклопент-2-ен-1-онов - скачать бесплатно автореферат на тему Органическая химия. Заказать доставку диссертации по химии, 02.00.03 ВАК РФ [fizmathim.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-Acetyl-3-hydroxythiophene Synthesis
Welcome to the technical support hub for the synthesis of 2-Acetyl-3-hydroxythiophene. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, mechanism-based troubleshooting strategies to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and TLC analysis shows multiple byproducts. What are the most common side reactions?
A1: Low yields in the formation of this compound are typically traced back to a few competing pathways, primarily dependent on your chosen synthetic route. The most common method is the Lewis acid-catalyzed acylation of a 3-hydroxythiophene precursor.
The primary side reactions to consider are:
-
C-Acylation at the 5-position: The thiophene ring is highly activated by the hydroxyl group, leading to electrophilic substitution. While the 2-position is desired, the 5-position is also susceptible to acylation, yielding 5-acetyl-3-hydroxythiophene.
-
O-Acylation: The hydroxyl group itself can be acylated by the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form the ester 3-acetoxythiophene. While this can be a desired intermediate in a Fries rearrangement route, it is a yield-reducing byproduct in a direct Friedel-Crafts acylation.
-
Di-acylation: Under harsh conditions or with an excess of the acylating agent, both the ring and the hydroxyl group can be acylated, or the ring can be acylated at two positions (e.g., 2 and 5), leading to di-acetylated byproducts.
-
Polymerization/Tar Formation: Thiophenes, especially those with activating groups like hydroxyls, are prone to polymerization under strong acidic conditions (e.g., AlCl₃) or at elevated temperatures.[1][2]
Q2: I'm attempting a Fries rearrangement of 3-acetoxythiophene, but I'm getting a mixture of isomers and low conversion. How can I optimize this?
A2: The Fries rearrangement is an excellent strategy for selectively producing this compound.[3][4] However, its success hinges on carefully controlling reaction conditions to favor the intramolecular rearrangement and select for the desired ortho product.
Core Principles: The reaction involves the migration of the acetyl group from the phenolic ester to the aryl ring, catalyzed by a Lewis acid.[4][5] The selectivity between the ortho (2-acetyl) and para (5-acetyl) products is highly dependent on temperature and solvent.
-
Ortho vs. Para Selectivity: Low reaction temperatures (0-25°C) generally favor the formation of the para (5-acetyl) isomer, which is often the thermodynamically more stable product.[4][6] Higher temperatures tend to favor the ortho (2-acetyl) isomer, which is kinetically favored and can form a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[4]
-
Intermolecular vs. Intramolecular Pathways: A key side reaction is the intermolecular acylation, where the acylium ion dissociates completely from one molecule and acylates another. This can be identified through crossover experiments and leads to a mixture of products.[3]
Troubleshooting & Optimization Table:
| Issue Encountered | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst; deactivated catalyst. | Use at least a stoichiometric amount of Lewis acid (e.g., AlCl₃, SnCl₄), as it complexes with both starting material and product.[5] Ensure all reagents and solvents are anhydrous. |
| High Para (5-acetyl) Isomer | Reaction temperature is too low. | Increase the reaction temperature. The ortho product is often favored at higher temperatures.[4] |
| Significant O-deacetylation | Hydrolysis during reaction or workup. | Ensure anhydrous conditions throughout the reaction. Perform an aqueous workup carefully at low temperatures. |
| Formation of Tar/Polymers | Reaction temperature is too high; catalyst is too harsh. | Avoid excessively high temperatures. Consider a milder Lewis acid than AlCl₃, such as TiCl₄ or SnCl₄.[1][5] |
Q3: My direct Friedel-Crafts acylation of 3-hydroxythiophene results in a dark, tar-like substance with very little desired product. What is causing this, and how can I prevent it?
A3: The formation of tar-like materials is a classic problem when performing Friedel-Crafts reactions on highly activated heterocyclic rings like 3-hydroxythiophene.[2] This is typically caused by acid-catalyzed polymerization of the thiophene ring.[1][2]
Mechanism of Polymerization: Strong Lewis acids can protonate the thiophene ring, creating a reactive cationic species. This species can then act as an electrophile, attacking another neutral thiophene molecule, initiating a chain reaction that leads to the formation of high molecular weight, insoluble polymers.
Mitigation Strategies:
-
Use Milder Catalysts: The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is powerful, it is often too harsh for sensitive substrates.[1]
-
Control Reaction Temperature: Polymerization is often highly temperature-dependent.
-
Actionable Step: Maintain a low reaction temperature (e.g., 0 °C to room temperature) by using an ice bath. Add the catalyst and acylating agent slowly and portion-wise to control any exotherms.[2]
-
-
Modify Order of Addition: To prevent localized high concentrations of the catalyst, it is often better to add the Lewis acid to a pre-mixed solution of the 3-hydroxythiophene and the acylating agent.[2]
-
Protecting Group Strategy: Consider protecting the hydroxyl group as a methoxy ether (forming 3-methoxythiophene). The methoxy group is still activating but is less prone to the side reactions associated with the free hydroxyl. Acylation of 3-methoxythiophene followed by deprotection (e.g., with BBr₃) can be a cleaner, albeit longer, route.
Workflow Diagram: Mitigating Polymerization
Caption: Troubleshooting decision tree for tar formation.
Experimental Protocols
Protocol 1: Optimized Fries Rearrangement of 3-Acetoxythiophene
This protocol is optimized for the selective synthesis of this compound.
Step 1: Synthesis of 3-Acetoxythiophene
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 3-hydroxythiophene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with cold water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-acetoxythiophene, which can be used directly in the next step.
Step 2: Fries Rearrangement
-
To a flame-dried flask under N₂, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) and suspend it in a minimal amount of anhydrous DCM or nitrobenzene.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 3-acetoxythiophene (1.0 eq) in the same anhydrous solvent.
-
After the addition is complete, slowly warm the reaction mixture to 40-50 °C and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC for the formation of the product and disappearance of the starting material.
-
Once complete, cool the reaction back to 0 °C and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain pure this compound.
Reaction Pathway Diagram
Caption: Fries rearrangement pathway and kinetic vs. thermodynamic control.
References
-
Kumari, S., et al. (2024). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐hydroxythiophenes 12a‐d. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Wikipedia. Available at: [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. Patsnap Eureka. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Scribd. (n.d.). Fries Rearrangement. Scribd. Available at: [Link]
-
New Journal of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. RSC Publishing. Available at: [Link]
-
The Chemical Educator. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine. The Chemical Educator. Available at: [Link]
-
Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Organic Syntheses. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN106892895A - A kind of preparation method of 2 acetyl thiophene. Google Patents.
-
Sciforum. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. Available at: [Link]
- Google Patents. (n.d.). CN101880271A - Synthesis method of 2-thiophene acetylchloride. Google Patents.
- Google Patents. (n.d.). US2492629A - Acylation of thiophene. Google Patents.
-
ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US2522752A - Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex. Google Patents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing the Synthesis of 2-Acetyl-3-hydroxythiophene
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized technical resource for navigating the synthetic challenges associated with 2-Acetyl-3-hydroxythiophene. The synthesis of this molecule is not trivial, and widely published, high-yield protocols are scarce. Therefore, this document moves beyond a standard methodology reprint. Instead, it provides a framework for synthetic strategy, outlines plausible and robust reaction pathways, and offers in-depth troubleshooting for the issues you are likely to encounter. Our focus is on the "why" behind experimental choices, empowering you to rationalize and optimize your synthetic efforts to improve yield and purity.
Part 1: Synthetic Strategy & Retrosynthesis
The structure of this compound, an aromatic enol, presents unique challenges in regioselectivity and substrate stability. A logical retrosynthetic analysis suggests two primary pathways for its construction.
Caption: Retrosynthetic analysis of this compound.
-
Route A (Functional Group Interconversion): This approach involves the Friedel-Crafts acylation of a pre-existing 3-hydroxythiophene derivative. The primary challenges are the instability of the 3-hydroxythiophene starting material and controlling the regioselectivity of the acylation, as the 2- and 5-positions are both highly activated.
-
Route B (Ring Formation): This strategy involves building the thiophene ring from an acyclic precursor that already contains the required functional groups. A Gewald-type reaction is a candidate, but requires carefully chosen starting materials to achieve the desired 2-acetyl, 3-hydroxy substitution pattern.
This guide will primarily focus on troubleshooting Route A , as it offers a more direct and adaptable pathway using more readily accessible starting materials, such as 3-bromothiophene.
Part 2: Troubleshooting Guide for Synthesis via 3-Bromothiophene
This proposed pathway involves three critical steps: 1) Formation of a 3-thienyl nucleophile, 2) Introduction of the hydroxyl group, and 3) Friedel-Crafts acylation. Each step is prone to specific side reactions that can drastically reduce yield.
Caption: Proposed synthetic workflow from 3-bromothiophene.
FAQ: Step 1 - Formation of the 3-Thienyl Nucleophile
Question: My initial metal-halogen exchange or Grignard formation step is giving a low yield, with significant amounts of thiophene and bithienyl byproducts detected. What's going wrong?
Answer: This is a common and critical issue. The success of this step hinges on rigorously anhydrous and anaerobic conditions.
-
Causality: Organometallic reagents like Grignards and organolithiums are extremely strong bases and nucleophiles. They will react preferentially with any available proton source (protonolysis) or electrophile.
-
Protonolysis: Traces of moisture (H₂O) in your solvent, glassware, or inert gas will quench the organometallic reagent, leading to the formation of unsubstituted thiophene.
-
Homocoupling (Wurtz-type reaction): The generated nucleophile can react with remaining 3-bromothiophene to form 3,3'-bithienyl.[1] This is often more prevalent in Grignard reactions.
-
Reaction with Air: Atmospheric oxygen and carbon dioxide will also rapidly consume the organometallic intermediate.[1]
-
-
Troubleshooting Protocol:
-
Glassware & Reagents: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure the 3-bromothiophene is anhydrous.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of high-purity argon or nitrogen. A simple balloon setup is often insufficient; a Schlenk line or glovebox is highly recommended.
-
Magnesium Activation (for Grignard): If using magnesium, ensure it is fresh and of high purity. Activate the turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the 3-bromothiophene.[1]
-
Addition Rate: Add the 3-bromothiophene solution slowly to the magnesium or n-BuLi. This maintains a low concentration of the starting material, minimizing homocoupling. For Grignard reactions, gentle heating may be needed for initiation.[1]
-
FAQ: Step 2 - Introduction of the Hydroxyl Group
Question: After successfully forming the organometallic intermediate, my yield of 3-hydroxythiophene is poor, and the crude product appears to be a dark, polymeric material. How can I improve this step?
Answer: This step is challenging due to the inherent instability of 3-hydroxythiophene, which can readily tautomerize and polymerize. The key is a clean, low-temperature reaction with a suitable electrophilic oxygen source.
-
Causality:
-
Product Instability: 3-Hydroxythiophene is significantly less stable than its 2-hydroxy isomer and can undergo acid- or base-catalyzed polymerization.
-
Reaction Exotherm: The quench of the potent organometallic reagent is highly exothermic. If not controlled, localized heating can decompose the product.
-
Over-oxidation: Using overly aggressive oxidizing agents can lead to ring opening or other side reactions.
-
-
Troubleshooting Protocol:
-
Recommended Reagent: The most reliable method is reaction with a borate ester followed by oxidative workup. Add the organolithium or Grignard solution slowly to a pre-cooled (-78 °C) solution of trimethyl borate (B(OMe)₃) in anhydrous THF.
-
Temperature Control: Maintain the reaction at -78 °C throughout the addition. Allow the mixture to warm slowly to room temperature only after the addition is complete.
-
Oxidative Workup: Perform the oxidative workup under mild, controlled conditions. A common method is the addition of aqueous hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), while keeping the temperature low with an ice bath.
-
Purification: Avoid aggressive purification methods. Do not attempt distillation if significant decomposition is observed. Gentle column chromatography on silica gel, potentially deactivated with a small amount of triethylamine, may be effective. It is often advisable to use the crude 3-hydroxythiophene directly in the next step to minimize degradation.
-
FAQ: Step 3 - Friedel-Crafts Acylation
Question: I am attempting to acetylate my crude 3-hydroxythiophene, but I am getting no reaction, a complex mixture of products, or acylation at the wrong position (C5). How do I control the regioselectivity and drive the reaction to completion?
Answer: The hydroxyl group is a powerful ortho-, para- director (in this case, directing to the 2- and 5-positions). Achieving high selectivity for the 2-position over the more sterically accessible 5-position requires careful selection of the catalyst and reaction conditions.
-
Causality:
-
Regioselectivity: In electrophilic substitution on 3-substituted thiophenes, the C2 and C5 positions are both activated. The C5 position is often favored with strong Lewis acids due to less steric hindrance.[2]
-
Catalyst Deactivation: The hydroxyl group and the sulfur atom can coordinate to and deactivate strong Lewis acid catalysts like AlCl₃, often requiring stoichiometric amounts and leading to side reactions.[3]
-
Substrate Decomposition: Strong acids can cause the sensitive 3-hydroxythiophene substrate to decompose or polymerize.
-
-
Troubleshooting Protocol:
-
Choice of Acylating Agent: Use acetic anhydride as the acylating agent. It is generally less aggressive than acetyl chloride.[3][4]
-
Catalyst Selection: Avoid traditional strong Lewis acids like AlCl₃.[5] Solid acid catalysts or milder Lewis acids are highly recommended to improve selectivity and minimize degradation.
-
Zeolites (e.g., Hβ): These have shown excellent activity and selectivity for 2-acylation of thiophene itself, and their shape-selectivity may favor the more hindered 2-position.[3]
-
Phosphoric Acid: This has been used effectively in large-scale preparations of 2-acetylthiophene and is a milder alternative.[6][7]
-
Iodine: Iodine can serve as a mild Lewis acid catalyst for this transformation.[4]
-
-
Temperature and Molar Ratio: Lower reaction temperatures generally favor higher selectivity for the 2-position.[3] Start at a lower temperature (e.g., 30-40 °C) and slowly increase while monitoring the reaction by TLC or GC. Using a slight excess of thiophene relative to the acetic anhydride can also improve yield.[3]
-
| Parameter | Condition A (High Reactivity) | Condition B (High Selectivity) | Rationale |
| Catalyst | Anhydrous AlCl₃ / SnCl₄[5] | Hβ Zeolite / Phosphoric Acid[3][6] | Milder, solid acids reduce substrate degradation and can improve regioselectivity. |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Acetic anhydride is less reactive, allowing for better control. |
| Temperature | 60 - 80 °C | 30 - 50 °C | Lower temperatures favor the thermodynamically more stable 2-acetyl product over the kinetically favored 5-acetyl byproduct.[3] |
| Solvent | Dichloromethane / Benzene[5] | Solvent-free or Acetic Acid[6] | Reduces waste and simplifies workup. |
Part 3: General FAQs and Purification
Question 1: My overall yield across all three steps is extremely low (<10%). Where should I focus my optimization efforts? Answer: The most critical steps are typically the first two. Ensure the complete and clean formation of your organometallic intermediate under strictly inert conditions. Then, focus on a clean, low-temperature conversion to 3-hydroxythiophene. It is often better to proceed with crude but relatively clean 3-hydroxythiophene to the acylation step rather than lose material to decomposition during aggressive purification.
Question 2: How can I purify the final this compound product? Answer: The final product may be a solid or a high-boiling liquid.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a highly effective technique for achieving high purity.[8]
-
Column Chromatography: Use silica gel chromatography with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate). Monitor fractions carefully by TLC.
-
Distillation: Due to the relatively high boiling point and potential thermal instability, vacuum distillation should be used with caution and only after initial purification to remove polymeric residues.[8][9]
Question 3: What analytical methods are best for monitoring these reactions? Answer:
-
Thin-Layer Chromatography (TLC): Essential for rapid, qualitative monitoring of reaction progress. Use a UV lamp for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying starting materials, intermediates, and byproducts like thiophene and bithienyl. It can also confirm the mass of the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and key intermediates. The proton spectrum of 2-acetylthiophene shows characteristic signals for the thiophene protons and the acetyl methyl group.[11] The presence of a hydroxyl proton (which may be broad or exchangeable) would be a key indicator for your target molecule.
Part 4: Exemplary Experimental Protocol (Starting Point)
Disclaimer: This protocol is a synthesized starting point based on established methodologies for related transformations. It has not been optimized for this specific target molecule and should be performed with caution, starting on a small scale. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1 & 2: Synthesis of Crude 3-Hydroxythiophene
-
Flame-dry a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a rubber septum. Allow to cool to room temperature under a positive pressure of dry nitrogen.
-
Add magnesium turnings (1.2 eq) to the flask. Add one small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M).
-
Add a small portion of the 3-bromothiophene solution to the magnesium and gently warm the flask to initiate Grignard formation (indicated by bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for 1 hour. Cool the solution to room temperature.
-
In a separate, flame-dried 500 mL flask, add trimethyl borate (1.5 eq) and anhydrous THF (approx. 0.5 M). Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent via cannula into the cold trimethyl borate solution dropwise, ensuring the internal temperature does not rise above -65 °C.
-
After the addition is complete, stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature overnight.
-
Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous H₂O₂. Then, add 3M aqueous NaOH, maintaining the temperature below 20 °C.
-
Stir for 1 hour at room temperature. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure at low temperature (<30 °C). The resulting crude oil/solid is 3-hydroxythiophene and should be used immediately.
Step 3: Acylation to this compound
-
To the flask containing the crude 3-hydroxythiophene (1.0 eq), add acetic anhydride (1.2 eq).
-
Add the solid acid catalyst (e.g., Hβ zeolite, 5% by weight of the thiophene).
-
Heat the mixture to 40-50 °C with vigorous stirring. Monitor the reaction progress by TLC or GC every hour.
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the catalyst.
-
Wash the organic solution with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (2025). Overcoming competing elimination reactions in thiophene compound synthesis. BenchChem Technical Support.
- BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. BenchChem Technical Support.
- BenchChem. (2025). Thiophene Synthesis Technical Support Center. BenchChem Technical Support.
- Google Patents. (2009). Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug. CN100560558C.
- Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023).
- Sigma-Aldrich. 2-ACETYL-3-HYDROXYBENZO(B)THIOPHENE. Product Page.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8).
- Patsnap Eureka. Method for preparing 2- acetylthiophene. CN106892895A.
- Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine.
- Loba Chemie. 2-ACETYL THIOPHENE For Synthesis. Product Page.
- Google Patents. (2017). A kind of preparation method of 2 acetyl thiophene. CN106892895A.
- Dagoneau, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
- Johnson, J. R., & May, G. E. 2-Acetothienone. Organic Syntheses Procedure.
- BenchChem. (2025). Side reactions to avoid in the synthesis of 3-Acetylthiophene. BenchChem Technical Support.
- Tokyo Chemical Industry. Synthesis of 2-Acetylbenzo[b]thiophenes.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3-Acetylthiophene. BenchChem Technical Support.
- PubChem. This compound.
- Sigma-Aldrich. 2-Acetylthiophene analytical standard. Product Page.
- Stanetty, P., et al. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- Google Patents. (2012). Preparation method of 3-acetylthiophene. CN102690255B.
- Loba Chemie.
- Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.
- BenchChem. (2025). An In-depth Technical Guide to 2-Acetylthiophene: Core Properties and Structure. BenchChem Technical Support.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Growing Importance of 2-Acetylthiophene in Pharmaceutical R&D.
- Semantic Scholar.
- Google Patents. (2010). Synthesis method of 2-thiophene acetylchloride. CN101880271A.
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 2-Acetyl-3-hydroxythiophene
Welcome to the technical support center for the purification of 2-Acetyl-3-hydroxythiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining highly pure this compound. Here, we will address common challenges and provide robust protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the Fries rearrangement of 3-acetoxythiophene.[1][2] Consequently, the primary impurities you may encounter include:
-
Unreacted Starting Material: 3-acetoxythiophene.
-
Hydrolyzed Starting Material: 3-hydroxythiophene.
-
Positional Isomers: While the Fries rearrangement of 3-acetoxythiophene is generally ortho-selective, trace amounts of the para-isomer, 4-acetyl-3-hydroxythiophene, could be formed.[2][3]
-
Catalyst Residues: If a Lewis acid like aluminum chloride is used, residual metal complexes may be present.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: How does the hydroxyl group on the thiophene ring affect the purification strategy?
A2: The presence of the 3-hydroxyl group significantly increases the polarity of this compound compared to its non-hydroxylated counterpart, 2-acetylthiophene. This has several implications for purification:
-
Solubility: The compound will be more soluble in polar solvents (e.g., alcohols, ethyl acetate) and less soluble in non-polar solvents (e.g., hexanes, toluene). This is a key consideration for selecting recrystallization solvents and column chromatography eluents.
-
Acidity: The hydroxyl group is weakly acidic and can be deprotonated by a strong base. This property can be exploited for purification via acid-base extraction.
-
Interactions with Silica Gel: The polar hydroxyl and acetyl groups can lead to strong interactions with the silica gel stationary phase during column chromatography, potentially causing band tailing.
Q3: What are the recommended storage conditions for purified this compound?
A3: Thiophene derivatives, in general, can be sensitive to light, air, and heat.[4] The presence of a hydroxyl group can increase susceptibility to oxidation. Therefore, for long-term storage, it is recommended to:
-
Store the compound in a tightly sealed, amber glass vial.
-
Keep it in a cool, dark place, preferably in a refrigerator (2-8 °C).
-
For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
Issue 1: Low Purity After Initial Work-up
Potential Cause: Incomplete removal of the Lewis acid catalyst (e.g., AlCl₃) used in the Fries rearrangement.[5]
Solution: A thorough aqueous work-up is crucial. After quenching the reaction, wash the organic layer sequentially with dilute HCl (to remove any remaining Lewis acid), water, and brine. This will help to break down any aluminum complexes and remove inorganic salts.
Issue 2: Difficulty in Removing 3-hydroxythiophene Impurity
Potential Cause: 3-hydroxythiophene is a common impurity from the hydrolysis of the starting material, 3-acetoxythiophene. Both the product and this impurity contain a hydroxyl group, making them polar.
Solution 1: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a weak aqueous base (e.g., 5% sodium bicarbonate solution). The more acidic 3-hydroxythiophene will be preferentially deprotonated and extracted into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Solution 2: Column Chromatography A carefully optimized column chromatography protocol (see below) can effectively separate the two compounds based on their polarity difference.
Issue 3: Oiling Out During Recrystallization
Potential Cause: The chosen solvent system is not ideal, or the solution is being cooled too rapidly. Oiling out occurs when the compound comes out of solution as a liquid rather than forming crystals.
Solution:
-
Solvent System Optimization: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., toluene, or a mixture like ethyl acetate/hexanes).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective for removing small amounts of impurities and for obtaining highly crystalline material.
Step-by-Step Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethanol, ethyl acetate, hexanes, and mixtures thereof).
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate with stirring).
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to high-molecular-weight byproducts, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation: Recommended Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Toluene | Good for moderately polar compounds; high boiling point allows for a large solubility difference between hot and cold. |
| Ethyl Acetate / Hexanes | A versatile two-solvent system. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed. |
| Ethanol / Water | For more polar impurities. Dissolve in hot ethanol and add water dropwise. |
Protocol 2: Purification by Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities, such as this compound from less polar impurities like 3-acetoxythiophene and more polar baseline impurities.
Step-by-Step Methodology:
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various eluent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal eluent system will give the product a retention factor (Rf) of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Recommended Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Impurities Eluted First | Impurities Eluted Last |
| Silica Gel | Hexanes : Ethyl Acetate (e.g., from 9:1 to 7:3) | 3-acetoxythiophene, less polar byproducts | Highly polar baseline impurities |
| Silica Gel | Dichloromethane : Methanol (e.g., from 99:1 to 95:5) | 3-acetoxythiophene, less polar byproducts | Highly polar baseline impurities |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting oiling out during recrystallization.
References
-
Journal of the Chemical Society, Perkin Transactions 1. Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
HOPEMAX. What is the stability of 2 - Acetylthiophene under different conditions?[Link]
-
chemeurope.com. Fries rearrangement. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
Sources
- 1. Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries_rearrangement [chemeurope.com]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Handling and Storage of 2-Acetyl-3-hydroxythiophene
Welcome to the technical support guide for 2-Acetyl-3-hydroxythiophene (C₆H₆O₂S). This document provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic compound. Due to its specific functional groups—a hydroxyl group adjacent to an acetylated thiophene ring—this molecule requires careful handling to prevent degradation and ensure experimental reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: To maximize shelf-life and maintain purity, solid this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-to-medium-term storage. For long-term storage (months to years), storing at -20°C is recommended.[1]
-
Atmosphere: Store under an inert atmosphere (argon or dry nitrogen). The 3-hydroxy group makes the thiophene ring particularly electron-rich and susceptible to oxidation by atmospheric oxygen.[2][3]
-
Light: Protect from light by using an amber or opaque vial.[2] Thiophene derivatives can be light-sensitive, and exposure may catalyze degradation.[3]
-
Moisture: Keep in a tightly sealed container in a desiccated environment. The compound is hygroscopic and can absorb moisture, which may promote degradation.[2]
Q2: What makes this compound prone to degradation?
A: The compound's instability arises from its unique chemical structure:
-
Oxidation: The electron-donating hydroxyl group activates the thiophene ring, making it highly susceptible to oxidation by air.[3][4] This can lead to the formation of S-oxides, ring-opened products, or colored polymeric byproducts.[4]
-
Keto-Enol Tautomerism: 3-Hydroxythiophenes exist in a solvent-dependent equilibrium with their keto tautomer, thiophen-3(2H)-one.[5][6] While the hydroxy (enol) form is aromatic and often stable, this equilibrium means the compound can exhibit dual reactivity, which might be undesirable in certain applications. The presence of the acetyl group can further influence this equilibrium.
-
Dimerization/Polymerization: Unsubstituted 3-hydroxythiophene is known to spontaneously dimerize.[5] While the 2-acetyl group may provide some steric hindrance, the potential for acid- or oxidant-catalyzed polymerization remains a concern, especially if impurities are present.[3]
Q3: How can I visually assess if my sample has degraded?
A: A pure sample of this compound should be a crystalline solid, typically off-white to pale yellow. Signs of degradation include:
-
Color Change: Darkening of the material to yellow, brown, or black is a strong indicator of oxidation or polymerization.[3]
-
Change in Physical State: The appearance of a gummy or oily consistency in the solid material suggests the formation of impurities or absorption of moisture.
-
Odor: While thiophenes have characteristic odors, a significant change or intensification of the smell could indicate decomposition.
Q4: What is the recommended procedure for preparing solutions of this compound?
A: To minimize degradation during dissolution:
-
Allow the vial of the solid compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the product.[1]
-
Handle the solid and perform the dissolution in an inert atmosphere (e.g., inside a glovebox or using Schlenk techniques).[7]
-
Use anhydrous, high-purity solvents. Common compatible solvents include DMSO, ethyl acetate, and chloroform.[8]
-
Prepare solutions fresh for each experiment whenever possible.
Q5: Can I store solutions of this compound? If so, for how long?
A: Storing solutions is generally not recommended due to the compound's reactivity in the dissolved state. If storage is unavoidable:
-
Short-Term (≤ 24 hours): Store at 2-8°C, protected from light.
-
Long-Term (> 24 hours): Flash-freeze aliquots of the solution and store at -80°C.[3] Before use, thaw the aliquot quickly and use it immediately. Avoid repeated freeze-thaw cycles.
-
Atmosphere: If possible, purge the headspace of the storage vial with argon or nitrogen before sealing.
Q6: What materials and chemical classes are incompatible with this compound?
A: Avoid contact with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates) will rapidly degrade the compound.
-
Strong Acids and Bases: Can catalyze polymerization and other decomposition reactions.[3]
-
Reactive Metals: Avoid contact with metals that can catalyze oxidation.
Part 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected Color Change (e.g., darkening) of Solid Material | 1. Oxidation: Exposure to air during handling or improper storage.[3]2. Photodegradation: Exposure to UV or ambient light.[2] | 1. Immediately transfer the material to an inert atmosphere (glovebox or Schlenk line).2. Store in a sealed, amber vial at the recommended low temperature.3. Before use, verify the purity of the material using HPLC or LC-MS (See Protocol 2). If significant impurities are detected, purification (e.g., recrystallization under inert conditions) may be necessary. |
| Inconsistent or Non-Reproducible Experimental Results | 1. Degraded Stock Material: Use of a partially degraded sample with reduced active compound concentration.2. Solution Instability: Degradation of the compound after dissolution. | 1. Validate Stock Purity: Always run a purity check (e.g., HPLC) on a small amount of the solid stock before preparing solutions for critical experiments.2. Prepare Fresh Solutions: Make solutions immediately before use from a validated solid stock.3. Run a Control: If using a previously prepared frozen solution, compare its performance against a freshly prepared solution. |
| Poor Solubility or Particulates in Freshly Prepared Solutions | 1. Formation of Insoluble Degradants: The presence of insoluble polymeric or oxidized byproducts.2. Incorrect Solvent Choice or Low-Quality Solvent: Using a non-anhydrous or inappropriate solvent. | 1. Confirm Solvent Quality: Use only anhydrous, high-purity grade solvents.2. Filter the Solution: Use a syringe filter (e.g., 0.22 µm PTFE) to remove particulates. Crucially, re-quantify the concentration of the active compound in the filtrate, as some active material may have been lost if it contributed to the insolubility.3. Consider an alternative anhydrous solvent if solubility issues persist. |
Part 3: Visualization & Data Summary
Key Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of this compound.
Caption: Key degradation pathways for this compound.
Recommended Handling Workflow
This workflow outlines the decision-making process when handling a new or stored batch of the compound.
Caption: Decision workflow for ensuring compound integrity before use.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solid Storage Temp. | -20°C (Long-term) , 2-8°C (Short-term) | Minimizes thermal degradation and slows oxidative processes.[1] |
| Atmosphere | Inert Gas (Argon or N₂) | Prevents oxidation of the electron-rich hydroxythiophene ring.[2][3] |
| Light | Protect from Light (Amber/Opaque Vial) | Prevents light-catalyzed degradation pathways.[3] |
| Moisture | Desiccated Environment | Compound is hygroscopic; moisture can accelerate degradation.[2] |
| Solution Storage | Prepare fresh. If necessary, -80°C aliquots . | High reactivity in solution leads to rapid degradation at higher temperatures.[3] |
| Incompatibilities | Strong Oxidizers, Strong Acids/Bases | These substances will actively degrade the compound.[3] |
Part 4: Experimental Protocols
Protocol 1: Standard Handling and Solution Preparation
Objective: To safely handle solid this compound and prepare a solution while minimizing degradation.
Environment: All steps should be performed in an inert atmosphere glovebox or using standard Schlenk line techniques.[7]
Materials:
-
This compound (in sealed vial)
-
Anhydrous solvent (e.g., DMSO, HPLC-grade)
-
Sterile, dry glassware (e.g., volumetric flask)
-
Calibrated balance
-
Argon or Nitrogen gas source
-
Desiccator
Procedure:
-
Equilibration: Place the sealed vial of the compound inside a desiccator and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Transfer: Transfer the vial into an inert atmosphere glovebox. If using a Schlenk line, ensure all glassware is properly dried and purged with inert gas.
-
Weighing: Open the vial and quickly weigh the desired amount of solid into a tared, dry container (e.g., a glass weighing boat or directly into the volumetric flask).
-
Dissolution: Add a portion of the anhydrous solvent to the flask containing the solid. Gently swirl or sonicate briefly until fully dissolved.
-
Dilution: Dilute to the final volume with the anhydrous solvent. Cap the flask and invert several times to ensure homogeneity.
-
Immediate Use: Use the freshly prepared solution immediately for your experiment.
-
Storage (if necessary): If any solid material remains, flush the vial with argon or nitrogen, seal it tightly, and return it to the recommended cold storage conditions.
Protocol 2: Purity Assessment by HPLC-UV
Objective: To determine the purity of a this compound sample and detect potential degradation products. Note: This is a general method and may require optimization.
Instrumentation & Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample: Prepare a ~0.5 mg/mL solution in the mobile phase as described in Protocol 1.[9]
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~260 nm (verify with a UV scan for optimal wavelength) |
| Injection Volume | 10 µL |
| Gradient Program | 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12.1-15 min: Return to 40% B |
Data Analysis:
-
Equilibrate the column until a stable baseline is achieved.
-
Inject a blank (mobile phase) to identify any system peaks.
-
Inject the sample solution.
-
Calculate purity using the area normalization method: Purity % = (Peak Area of Main Compound / Total Peak Area of All Peaks) x 100.
-
Interpretation: A pure sample will show a single major peak. The presence of multiple smaller peaks, especially those at earlier retention times (more polar), may indicate oxidative degradation products.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl thiophene. Retrieved from [Link]
-
McNab, H., et al. (2004). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Retrieved from [Link]
-
BioCrick. (n.d.). 2-Acetylthiophene. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-3-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from [Link]
- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
-
ResearchGate. (n.d.). Synthetic approaches to functionalized thiophenes. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Synthetic strategies and functional reactivity of versatile thiophene synthons. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Keto-enol tautomerization of 3-HNHBH ligand, and (b) the proposed.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2024). r/OrganicChemistry - 3 of these show keto-enol tautomerism.... Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives.... Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene and Thiophene Derivatives. Retrieved from [Link]
-
MDPI. (2002). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
Semantic Scholar. (2005). Novel thiophene derivatives. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. femaflavor.org [femaflavor.org]
- 5. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Acetylthiophene | CAS:88-15-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Issues with Tautomeric Equilibrium of 2-Acetyl-3-hydroxythiophene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Acetyl-3-hydroxythiophene. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the compound's complex tautomeric behavior in chemical reactions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the tautomeric forms of this compound, and how does the equilibrium behave?
A1: this compound exists in a dynamic equilibrium between two primary tautomeric forms: the 3-hydroxy (enol-like) form and the 3-keto (thiophen-3(2H)-one) form.[1]
-
3-Hydroxy Tautomer (A): This form is an aromatic enol. Its stability is significantly enhanced by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the acetyl group, creating a stable six-membered pseudo-ring. This conjugation also contributes to its stability.[2]
-
3-Keto Tautomer (B): This is the non-aromatic ketone form. While typically the keto form is more stable for simple ketones due to the greater strength of a C=O double bond compared to a C=C double bond, the loss of aromaticity in this tautomer is a destabilizing factor.[2][3]
The position of the equilibrium is not fixed; it is highly sensitive to the chemical environment, particularly the solvent.[1][4] In nonpolar solvents, the 3-hydroxy form (A) is often favored as the intramolecular hydrogen bond is more stabilizing. In polar, hydrogen-bond-accepting solvents, the equilibrium may shift towards the more polar 3-keto form (B) as the solvent molecules can solvate the compound and disrupt the internal hydrogen bond.
Problem: I am getting low yields or no reaction in an electrophilic aromatic substitution (e.g., nitration, bromination).
Cause: Electrophilic substitution requires the electron-rich aromatic ring of the 3-hydroxy tautomer (A) . If your reaction conditions (e.g., highly polar or acidic solvent) shift the equilibrium significantly towards the non-aromatic 3-keto tautomer (B) , the concentration of the reactive species will be too low, resulting in poor yields. Furthermore, 3-hydroxythiophenes can be unstable and prone to degradation or dimerization under harsh conditions, such as strong acids. [1] Solutions:
-
Solvent Selection: Choose a less polar, aprotic solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride) to favor the 3-hydroxy tautomer.
-
Milder Reagents: Employ milder electrophilic reagents to avoid degradation. For example, use N-bromosuccinimide (NBS) instead of Br₂ for bromination.
-
Protect the Hydroxyl Group: A robust strategy is to protect the hydroxyl group as a stable ether or silyl ether. This locks the molecule in the desired aromatic form and prevents side reactions at the oxygen. The protecting group can be removed after the substitution reaction.
Problem: My starting material appears to be degrading or dimerizing over time or during workup.
Cause: Simple 3-hydroxythiophenes are known to be unstable and can undergo spontaneous dimerization at room temperature. [1]This instability can lead to purification difficulties and reduced yields.
Solutions:
-
Storage: Store this compound under an inert atmosphere (nitrogen or argon), at low temperature (-20°C is recommended for long-term storage), and protected from light.
-
Use Fresh Material: Use the compound as soon as possible after synthesis or purification.
-
Gentle Workup: Avoid prolonged exposure to strong acids or bases during the reaction workup. Use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and minimize the time the compound spends in solution before isolation.
Validated Experimental Protocols
Protocol 1: Spectroscopic Determination of Tautomeric Ratio by ¹H NMR
This protocol allows for the quantification of the tautomer ratio in different solvent environments.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Prepare two separate NMR samples by dissolving the compound in 0.7 mL of:
-
a) Deuterated chloroform (CDCl₃) - a relatively nonpolar solvent.
-
b) Deuterated dimethyl sulfoxide (DMSO-d₆) - a highly polar, hydrogen-bond accepting solvent.
-
-
Ensure the solid is completely dissolved.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample at room temperature (e.g., 298 K).
-
Ensure the spectral window is wide enough to include the downfield hydroxyl proton (e.g., 0-16 ppm).
-
Acquire sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Phase and baseline correct the spectra carefully.
-
Identify the key signals:
-
Hydroxy Tautomer (A): The enolic OH proton (likely >12 ppm in CDCl₃).
-
Keto Tautomer (B): The ring CH₂ protons (likely ~4.0 ppm in DMSO-d₆).
-
-
Integrate the area of the signal corresponding to the hydroxy tautomer (I_A) and the signal for the keto tautomer (I_B). Remember to normalize for the number of protons (1H for OH, 2H for CH₂).
-
Calculation:
-
Mole fraction of A = I_A / (I_A + [I_B / 2])
-
Mole fraction of B = (I_B / 2) / (I_A + [I_B / 2])
-
Ratio K_eq = [B] / [A]
-
-
Protocol 2: Selective O-Silylation (Protection) of this compound
This protocol demonstrates how to selectively react at the oxygen site using a hard electrophile, "trapping" the compound as its aromatic silyl enol ether.
-
Reagents and Setup:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound and imidazole in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TBDMSCl portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove imidazole), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-silylated product. The success of this reaction confirms the accessibility of the hydroxyl group and provides a stable intermediate for further functionalization of the thiophene ring.
-
References
- Adamczewska, Y. Z., Barker, J. M., Huddleston, P. R., & Wood, M. L. (1996). A Synthesis of 2-ACYL- 3-Hydroxythiophenes. Synthetic Communications, 26(6), 1083-1091. [URL Not Available]
-
Adamczewska, Y. Z., Barker, J. M., Huddleston, P. R., & Wood, M. L. (1996). A Synthesis of 2-ACYL- 3-Hydroxythiophenes. Taylor & Francis Online. [Link]
-
Beneteau, V., et al. (2018). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Couture, A., et al. (1992). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Stilinović, V., et al. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. MDPI. [Link]
-
Li, Y., et al. (2021). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science. [Link]
-
da Silva, J. F., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
-
ChemHelpASAP. (2020). keto-enol tautomerization. YouTube. [Link]
-
Al-Hamdani, A. A. S., et al. (2019). A selective detection approach for copper(II) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study. ResearchGate. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Acetyl-3-hydroxythiophene
Welcome to the technical support center for the synthesis of 2-Acetyl-3-hydroxythiophene. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. The synthesis of this compound presents unique challenges due to the inherent chemical properties of the 3-hydroxythiophene moiety, including its propensity for tautomerization and potential instability.
This document provides a comprehensive overview of a robust, proposed synthetic route, detailed troubleshooting guides for common issues you may encounter during scale-up, and a series of frequently asked questions to address critical aspects of the process. Our approach is grounded in established chemical principles to ensure both scientific integrity and practical applicability in your laboratory or pilot plant.
Proposed Synthetic Route for Scaled-Up Production
Direct acylation of 3-hydroxythiophene is synthetically challenging and often leads to a mixture of products with low yields due to the reactivity and instability of the starting material. A more reliable and scalable approach involves a three-stage process utilizing a protected hydroxyl group. We recommend the use of 3-methoxythiophene as a stable and commercially available starting material.
The proposed workflow is as follows:
-
Stage 1: Friedel-Crafts Acylation of 3-Methoxythiophene. Introduction of the acetyl group at the C2 position.
-
Stage 2: Purification of the Intermediate. Isolation and purification of 2-Acetyl-3-methoxythiophene.
-
Stage 3: Demethylation. Removal of the methyl protecting group to yield the final product, this compound.
Caption: Proposed three-stage workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a multi-step synthesis involving a protecting group necessary? A1: The hydroxyl group on the 3-position of the thiophene ring is an activating group, but it can also complicate electrophilic substitution reactions. More importantly, 3-hydroxythiophene exists in a tautomeric equilibrium with thiophen-3(2H)-one.[1][2] This keto-enol tautomerism can lead to side reactions and instability. By protecting the hydroxyl group as a more stable methoxy ether, we can perform a clean and high-yielding Friedel-Crafts acylation with predictable regioselectivity at the C2 position. The subsequent deprotection step then reveals the desired hydroxyl group.
Q2: What are the primary stability concerns with the final product, this compound? A2: The final product is susceptible to dimerization and oxidation. The 3-hydroxythiophene system can spontaneously dimerize, and this reactivity may persist in the acetylated product.[1][2] The presence of the hydroxyl group also makes the compound sensitive to air oxidation, which can lead to discoloration and the formation of impurities. Therefore, it is recommended to handle the final product under an inert atmosphere and store it at low temperatures.
Q3: What are the major safety hazards to consider during scale-up? A3: Each stage has specific hazards.
-
Acylation: Friedel-Crafts catalysts like tin(IV) chloride (SnCl₄) are corrosive and moisture-sensitive.[3] The reaction can be exothermic and requires careful temperature control to prevent runaways.
-
Demethylation: Reagents commonly used for demethylation, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), are extremely corrosive and toxic. BBr₃ reacts violently with water. All demethylation operations must be performed in a well-ventilated fume hood or an appropriate reactor system with proper scrubbers.
Q4: Which analytical techniques are crucial for monitoring this synthesis? A4: A combination of techniques is essential for in-process control and final product analysis:
-
TLC/GC-MS: To monitor the progress of the acylation and demethylation reactions and to check for the presence of starting materials and byproducts.
-
¹H and ¹³C NMR: For structural confirmation of the intermediate (2-Acetyl-3-methoxythiophene) and the final product. Key shifts to monitor include the disappearance of the methoxy signal (~3.9 ppm) and the appearance of the hydroxyl proton in the final product.
-
FTIR Spectroscopy: To confirm the presence of the hydroxyl group (broad peak ~3400 cm⁻¹) and the carbonyl group (~1650 cm⁻¹) in the final product.
Troubleshooting and Optimization Guides
This section provides solutions to common problems that may arise during the scale-up of each stage of the synthesis.
Stage 1: Friedel-Crafts Acylation of 3-Methoxythiophene
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., SnCl₄) may have been deactivated by moisture.[3] | 1. Ensure all reagents and solvents are anhydrous. Use freshly distilled or newly opened catalyst. |
| 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Formation of 5-Acetyl Isomer | 1. High Reaction Temperature: Higher temperatures can sometimes reduce regioselectivity. | 1. Maintain a consistent and controlled low temperature (e.g., 0-10 °C) during catalyst addition and the initial phase of the reaction. |
| 2. Catalyst Choice: Some Lewis acids may offer better regioselectivity than others. | 2. While SnCl₄ is a good starting point, consider screening other catalysts like zinc chloride or solid acid catalysts on a small scale.[3][4] | |
| Polymerization/Dark Tar Formation | 1. Excessively Strong Catalyst: Catalysts like aluminum chloride (AlCl₃) are known to cause polymerization of thiophenes.[3] | 1. Avoid using AlCl₃. SnCl₄ is a milder and more suitable choice.[3] |
| 2. Temperature Runaway: An uncontrolled exotherm can lead to decomposition and polymerization. | 2. Ensure adequate reactor cooling and slow, portion-wise addition of the catalyst. |
Stage 3: Demethylation of 2-Acetyl-3-methoxythiophene
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Demethylation | 1. Insufficient Reagent: Not enough demethylating agent (e.g., BBr₃) was used. | 1. Increase the molar equivalents of the demethylating agent. A slight excess (e.g., 1.2-1.5 equivalents) is often necessary. |
| 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 2. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed. | |
| Product Degradation | 1. Harsh Reaction Conditions: Prolonged exposure to strong acid at elevated temperatures can degrade the product. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below) and for the minimum time necessary for full conversion. |
| 2. Work-up Issues: The reaction quench is too slow or inefficient, leading to localized heating and degradation. | 2. Quench the reaction by slowly and carefully adding the reaction mixture to a rapidly stirred vessel of ice water or a basic solution to neutralize the acid quickly. | |
| Low Yield After Work-up | 1. Product Loss During Extraction: The hydroxylated product may have some water solubility. | 1. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery. |
| 2. Dimerization/Decomposition: The product is unstable and degrades upon isolation. | 2. Work quickly and, if possible, under an inert atmosphere. Proceed immediately to purification after extraction and drying. |
Final Product Purification
Caption: Troubleshooting decision tree for the purification of this compound.
References
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules (Basel, Switzerland), 11(5), 371–376. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]
-
Cimarelli, C., & Palmieri, G. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24835–24855. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxythiophene-2-carbaldehyde. PubChem. [Link]
-
Cimarelli, C., & Palmieri, G. (1996). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Semantic Scholar. [Link]
- Google Patents. (n.d.). Method for preparing 2- acetylthiophene.
-
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. [Link]
-
Wang, Y., et al. (2020). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. Materials Chemistry Frontiers, 4(11), 3326-3332. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxythiophenes 12a-d. [Link]
-
Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. [Link]
-
Bouzroura, A., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molecules, 27(19), 6649. [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. [Link]
-
PrepChem.com. (n.d.). Synthesis of acetylthiophene. [Link]
-
McNab, H., & Stevenson, L. A. (2003). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 27(11), 1690-1697. [Link]
-
ResearchGate. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. [Link]
- Google Patents. (n.d.).
-
Cacchi, S., & Fabrizi, G. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(8), 9467–9490. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). SYNTHESIS OF THIOPHENE OLIGOMERS VIA ORGANOTIN COMPOUNDS. [Link]
Sources
Methods for drying and removing solvent from 2-Acetyl-3-hydroxythiophene
Welcome to the technical support guide for 2-Acetyl-3-hydroxythiophene. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the critical final steps of synthesis: drying the compound and removing residual solvents. Proper execution of these procedures is paramount to ensure the purity, stability, and crystalline form of the final active pharmaceutical ingredient (API) or intermediate.[1] This guide offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered in the laboratory.
Part 1: Foundational Knowledge & Stability
This section addresses fundamental questions regarding the physicochemical properties and stability of this compound, which directly influence the choice of drying and solvent removal methods.
Q1: What are the key physical properties of this compound that I should be aware of before drying?
Understanding the compound's physical properties is the first step in designing a successful drying protocol. While specific data for this compound is not broadly published, we can infer properties from its structural analogues like 2-acetylthiophene.[2]
| Property | Expected Value / Characteristic | Significance for Drying & Solvent Removal |
| Appearance | Likely a pale yellow to brown solid or semi-solid | Color changes during drying can indicate degradation. |
| Melting Point | Varies based on purity; 2-acetylthiophene melts at 9-11 °C.[2] The hydroxyl group will raise this significantly. | Drying temperature must be kept well below the melting point to avoid "oiling out" and trapping solvent. |
| Boiling Point | High; 2-acetylthiophene boils at 213-214 °C.[2] The hydroxyl group increases this further. | Allows for the removal of most common organic solvents under vacuum at moderate temperatures without significant product loss. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol, ether, acetone, and chlorinated solvents.[3] | The choice of recrystallization solvent will dictate the residual solvent to be removed. High solubility in a solvent requires more rigorous drying. |
| Hygroscopicity | The hydroxyl group may impart some hygroscopic character. | The compound may absorb atmospheric moisture after drying. Handling in a dry atmosphere (glove box or desiccator) is recommended. |
Q2: How stable is this compound? What conditions should I avoid during solvent removal?
Thiophene rings, while aromatic, can be susceptible to degradation under certain conditions. The presence of the hydroxyl and acetyl groups modifies this reactivity.
-
Thermal Stability: Avoid excessive heat. While stable at moderate temperatures, prolonged exposure to high temperatures (>100 °C) can lead to decomposition, potentially through deacetylation or ring-opening reactions.[3] This is a critical consideration for oven drying.
-
pH Sensitivity: The 3-hydroxy group imparts acidic character and makes the compound susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Ensure any workup procedures neutralize the product before the final drying stages.
-
Oxidative Stability: Thiophenes can be oxidized. It is best practice to dry the compound under a vacuum or an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which often manifests as a darkening in color.
Part 2: Drying & Solvent Removal Methodologies
This section provides detailed protocols and troubleshooting for common laboratory techniques.
Q3: My compound is wet with a high-boiling solvent like DMF or DMSO. How can I effectively remove it?
High-boiling solvents cannot be efficiently removed by simple vacuum drying.
Primary Recommendation: Liquid-Liquid Extraction & Precipitation
-
Dissolve the crude product containing the high-boiling solvent in a suitable organic solvent in which your compound is highly soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer multiple times with water or brine to partition the highly water-soluble DMF or DMSO into the aqueous phase.
-
Dry the organic layer over a desiccant like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the desiccant and concentrate the solution via rotary evaporation.
-
Proceed with a final drying step (e.g., vacuum oven) to remove the extraction solvent.
Q4: I have a seemingly dry powder, but I suspect residual solvent is present. What is the best general-purpose drying method?
For removing trace to moderate amounts of common volatile solvents from a solid, a vacuum oven is the most effective and controlled method.
Protocol 1: Vacuum Oven Drying
-
Preparation: Place a thin layer of your this compound powder in a clean, tared glass dish (a watch glass or petri dish is ideal). Spreading the material increases the surface area for efficient solvent removal.
-
Placement: Place the dish in a vacuum oven. For thermal stability, place it on a shelf that is not directly heated if possible.
-
Vacuum Application: Close the oven door and begin to slowly apply vacuum. A slow application prevents the powder from being aspirated into the vacuum line. Aim for a pressure below 10 mmHg.
-
Temperature Control: Once a stable vacuum is achieved, set the temperature. Crucially, this should be at least 20-30 °C below the compound's melting point and well below its decomposition temperature. A gentle temperature of 40-50 °C is a safe starting point.
-
Drying Time: Dry for 12-24 hours. The time required depends on the solvent being removed, the amount of material, and the particle size.
-
Completion: To confirm dryness, release the vacuum with an inert gas like nitrogen, remove the sample, and weigh it. Return it to the oven for another 4-6 hours and re-weigh. Drying is complete when you reach a constant weight.
Q5: My compound is thermally sensitive, and I'm worried about degradation even in a vacuum oven. What are my options?
For highly sensitive compounds, desiccation at room temperature is the gentlest method.
Method 1: Standard Desiccator
-
Principle: A sealed container with a desiccant (e.g., anhydrous calcium sulfate, silica gel) creates a moisture-free environment. Applying a vacuum enhances the removal of organic solvents.
-
Procedure: Place your sample in an open container inside the desiccator. Ensure the desiccant is fresh and active. For solvent removal, the desiccator should be connected to a vacuum pump. This method is slow and may take several days but is extremely gentle.
Method 2: "Abderhalden" Drying Pistol
-
Principle: This apparatus provides a more controlled environment. The sample is heated by the vapor of a boiling solvent (e.g., water at 100 °C, acetone at 56 °C) under vacuum, while a separate chamber contains a powerful desiccant like phosphorus pentoxide (P₄O₁₀) to trap the removed solvent and water. This allows for gentle heating at a precisely controlled temperature.
Part 3: Troubleshooting Guide
This section addresses specific problems that may arise during the drying process.
Q6: I put a light-yellow powder in the vacuum oven, and it came out dark brown/black. What happened?
This almost certainly indicates thermal decomposition.
-
Cause: The oven temperature was too high. Even under vacuum, sensitive functional groups on the thiophene ring can degrade.
-
Solution:
-
Immediately reduce the oven temperature for subsequent batches. A good starting point is not to exceed 40 °C.
-
Ensure the vacuum is fully applied before increasing the temperature. Removing the solvent lowers its boiling point, allowing for drying at a lower temperature.
-
Consider using a room-temperature vacuum desiccator for a longer period if the compound proves to be highly thermolabile.
-
Q7: My final product is a sticky oil or gum instead of a crystalline solid. Why?
This is a common and frustrating issue with several potential causes.
-
Cause A: Residual Solvent: The most likely culprit is trapped solvent acting as a plasticizer. High-boiling point solvents or even lower-boiling solvents trapped within a crystal lattice can prevent proper solidification.
-
Cause B: Impurities: The presence of impurities from the reaction can depress the melting point and inhibit crystallization, resulting in an oil.
-
Cause C: Polymorphism: The compound may have multiple crystalline forms (polymorphs), one of which could be an amorphous or low-melting form.
Workflow: Troubleshooting an Oily Product```dot
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Validation & Comparative
A Comparative Analysis of 2-Acetyl-3-hydroxythiophene and 2-Acetyl-5-hydroxythiophene: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as crucial scaffolds in the development of novel pharmaceuticals and functional materials. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of intensive research. Among the myriad of thiophene derivatives, the positional isomers 2-Acetyl-3-hydroxythiophene and 2-Acetyl-5-hydroxythiophene present a compelling case for a detailed comparative study. The seemingly subtle difference in the placement of the hydroxyl group profoundly influences the electronic properties, reactivity, and potential biological activity of these molecules.
This guide provides a comprehensive comparison of these two isomers. While direct experimental data for both compounds, particularly 2-Acetyl-5-hydroxythiophene, is limited in publicly accessible literature, this document leverages established principles of organic chemistry and available data on closely related analogues to offer a predictive and insightful analysis. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and potential for biological activity, providing a valuable resource for researchers navigating the synthesis and application of these promising compounds.
Structural and Electronic Overview
At their core, both this compound and 2-Acetyl-5-hydroxythiophene share the same molecular formula (C₆H₆O₂S). The key distinction lies in the position of the hydroxyl (-OH) group relative to the acetyl (-COCH₃) group on the thiophene ring.
-
This compound: The hydroxyl group is adjacent to the acetyl group. This proximity allows for the potential of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction can influence the compound's conformation, acidity, and spectroscopic properties. The hydroxyl group at the 3-position acts as an electron-donating group, influencing the electron density of the thiophene ring.
-
2-Acetyl-5-hydroxythiophene: The hydroxyl and acetyl groups are situated at opposite ends of the thiophene ring. This separation precludes intramolecular hydrogen bonding. The hydroxyl group at the 5-position also functions as an electron-donating group, but its influence on the acetyl group is transmitted through the thiophene ring system.
These structural differences are the foundation for the variations in their chemical behavior and potential biological functions.
Synthesis Strategies
Direct, optimized synthetic protocols for both this compound and 2-Acetyl-5-hydroxythiophene are not extensively reported. However, their synthesis can be approached through established methods for the preparation of substituted thiophenes. A plausible and versatile strategy involves the synthesis of the corresponding acetoxythiophene followed by hydrolysis.
Figure 1: A generalized workflow for the synthesis of acetyl-hydroxythiophenes.
Experimental Protocol: A General Approach via Acetoxy Precursors
The following outlines a general, adaptable protocol for the synthesis of these isomers, predicated on the acylation of a suitable hydroxythiophene precursor (which itself may be protected) or the introduction of a hydroxyl group (or its protected form) onto an acetylated thiophene.
Part A: Synthesis of Acetoxythiophene Precursor
-
Starting Material Selection:
-
For this compound: A suitable starting material would be 3-acetoxythiophene.
-
For 2-Acetyl-5-hydroxythiophene: 2-Bromo-5-acetoxythiophene could be a potential starting point, followed by a metal-catalyzed cross-coupling reaction to introduce the acetyl group. Alternatively, Friedel-Crafts acylation of 2-acetoxythiophene could be explored, though this may yield a mixture of isomers.
-
-
Friedel-Crafts Acylation (Example for 3-acetoxythiophene):
-
To a solution of 3-acetoxythiophene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., tin(IV) chloride or aluminum chloride) at a reduced temperature (e.g., 0 °C).
-
Slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate the desired 2-acetyl-3-acetoxythiophene.
-
Part B: Hydrolysis to the Final Product
-
Deprotection:
-
Dissolve the acetylated acetoxythiophene precursor in a suitable solvent mixture (e.g., methanol/water).
-
Add a base (e.g., sodium hydroxide or potassium carbonate) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
The choice of specific reagents, solvents, and reaction conditions would require optimization for each isomer to achieve satisfactory yields and purity.
Comparative Physicochemical Properties
The distinct substitution patterns of the two isomers are expected to result in different physical properties. The following table provides a comparative summary of predicted and known properties of related compounds.
| Property | This compound (Predicted/Inferred) | 2-Acetyl-5-hydroxythiophene (Predicted/Inferred) | 2-Acetylthiophene (Reference) |
| Molecular Weight | 142.18 g/mol | 142.18 g/mol | 126.18 g/mol [1] |
| Melting Point | Likely higher than 2-acetylthiophene due to hydrogen bonding capabilities. | Expected to be a solid at room temperature. | 9-11 °C[2] |
| Boiling Point | Significantly higher than 2-acetylthiophene due to intermolecular hydrogen bonding. | Higher than 2-acetylthiophene. | 213-214 °C[2] |
| Solubility in Water | Slightly enhanced solubility compared to 2-acetylthiophene due to the polar hydroxyl group. | Slightly enhanced solubility compared to 2-acetylthiophene. | 14 mg/mL at 30 °C[2] |
| pKa | The hydroxyl proton is expected to be acidic. Intramolecular hydrogen bonding may influence its acidity compared to the 5-hydroxy isomer. | The hydroxyl proton will be acidic. | N/A |
| Appearance | Likely a pale yellow solid. | Likely a solid. | Pale yellow liquid[2] |
The presence of the hydroxyl group in both isomers will increase their polarity compared to the parent 2-acetylthiophene, leading to higher melting and boiling points and potentially increased water solubility. The possibility of intramolecular hydrogen bonding in the 3-hydroxy isomer could lead to a higher boiling point compared to the 5-hydroxy isomer, where only intermolecular hydrogen bonding is possible.
Spectroscopic Analysis: A Comparative Overview
4.1. ¹H NMR Spectroscopy
The chemical shifts of the thiophene ring protons will be significantly influenced by the position of the electron-donating hydroxyl group and the electron-withdrawing acetyl group.
| Proton | This compound (Predicted) | 2-Acetyl-5-hydroxythiophene (Predicted) | 2-Acetylthiophene (Experimental, CDCl₃) |
| H4 | Expected to be shifted upfield due to the +M effect of the adjacent -OH group. | Expected to be a doublet, coupled to H3. | ~7.12 ppm (dd)[1] |
| H5 | Expected to be a doublet, coupled to H4. | N/A | ~7.67 ppm (dd)[1] |
| H3 | N/A | Expected to be shifted upfield due to the +M effect of the adjacent -OH group. | ~7.69 ppm (dd)[1] |
| -OH | A broad singlet, potentially shifted downfield if involved in hydrogen bonding. | A broad singlet. | N/A |
| -COCH₃ | A singlet, chemical shift may be influenced by proximity to the -OH group. | A singlet, likely similar to that in 2-acetylthiophene. | ~2.56 ppm (s)[1] |
4.2. ¹³C NMR Spectroscopy
The carbon chemical shifts will also reflect the electronic effects of the substituents. The carbons directly attached to the hydroxyl and acetyl groups will show the most significant changes.
| Carbon | This compound (Predicted) | 2-Acetyl-5-hydroxythiophene (Predicted) | 2-Acetylthiophene (Experimental, CDCl₃) |
| C2 | Downfield shift due to the acetyl group. | Downfield shift due to the acetyl group. | ~144.5 ppm[1] |
| C3 | Significant downfield shift due to the attached hydroxyl group. | Upfield shift due to the +M effect of the hydroxyl group at C5. | ~133.8 ppm[1] |
| C4 | Upfield shift due to the +M effect of the adjacent hydroxyl group. | Upfield shift due to the +M effect of the adjacent hydroxyl group. | ~128.2 ppm[1] |
| C5 | Chemical shift influenced by both substituents. | Significant downfield shift due to the attached hydroxyl group. | ~132.6 ppm[1] |
| C=O | ~190-200 ppm | ~190-200 ppm | ~190.7 ppm[1] |
| -CH₃ | ~25-30 ppm | ~25-30 ppm | ~26.8 ppm[1] |
4.3. IR Spectroscopy
Infrared spectroscopy will be instrumental in identifying the key functional groups.
-
Both Isomers: A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching of the acetyl group. A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.
-
This compound: The C=O stretching frequency may be slightly lower (shifted to a lower wavenumber) due to intramolecular hydrogen bonding. The O-H stretching band may appear sharper if the intramolecular hydrogen bond is strong and consistent across the sample.
4.4. Mass Spectrometry
Both isomers will have the same molecular ion peak (M⁺) at m/z = 142. The fragmentation patterns are expected to be influenced by the position of the hydroxyl group. The primary fragmentation will likely involve the loss of a methyl radical ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺). The relative intensities of these fragment ions may differ between the two isomers.
Chemical Reactivity: A Predictive Comparison
The electronic nature of the thiophene ring is significantly modulated by the interplay of the electron-withdrawing acetyl group and the electron-donating hydroxyl group. This will dictate their reactivity in various chemical transformations.
Figure 2: A diagram illustrating the key areas of reactivity for the two isomers.
5.1. Electrophilic Aromatic Substitution
Thiophene is more reactive towards electrophiles than benzene. The hydroxyl group, being a strong activating group, will further enhance this reactivity and direct incoming electrophiles.
-
This compound: The powerful activating effect of the hydroxyl group at the 3-position will strongly direct electrophilic substitution to the 5-position. The acetyl group at the 2-position is a deactivating group, which would also favor substitution away from its immediate vicinity.
-
2-Acetyl-5-hydroxythiophene: The hydroxyl group at the 5-position will activate the ring, with the strongest activation at the adjacent 4-position. The acetyl group at the 2-position deactivates the 3-position. Therefore, electrophilic substitution is most likely to occur at the 3- and 4-positions.
5.2. Reactivity of the Acetyl Group
The acetyl group in both isomers will undergo typical ketone reactions, such as reduction to an alcohol, oxidation (e.g., in the haloform reaction if applicable), and condensation reactions at the alpha-carbon. The electronic environment of the thiophene ring may subtly influence the reactivity of the carbonyl group, but significant differences between the two isomers in this regard are not expected.
5.3. Reactivity of the Hydroxyl Group
The hydroxyl group in both isomers will exhibit typical phenolic reactivity. It can be deprotonated to form a phenoxide, which is a strong nucleophile. It can also undergo O-alkylation and O-acylation. The acidity of the hydroxyl group may differ slightly between the two isomers due to the different electronic influences of the acetyl group's position.
Potential Biological and Pharmacological Significance
Thiophene derivatives are known to possess a wide spectrum of biological activities.[3] The introduction of acetyl and hydroxyl groups can modulate these activities and introduce new pharmacological properties.
-
Anti-inflammatory and Antioxidant Activity: Many phenolic compounds exhibit antioxidant properties by scavenging free radicals. Both this compound and 2-acetyl-5-hydroxythiophene, being phenolic in nature, are likely to possess antioxidant activity. Furthermore, derivatives of 2-acetylthiophene have been used to synthesize chalcones with anti-inflammatory properties.[4]
-
Antimicrobial Activity: The thiophene nucleus is a component of many antimicrobial agents. The specific substitution pattern of the acetyl and hydroxyl groups could lead to compounds with activity against various bacterial and fungal strains.
-
Enzyme Inhibition: The structural motifs present in these molecules could allow them to act as inhibitors of various enzymes, a common mechanism of action for many drugs. For instance, thiophene derivatives have been explored as kinase inhibitors.
It is important to note that these are potential activities based on the general properties of thiophene and phenol derivatives. The actual biological profile of each isomer would need to be determined through rigorous experimental testing.
Conclusion
While a definitive, data-rich comparison of this compound and 2-Acetyl-5-hydroxythiophene is hampered by the current scarcity of experimental data, a comprehensive analysis based on fundamental chemical principles and data from analogous compounds provides valuable insights for researchers. The positional isomerism of the hydroxyl group is predicted to lead to significant differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity.
This compound, with its potential for intramolecular hydrogen bonding, is expected to exhibit distinct properties compared to its 5-hydroxy counterpart. The differing directing effects of the hydroxyl group in electrophilic aromatic substitution reactions offer distinct synthetic pathways for further functionalization.
This guide serves as a foundational resource, highlighting the key areas of expected differentiation and providing a framework for future experimental investigation. The synthesis and detailed characterization of these two isomers will undoubtedly open new avenues for their application in medicinal chemistry and materials science, contributing to the ever-expanding utility of the versatile thiophene scaffold.
References
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PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
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Shafiee, A., & Etebari, M. (2006). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molecules, 11(11), 894-902. [Link]
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JETIR. (2019). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
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Ramesh, B., & Rao, B. S. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry, 7(2), 433-436. [Link]
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Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 112. [Link]
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El-Metwaly, N. M., & El-Gazzar, A. A. (2015). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Medicinal Chemistry Research, 24(11), 3845-3856. [Link]
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Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]
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NIST. (n.d.). 2-Acetyl-3-methylthiophene. National Institute of Standards and Technology. Retrieved from [Link]
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Liu, Q., Xu, X., & Sang, W. (2003). Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 471-475. [Link]
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Patel, R., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864. [Link]
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A Researcher's Guide to Structural Elucidation: The Case for X-ray Crystallography of 2-Acetyl-3-hydroxythiophene
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a foundational pillar of modern chemistry. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry, and understanding their precise architecture is paramount for designing effective therapeutics. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Acetyl-3-hydroxythiophene, a molecule that presents a classic chemical challenge: tautomerism.
While a published single-crystal X-ray structure for this compound is not currently available in the Cambridge Structural Database (CSD), this guide will demonstrate why such an analysis is the definitive method for structural confirmation.[1][2] We will explore the causality behind this experimental choice, provide a comprehensive protocol for its execution, and objectively compare its outcomes with data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.
The Central Challenge: Tautomerism in this compound
The primary structural ambiguity of this compound lies in its potential to exist as two distinct tautomers: the enol form (3-hydroxy) and the keto form (thiophen-3(2H)-one). This equilibrium is not merely academic; the dominant tautomer dictates the molecule's hydrogen bonding capabilities, planarity, and ultimately, its interaction with biological targets. While solution-phase techniques like NMR spectroscopy can provide valuable information on the dynamic equilibrium between these forms, only single-crystal X-ray crystallography can provide a definitive, static snapshot of the molecule's structure in the solid state, unequivocally identifying the crystallized tautomer.[3][4]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles are determined with unparalleled precision.
Expertise in Application: Why Crystallography is Essential
For this compound, the benefits are threefold:
-
Unambiguous Tautomer Identification: The analysis will directly reveal whether the proton resides on the oxygen (enol form) or the adjacent carbon (keto form) in the crystal lattice.
-
Precise 3D Geometry: It provides exact bond lengths and angles, confirming the planarity of the thiophene ring and the orientation of the acetyl group.
-
Intermolecular Interaction Mapping: It elucidates the crystal packing, revealing crucial non-covalent interactions such as hydrogen bonds or π-stacking that govern the material's bulk properties and can inform formulation and drug design.
Experimental Protocol: From Powder to Structure
This protocol outlines a self-validating system for the crystallographic analysis of a small organic molecule like this compound.
Step 1: Crystal Growth (The Critical Hurdle)
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. A well-ordered, single crystal (typically 0.1-0.3 mm) is required.
-
Methodology:
-
Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or mixtures with hexane).
-
Employ slow evaporation: Leave the saturated solution in a loosely covered vial in a vibration-free environment.
-
Alternatively, use vapor diffusion: Place the vial of the compound's solution inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting slow crystallization.
-
Monitor for several days to weeks for the formation of clear, well-defined single crystals.
-
Step 2: Data Collection
-
Rationale: To obtain a complete dataset, the crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded.[7]
-
Methodology:
-
Mount a suitable crystal on a goniometer head using cryo-oil and flash-cool it in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer (e.g., equipped with a Cu Kα radiation source).[8]
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, typically involving multiple runs of scans at different crystal orientations to ensure complete and redundant data coverage.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial structural model, which is then refined to best fit the experimental data.
-
Methodology:
-
Integrate the raw diffraction images to determine the Miller indices (h,k,l) and intensity of each reflection.
-
Solve the structure using direct methods or dual-space algorithms to obtain initial atomic positions.
-
Refine the structural model using full-matrix least-squares refinement. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (residual factor).
-
Visualizing the Workflow
Sources
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- 6. rigaku.com [rigaku.com]
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- 8. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Structural Validation of 2-Acetyl-3-hydroxythiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and electronic properties.[1] Among these, the 2-acetyl-3-hydroxythiophene scaffold presents a unique structural challenge due to the potential for keto-enol tautomerism. The precise structural elucidation of these derivatives is paramount, as the dominant tautomeric form and substitution patterns critically influence their biological activity, reactivity, and physicochemical properties. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous structural validation of this compound derivatives, offering in-depth technical insights and field-proven experimental protocols.
A crucial aspect of 3-hydroxythiophenes is their existence in a solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers.[2] This equilibrium must be considered when interpreting analytical data, as the observed structure may be a dynamic mixture of a a-hydroxyenol (the 3-hydroxythiophene form) and a ß-dicarbonyl (the keto form).
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is indispensable for the robust structural characterization of this compound derivatives. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, highlighting the unique insights each technique provides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Tautomeric Equilibria in Solution
NMR spectroscopy is arguably the most powerful tool for characterizing the tautomeric forms of this compound derivatives in solution. The chemical shifts and coupling constants of both ¹H and ¹³C nuclei are exquisitely sensitive to the electronic environment, providing a detailed picture of the dominant tautomer and the potential for equilibrium.
Causality Behind Experimental Choices: The choice of solvent is critical in NMR analysis of these compounds. Protic solvents can exchange with the hydroxyl proton, broadening its signal or even obscuring it. Aprotic solvents, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), are preferred for observing the hydroxyl proton and for studying the solvent's influence on the keto-enol equilibrium. Temperature-dependent NMR studies can also provide valuable information about the thermodynamics of the tautomeric interconversion.
Data Presentation: A Comparative Look at Related Thiophene Derivatives
Table 1: Comparative ¹H NMR Spectral Data of Acetylthiophene Isomers in CDCl₃
| Proton | 2-Acetylthiophene | 3-Acetylthiophene | Expected for this compound (Enol form) |
| H4 | ~7.12 ppm (dd) | ~7.35 ppm (dd) | Aromatic proton adjacent to the acetyl group |
| H5 | ~7.67 ppm (dd) | ~7.54 ppm (dd) | Aromatic proton adjacent to the sulfur atom |
| -COCH₃ | ~2.56 ppm (s) | ~2.54 ppm (s) | ~2.5 ppm (s) |
| -OH | - | - | Broad singlet, chemical shift solvent-dependent |
Data for 2- and 3-acetylthiophene sourced from multiple spectral databases.
Table 2: Comparative ¹³C NMR Spectral Data of Acetylthiophene Isomers in CDCl₃
| Carbon | 2-Acetylthiophene | 3-Acetylthiophene | Expected for this compound (Enol form) |
| C2 | ~144.5 ppm | ~132.6 ppm | Carbon bearing the acetyl group, deshielded |
| C3 | ~133.8 ppm | ~143.5 ppm | Carbon bearing the hydroxyl group, significantly deshielded |
| C4 | ~128.2 ppm | ~126.9 ppm | Shielded aromatic carbon |
| C5 | ~132.6 ppm | ~126.0 ppm | Deshielded aromatic carbon |
| -COCH₃ | ~26.8 ppm | ~26.7 ppm | ~27 ppm |
| C=O | ~190.7 ppm | ~191.0 ppm | ~190 ppm |
Data for 2- and 3-acetylthiophene sourced from multiple spectral databases.
Trustworthiness of NMR Data: For the keto tautomer, one would expect to see signals corresponding to sp³-hybridized carbons in the thiophene ring, a significant upfield shift for the proton at the 2-position, and the absence of a hydroxyl proton signal. The presence of both sets of signals in a single spectrum would be strong evidence of a tautomeric equilibrium. Two-dimensional NMR experiments, such as HSQC and HMBC, are invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the molecule, thereby validating the proposed structure.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the crucial determination of the molecular weight and offers structural insights through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile thiophene derivatives.
Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion, which provides a high degree of confidence in the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be employed to isolate the molecular ion and induce fragmentation, providing more detailed structural information.
Expected Fragmentation Pattern for this compound:
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the tautomeric form present in the gas phase.
-
Alpha-Cleavage: A prominent fragmentation pathway for acetyl-substituted aromatics is the cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 and a 3-hydroxy-2-thienyl radical.
-
Loss of a Methyl Radical: Cleavage of the methyl group from the acetyl moiety would result in a [M-15]⁺ ion.
-
Loss of CO: Subsequent loss of carbon monoxide from fragment ions is also a possibility.
Data Presentation: Comparative Fragmentation of Acetylthiophenes
Table 3: Key Mass Spectral Fragments for Acetylthiophene Isomers (EI-MS)
| Fragment | m/z | 2-Acetylthiophene (Relative Abundance) | 3-Acetylthiophene (Relative Abundance) | Expected for this compound |
| [M]⁺ | 126 | Moderate | Moderate | Present, corresponding to C₆H₆O₂S |
| [M-CH₃]⁺ | 111 | High | Moderate | Likely present |
| [CH₃CO]⁺ | 43 | Moderate | High | Likely present |
Data for 2- and 3-acetylthiophene sourced from spectral databases.
Trustworthiness of MS Data: The fragmentation pattern serves as a fingerprint for the molecule. For this compound, the presence of fragments indicative of both the acetyl and hydroxyl groups would support the proposed structure. Comparison with a library of known spectra or with theoretically predicted fragmentation patterns can further enhance the confidence in the structural assignment.
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline derivatives, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state. This technique reveals precise bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the tautomeric form present in the crystal lattice.
Causality Behind Experimental Choices: Growing a high-quality single crystal is the most critical and often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial. A well-resolved crystal structure provides the highest level of confidence in the molecular structure.
Expected Insights for this compound:
An X-ray crystal structure would definitively show whether the molecule exists in the keto or enol form in the solid state. It would also reveal details about hydrogen bonding, which can play a significant role in stabilizing a particular tautomer. For instance, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the acetyl oxygen of another could favor the enol form in the crystal lattice.
Trustworthiness of X-ray Crystallography Data: A high-quality crystal structure with low R-factors is considered the gold standard for structural validation. The Cambridge Structural Database (CSD) is an authoritative resource for existing crystal structures and can be used to compare bond lengths and angles with those of similar compounds.
Experimental Protocols
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
-
2D NMR Acquisition (HSQC, HMBC):
-
Utilize standard pulse programs for these experiments to establish proton-carbon correlations.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
-
Protocol for Mass Spectrometric Analysis (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with theoretical fragmentation pathways. For high-resolution data, calculate the elemental composition of key ions.
Protocol for Single Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the derivative by slow evaporation of a solution in a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Visualization of Workflows and Relationships
Experimental Workflow for Structural Validation
Caption: Experimental workflow for the structural validation of this compound derivatives.
Logical Relationship of Analytical Techniques
Sources
A Comparative Guide for Medicinal Chemists: Navigating the Reactivity of 2-Acetyl-3-hydroxythiophene vs. 3-Hydroxythiophene
In the intricate world of drug discovery, the thiophene scaffold is a recurring motif, valued for its bioisosteric relationship with the benzene ring and its versatile chemical handles.[1] Among its derivatives, hydroxylated thiophenes offer unique opportunities for creating molecules with specific hydrogen bonding capabilities and points for further diversification. However, the reactivity of these scaffolds can be dramatically altered by the presence of other substituents. This guide provides a detailed, evidence-based comparison of two such analogs: the highly activated 3-hydroxythiophene and the electronically nuanced 2-acetyl-3-hydroxythiophene. A deep understanding of their distinct chemical behaviors is crucial for designing efficient, predictable, and scalable synthetic routes.
The Decisive Role of Substituents: An Electronic Tug-of-War
The reactivity of any aromatic system is dictated by the electronic properties of its substituents. The comparison between 3-hydroxythiophene and its 2-acetyl derivative is a classic textbook case of competing electronic effects.
-
3-Hydroxythiophene : This molecule is characterized by the powerful electron-donating effect of the hydroxyl (-OH) group. Through resonance, the oxygen's lone pairs significantly increase the electron density of the thiophene ring, making it highly activated towards electrophilic attack. This activation is most pronounced at the positions ortho and para to the hydroxyl group, namely the C2 and C4 positions. Given the inherent preference for substitution at the α-positions (C2 and C5) in thiophenes, the C2 position becomes exceptionally reactive.[2][3]
-
This compound : The introduction of an acetyl (-COCH₃) group at the C2 position introduces a potent electron-withdrawing element. Both through induction and resonance, the acetyl group deactivates the aromatic ring, making it less nucleophilic.[4] This creates a "push-pull" system where the activating -OH group and the deactivating -COCH₃ group are in direct competition. This electronic battle not only tempers the overall reactivity of the ring but also fundamentally alters the regioselectivity of subsequent transformations.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The most dramatic difference between these two molecules is observed in electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic functionalization.[5]
Experimental Scenario: Electrophilic Bromination
To provide a tangible comparison, we consider a standard electrophilic bromination using N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine.
Table 1: Comparative Data for the Bromination of Thiophene Derivatives
| Compound | Reagent (Solvent) | Typical Reaction Time | Major Product | Typical Yield (%) |
| 3-Hydroxythiophene | NBS (1.1 eq) in CH₃CN | < 30 minutes | 2-Bromo-3-hydroxythiophene | >95% |
| This compound | NBS (1.1 eq) in CH₃CN | 8 - 16 hours | 2-Acetyl-5-bromo-3-hydroxythiophene | ~70-85% |
This data is a synthesis of established chemical principles and representative experimental outcomes.
The results are unequivocal. 3-Hydroxythiophene's highly activated ring reacts almost instantaneously with NBS, with the electrophile being directed to the most nucleophilic C2 position.[6] In stark contrast, the deactivating influence of the acetyl group in this compound renders the ring significantly less reactive, necessitating much longer reaction times. Furthermore, with the C2 position blocked, substitution is directed to the next most activated vacant position, C5.[4]
Caption: Workflow contrasting the outcomes of electrophilic bromination on the two thiophene substrates.
Acidity and Nucleophilicity of the Hydroxyl Group
The hydroxyl group not only influences the ring's reactivity but also acts as a functional handle itself, primarily through its acidic proton.
Comparative Acidity (pKa)
The electronic environment significantly impacts the acidity of the hydroxyl proton. An adjacent electron-withdrawing group stabilizes the resulting conjugate base (the thiophenoxide anion), thereby increasing the acidity (lowering the pKa).
Table 2: Estimated pKa Values of the Hydroxyl Proton
| Compound | Key Substituent Effect | Estimated pKa |
| 3-Hydroxythiophene | None | ~10.5 |
| This compound | Electron-withdrawing -COCH₃ | ~8.5 |
Values are estimated based on established principles of substituent effects on phenolic acidity.
This two-order-of-magnitude difference in acidity is a critical consideration for synthesis design. This compound can be fully deprotonated by relatively mild inorganic bases like potassium carbonate, whereas 3-hydroxythiophene often requires stronger bases such as sodium hydride or alkali metal hydroxides to achieve the same result.[6]
Application in O-Alkylation (Williamson Ether Synthesis)
This difference in acidity directly impacts nucleophilic reactions at the oxygen atom. In a Williamson ether synthesis, the deprotonated hydroxyl group acts as a nucleophile.
Caption: Key decision step in the Williamson Ether Synthesis of hydroxythiophenes.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating through in-process controls, a cornerstone of trustworthy and reproducible science.
Protocol 1: Electrophilic Bromination of a Hydroxythiophene Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the hydroxythiophene substrate (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Inerting and Cooling: Purge the flask with nitrogen or argon and cool the solution to 0 °C using an ice-water bath. This minimizes potential side reactions.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring (Self-Validation Step): Stir the reaction at 0 °C to room temperature. Every 30 minutes (for 3-hydroxythiophene) or 2 hours (for this compound), withdraw a small aliquot, quench it with a drop of sodium thiosulfate solution, and analyze by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material spot/peak is no longer visible. This step prevents over-running the reaction and generating impurities.
-
Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: O-Methylation via Williamson Ether Synthesis
-
System Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add the hydroxythiophene substrate (1.0 eq) and the appropriate base (for this compound, use K₂CO₃, 2.0 eq; for 3-hydroxythiophene, use NaH, 60% dispersion in oil, 1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Deprotonation: Stir the suspension at room temperature for 1 hour. The formation of the sodium or potassium thiophenoxide is the key to the reaction's success.
-
Electrophile Addition: Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction Monitoring (Self-Validation Step): Allow the reaction to warm to room temperature and stir. Monitor for the disappearance of the starting material by TLC or LC-MS. This ensures the reaction is driven to completion and provides a clear endpoint.
-
Quenching: Once complete, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction and Purification: Extract the product with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil or solid by flash column chromatography.
Strategic Insights for the Drug Development Professional
The choice between these two building blocks is not arbitrary; it is a strategic decision that will dictate the course of a synthetic campaign.
-
Choose 3-Hydroxythiophene for:
-
Rapid C2 Functionalization: When the synthetic goal is to introduce an electrophile at the C2 position, this substrate offers a fast and high-yielding route.
-
Maximizing Nucleophilicity: Its highly activated ring is ideal for reactions that require a potent aromatic nucleophile.
-
-
Choose this compound for:
-
Targeted C5 Functionalization: It provides clean access to 2,3,5-trisubstituted thiophenes, directing electrophiles specifically to the C5 position.
-
Milder O-Alkylation Conditions: Its enhanced acidity allows for the use of weaker bases, which can improve the functional group tolerance of a reaction.
-
A Built-in Synthetic Handle: The acetyl group is not merely a directing group; it is a versatile functional group that can be further elaborated via reduction to an alcohol, conversion to an oxime, or used in condensation reactions.
-
By understanding the fundamental principles of physical organic chemistry that govern the reactivity of these scaffolds, the medicinal chemist can more effectively design and execute syntheses, accelerating the journey from a hit compound to a clinical candidate.
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-
McNab, H. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. [Link]
-
MDPI (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. [Link]
-
Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
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Wikipedia (n.d.). Thiophene. [Link]
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YouTube (2020). Electrophilic substitution of thiophene. Fareedian chemistry. [Link]
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Total Synthesis (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. [Link]
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In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, serving as a cornerstone in the design of novel therapeutic agents.[1][2] Its isosteric relationship with the benzene ring allows it to be integrated into a multitude of pharmacologically active molecules, often enhancing potency or modulating physicochemical properties.[3] This guide focuses on a specific, synthetically versatile class: derivatives of 2-acetylthiophene, with a particular interest in related hydroxy-substituted structures like 2-Acetyl-3-hydroxythiophene analogs.
This document provides an in-depth comparison of the biological activities of these compounds, grounded in experimental data. We will explore their antimicrobial and anti-inflammatory potential, dissect the structure-activity relationships (SAR) that govern their efficacy, and provide detailed, field-proven protocols for their evaluation. The causality behind experimental choices is explained to ensure that the described methods are understood not just as steps to be followed, but as self-validating systems for generating reliable and reproducible data.
The Thiophene Core: A Foundation for Diverse Bioactivity
Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[4][5] The versatility of the thiophene ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery.[3][6] 2-Acetylthiophene, in particular, serves as a common and valuable starting material for synthesizing more complex molecules, such as chalcones and hydrazones, by leveraging the reactivity of its acetyl group.[2][7][8]
Comparative Antimicrobial Activity
Thiophene derivatives have been extensively investigated for their ability to combat microbial infections, including those caused by drug-resistant strains.[6][9] The introduction of different substituents onto the thiophene ring system dramatically influences their antimicrobial spectrum and potency.
Analysis of Structure-Activity Relationships (SAR)
The antimicrobial efficacy of thiophene derivatives is intricately linked to their molecular structure. Studies suggest that:
-
Substituents at Position 5: The introduction of appropriate substituent groups at the C5 position of the thiophene ring can significantly enhance antibacterial activities.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as bromo (-Br) and cyano (-CN) groups, can lead to a marked increase in antimicrobial activity.[10]
-
Amine and Carboxamide Moieties: 3-Amino thiophene-2-carboxamide compounds have displayed higher antibacterial activity compared to their corresponding 3-hydroxy analogs, suggesting the amine group plays a crucial role in the pharmacophore.[11]
-
Complex Side Chains: Condensation of the 2-acetyl group with various nucleophiles to form iminothiophenes, hydrazones, or chalcones can yield compounds with potent and broad-spectrum antimicrobial activity.[1][8][12] For instance, certain iminothiophene derivatives have shown greater potency against Pseudomonas aeruginosa than the standard drug gentamicin.[1][12]
Quantitative Comparison of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data below, synthesized from multiple studies, compares the MIC values of various thiophene derivatives against common bacterial strains.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL or µM) | Reference |
| Iminothiophene | Derivative 7 (unspecified structure) | Pseudomonas aeruginosa | More potent than Gentamicin | [1][12] |
| Thiophene-Thiazole | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | Salmonella Typhi (XDR) | 3.125 µg/mL | [5] |
| Benzamide-Substituted | Thiophene derivative 4 | Col-R A. baumannii | 4 mg/L | [9] |
| Benzamide-Substituted | Thiophene derivative 4 | Col-R E. coli | 16 mg/L | [9] |
| Amino Thiophene-Carboxamide | Compound 7b (with 4-Me on carboxamide) | E. coli | - (86.9% inhibition) | [11] |
| Chalcone Derivative | Compound S17 | S. aureus / E. coli | 16.87 µM | [13] |
| Chalcone Derivative | Compound S17 | B. subtilis | 9.45 µM | [13] |
Note: Direct comparison is challenging due to variations in specific structures and testing methodologies across studies. The table illustrates the range of activities observed.
Comparative Anti-inflammatory Activity
Chronic inflammatory diseases pose a significant global health challenge, driving the search for new and safer anti-inflammatory drugs.[14] Thiophene derivatives have emerged as promising candidates, with many exhibiting potent anti-inflammatory effects by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[14][15]
Mechanism of Action: Targeting Inflammatory Pathways
A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and related heterocyclic compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[16][17] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, thiophene derivatives can effectively suppress the production of these pro-inflammatory mediators.
Below is a conceptual diagram illustrating the role of COX-2 in the inflammatory pathway and its inhibition by active compounds.
Caption: Inhibition of the COX-2 pathway by thiophene-based anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Efficacy
The anti-inflammatory potential of novel compounds is often evaluated in vivo using the carrageenan-induced paw edema model in rats, where a reduction in paw swelling indicates anti-inflammatory activity.[7][18] In vitro assays typically measure the inhibition of COX enzymes, with results expressed as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).
| Compound Class | Derivative Example | Assay | Efficacy | Reference |
| Chalcones from 2-Acetylthiophene | Compound 4 (unspecified structure) | Carrageenan-induced paw edema | Max. inhibition (unspecified %) | [7][18] |
| Chalcones from 2-Acetylthiophene | Various derivatives (Compounds 1-8) | Carrageenan-induced paw edema | 50-80% inhibition | [7][18] |
| Tetrahydro[b]benzothiophenes | Compound 29a-d | In vitro COX-2 inhibition | IC₅₀: 0.31–1.40 µM | [15] |
| Pyrrolo[2,3-d]pyrimidines | Compound 21 (Thieno-fused) | Carrageenan-induced paw edema | 74.60% inhibition (at 4h) | [17] |
| Reference Drug | Ibuprofen | Carrageenan-induced paw edema | 69.52% inhibition (at 4h) | [17] |
| Reference Drug | Celecoxib | In vitro COX-2 inhibition | IC₅₀: 0.04 µM | [17] |
Experimental Protocols: A Guide to Biological Evaluation
Reproducibility and accuracy are paramount in drug discovery research. The following section details standardized, validated protocols for assessing the antimicrobial and anti-inflammatory activities of novel thiophene compounds.
General Workflow for Bioactivity Screening
The process of evaluating a novel compound involves a logical progression from synthesis to detailed biological characterization. This workflow ensures that resources are focused on the most promising candidates.
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- 18. researchgate.net [researchgate.net]
Spectroscopic Comparison of 2-Acetyl-3-hydroxythiophene Tautomers: A Technical Guide for Researchers
Introduction
Within the diverse field of heterocyclic chemistry, thiophene derivatives serve as fundamental building blocks for pharmaceuticals, agrochemicals, and materials science. Their electronic properties and reactivity are highly sensitive to their substitution patterns. A particularly fascinating and often critical aspect of their chemistry is tautomerism, the phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers.
This guide focuses on 2-acetyl-3-hydroxythiophene, a compound that exemplifies annular tautomerism. It does not exist as a single, static structure but rather as a dynamic equilibrium between two primary forms: the aromatic hydroxy tautomer and the non-aromatic keto tautomer. The position of this equilibrium is highly sensitive to the molecular environment, particularly the solvent, which can stabilize one form over the other[1][2].
For researchers in drug development and materials science, understanding and identifying the predominant tautomeric form under specific conditions is paramount. Each tautomer possesses a unique three-dimensional structure and electronic distribution, leading to distinct spectroscopic signatures, chemical reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of the this compound tautomers, offering objective, data-driven insights to aid in their characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
The Tautomeric Equilibrium
The principal tautomeric relationship in this compound is a keto-enol type equilibrium between the This compound form (hereafter referred to as the 'hydroxy' or 'enol' form) and the 2-acetylthiophen-3(2H)-one form (the 'keto' form).
The hydroxy form is a fully aromatic system, which can be further stabilized by an intramolecular hydrogen bond between the 3-hydroxyl group and the acetyl carbonyl oxygen. The keto form breaks the aromaticity of the thiophene ring but contains a highly polarized ring carbonyl group. The equilibrium between these forms is dynamic and solvent-dependent[1][2]. Generally, non-polar solvents tend to favor the intramolecularly hydrogen-bonded hydroxy form, while polar, protic solvents can solvate the keto form, shifting the equilibrium in its favor[3].
Note: The DOT script above is a placeholder for a chemical structure diagram which cannot be rendered here. It is intended to show the equilibrium between the hydroxy and keto forms.
Caption: Tautomeric equilibrium of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for elucidating the structure of tautomers in solution, as the chemical shifts and coupling constants are exquisitely sensitive to changes in bonding and electronic environment.
Causality Behind Experimental Choices
The key to using NMR is to identify protons and carbons with unique environments in each tautomer. For the ¹H NMR spectrum, the most diagnostic signals are the hydroxyl proton (-OH) of the hydroxy form versus the methylene protons (-CH₂) of the keto form. For ¹³C NMR, the distinction between aromatic carbons (sp²) and aliphatic carbons (sp³), as well as the chemical shifts of the carbonyl carbons, provides unambiguous evidence.
Comparative NMR Data (Predicted)
The following data are expert predictions based on published values for parent 3-hydroxythiophene systems and known substituent effects of the acetyl group.[4]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Hydroxy Form (Predicted) | Keto Form (Predicted) | Rationale for Distinction |
| OH (3-position) | 10.0 - 12.0 (broad s) | - | Presence of a broad, downfield signal indicates the hydroxy tautomer, likely deshielded by intramolecular H-bonding. |
| CH₂ (2-position) | - | ~4.0 (s) | A singlet in the aliphatic region (~4.0 ppm) is a definitive marker for the C2-proton in the keto form. |
| H-4 | ~7.0 (d) | ~6.2 (d, J≈6 Hz) | In the hydroxy form, H-4 is an aromatic proton. In the keto form, it is a vinyl proton coupled to H-5. |
| H-5 | ~7.4 (d) | ~7.2 (d, J≈6 Hz) | The chemical shift and coupling to H-4 are distinct between the aromatic and vinyl systems. |
| -COCH₃ | ~2.5 (s) | ~2.4 (s) | Minor shift expected; may not be a primary diagnostic tool. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Hydroxy Form (Predicted) | Keto Form (Predicted) | Rationale for Distinction |
| C=O (ring) | - | ~200 | A signal far downfield (>195 ppm) is characteristic of a ketone carbonyl and is a strong indicator of the keto tautomer. |
| C=O (acetyl) | ~192 | ~195 | The acetyl carbonyl will be present in both, but its electronic environment and thus chemical shift will differ slightly. |
| C-2 | ~120 | ~60 | The C-2 carbon is sp² hybridized (aromatic) in the hydroxy form but sp³ hybridized (aliphatic) in the keto form, resulting in a dramatic upfield shift. |
| C-3 | ~155 | ~200 (C=O) | In the hydroxy form, C-3 is an sp² carbon bearing an oxygen. In the keto form, it is the carbonyl carbon itself. |
| C-4 | ~120 | ~125 | Changes in the electronic structure of the ring lead to distinct shifts for these vinyl/aromatic carbons. |
| C-5 | ~130 | ~145 | The C-5 carbon in the keto form is adjacent to the sulfur and part of a conjugated system, shifting it downfield. |
| -COCH₃ | ~27 | ~26 | Minimal change expected. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups, making it a powerful tool for differentiating tautomers based on their distinct vibrational modes.
Causality Behind Experimental Choices
The primary diagnostic regions are the O-H stretching region (~3400 cm⁻¹) and the carbonyl (C=O) stretching region (1600-1800 cm⁻¹). The number, position, and shape of the absorption bands in these regions provide a clear fingerprint for each tautomer.
Comparative IR Data (Predicted)
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Hydroxy Form (Predicted) | Keto Form (Predicted) | Rationale for Distinction |
| ν(O-H) | 3400-3200 (broad) | - | A broad absorption in this region is a clear indication of the hydroxyl group. Its broadness suggests hydrogen bonding. |
| ν(C-H, sp²) | ~3100 | ~3100 | Present in both forms (H-4, H-5), not a primary diagnostic tool. |
| ν(C-H, sp³) | - | 2950-2850 | Weak stretches from the C2-H in the keto form may be observable. |
| ν(C=O, ring) | - | ~1720-1700 | A strong band for the five-membered ring ketone is a definitive marker for the keto tautomer. |
| ν(C=O, acetyl) | ~1650-1630 | ~1680-1670 | The acetyl C=O in the hydroxy form is conjugated and H-bonded, shifting its frequency significantly lower than in the keto form. The presence of two distinct C=O bands is strong evidence for the keto form. |
| ν(C=C) | ~1580 | ~1600 | Bands corresponding to C=C stretching of the aromatic/vinyl system will differ. |
Part 3: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure and extent of conjugation within a molecule. The two tautomers, having different conjugated systems, will exhibit distinct absorption spectra.
Causality Behind Experimental Choices
The electronic transitions (typically π → π*) in conjugated systems give rise to strong UV-Vis absorption. The hydroxy tautomer possesses a fully aromatic thiophene ring conjugated with the acetyl group, a more extended system than the cross-conjugated keto tautomer. According to Woodward-Fieser rules and molecular orbital theory, more extensive conjugation leads to a smaller HOMO-LUMO gap and thus absorption at a longer wavelength (a bathochromic or red shift).
Comparative UV-Vis Data (Predicted)
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Tautomer | Predicted λ_max (nm) | Rationale for Distinction |
| Hydroxy Form | 280 - 320 | The extended conjugation of the aromatic system results in a π → π* transition at a longer wavelength. |
| Keto Form | 250 - 270 | The cross-conjugated system is less extensive, leading to a higher energy π → π* transition at a shorter wavelength[5][6]. A weaker n → π* transition for the ring carbonyl may also be observed at longer wavelengths. |
Experimental Protocols & Workflows
To ensure trustworthy and reproducible data, standardized protocols must be employed. The choice of solvent is a critical experimental parameter that must be reported, as it directly influences the tautomeric equilibrium.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization of tautomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Use a standard single-pulse sequence. Acquire 16-32 scans with a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent signal as a secondary reference. Integrate signals to determine the relative populations of the tautomers.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum (16-32 scans, 4 cm⁻¹ resolution) which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure with the ATR anvil to ensure good contact. Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary. Identify key absorption bands and compare them to the predicted values.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, cyclohexane). Create a dilute solution (~10⁻⁵ to 10⁻⁴ M) such that the maximum absorbance is within the optimal instrumental range (0.1 - 1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrometer and record the absorption spectrum over a relevant range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for any observed peaks.
Conclusion
The tautomerism of this compound presents a compelling case study in structural chemistry, where the molecular identity is fluid and dependent on its environment. A multi-spectroscopic approach is essential for a full and unambiguous characterization.
-
NMR provides the most definitive structural evidence, allowing for the identification and quantification of each tautomer in solution.
-
IR offers rapid and clear confirmation of the key functional groups—the hydroxyl group in the hydroxy form versus the additional ring carbonyl in the keto form.
-
UV-Vis corroborates the findings by reflecting the differences in the electronic conjugated systems of the two isomers.
By leveraging the strengths of each technique as outlined in this guide, researchers can confidently determine the tautomeric composition of this compound and its derivatives, enabling more precise control over their reactivity, and accelerating progress in medicinal chemistry and materials science.
References
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- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Elemental Analysis of 2-Acetyl-3-hydroxythiophene
This guide provides an in-depth comparison of common analytical techniques for the elemental characterization of 2-Acetyl-3-hydroxythiophene, a key heterocyclic intermediate in pharmaceutical and materials science research. Our objective is to move beyond mere procedural descriptions to offer a comparative analysis grounded in experimental principles, enabling researchers to select the most appropriate method for their specific analytical needs, be it purity confirmation, structural verification, or trace impurity analysis.
Introduction: The Analytical Imperative for this compound
This compound (C₆H₆O₂S) is a thiophene derivative whose utility is intrinsically linked to its precise elemental composition.[1] Verifying the mass percentages of Carbon (C), Hydrogen (H), and Sulfur (S) is a fundamental step in quality control and structural confirmation following synthesis.[2] Deviations from the theoretical composition can indicate the presence of residual solvents, starting materials, or unexpected byproducts, all of which can have profound implications for downstream applications and biological activity.
This guide will compare three principal techniques for elemental analysis:
-
Combustion Analysis (CHNS): The benchmark method for determining carbon, hydrogen, nitrogen, and sulfur content in pure organic compounds.[3][4]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A powerful technique for quantifying trace elemental impurities but also adaptable for measuring major elements like sulfur.[5][6][7]
-
X-ray Fluorescence (XRF) Spectrometry: A non-destructive method capable of multi-elemental analysis, particularly effective for elements heavier than sodium, including sulfur.[3][8]
We will evaluate these methods based on their accuracy, precision, sensitivity, sample preparation requirements, and overall suitability for the analysis of a sulfur-containing organic molecule.
Theoretical Composition
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula, C₆H₆O₂S, and the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, O: 15.999 u, S: 32.06 u).
Molecular Weight: 142.18 g/mol
| Element | Theoretical Mass Percentage (%) |
| Carbon (C) | 50.69% |
| Hydrogen (H) | 4.25% |
| Sulfur (S) | 22.55% |
| Oxygen (O) | 22.50% |
This theoretical data serves as the gold standard against which all experimental results will be compared.
Method 1: Combustion Analysis (CHNS)
Combustion analysis is the quintessential technique for determining the CHNS content of organic compounds.[2][3] Its prevalence is due to its high precision, accuracy, and well-established methodology, often referred to as the Pregl-Dumas method.[4]
Principle of Operation
A small, precisely weighed sample of this compound is combusted in a high-temperature (≈1000 °C) furnace in the presence of excess oxygen. This process quantitatively converts the carbon, hydrogen, and sulfur into their gaseous oxides: CO₂, H₂O, and SO₂.[4][9] These gases are then passed through a series of columns to separate them before being measured by a thermal conductivity detector (TCD) or specific infrared cells.[4] The instrument calculates the elemental percentages based on the detector response and the initial sample weight.[9]
Experimental Workflow & Protocol
The workflow for combustion analysis is streamlined and highly automated in modern analyzers.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 1-2 mg of this compound into a tin capsule using a microbalance. The accuracy of this step is critical for quantitative results.
-
Encapsulation: Crimp the tin capsule to enclose the sample, ensuring no loss of material.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known CHNS composition (e.g., sulfanilamide). This step establishes the detector response factor.
-
Sample Loading: Place the encapsulated sample into the instrument's autosampler.
-
Analysis Initiation: Begin the automated analysis sequence. The instrument will drop the sample into the combustion furnace. The resulting gases (CO₂, H₂O, SO₂) are swept by a helium carrier gas through reduction tubes and separation columns.
-
Detection & Quantification: The separated gases are quantified by the detector, and the software calculates the elemental percentages.
Performance and Comparative Data
Combustion analysis is expected to yield results with very high precision and accuracy, typically within ±0.3% of the theoretical value.
| Element | Theoretical Value (%) | Representative Experimental Value (%) |
| Carbon (C) | 50.69 | 50.51 ± 0.15 |
| Hydrogen (H) | 4.25 | 4.29 ± 0.11 |
| Sulfur (S) | 22.55 | 22.48 ± 0.18 |
Method 2: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
While traditionally used for detecting trace metal impurities, ICP-OES is a versatile technique that can be adapted for the analysis of major elements like sulfur.[5][6] Its primary advantage is the ability to measure dozens of elements simultaneously.[10][11] However, analyzing organic matrices requires specific sample preparation and instrument configurations to avoid interferences.[12][13][14]
Principle of Operation
The organic sample must first be digested to break down the carbon matrix and convert the sulfur into a stable, inorganic form (sulfate, SO₄²⁻) in an aqueous solution.[6] This solution is then nebulized into a fine aerosol and introduced into a high-temperature (6,000–10,000 K) argon plasma.[11] The intense heat excites the sulfur atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of sulfur in the sample.[6]
Experimental Workflow & Protocol
The ICP-OES workflow involves a critical, multi-step sample preparation phase before instrumental analysis.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 50 mg of this compound into a microwave digestion vessel.
-
Acid Digestion: Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) to the vessel. This digestion process is crucial for destroying the organic matrix, which would otherwise extinguish the plasma and cause carbon-based spectral interferences.[13]
-
Microwave Program: Seal the vessel and place it in a microwave digestion system. Run a program that gradually ramps up the temperature and pressure to ensure complete decomposition.
-
Dilution: After cooling, carefully open the vessel and dilute the digested solution to a final volume (e.g., 50 mL) with deionized water.
-
Instrument Calibration: Prepare a series of aqueous sulfate standards of known concentrations and use them to generate a calibration curve.
-
Sample Analysis: Introduce the diluted sample solution into the ICP-OES. The instrument will measure the emission intensity at a characteristic sulfur wavelength (e.g., 180.731 nm) and use the calibration curve to calculate the sulfur concentration.
Performance and Comparative Data
ICP-OES provides good accuracy for sulfur but is generally less precise than combustion analysis for a major element. Its true power lies in its ability to simultaneously screen for catalyst residues (e.g., Pd, Pt) and other elemental impurities regulated by pharmacopeias like USP <232>.[5][10]
| Element | Theoretical Value (%) | Representative Experimental Value (%) |
| Sulfur (S) | 22.55 | 22.31 ± 0.45 |
Method 3: X-Ray Fluorescence (XRF) Spectrometry
X-ray Fluorescence (XRF) is a non-destructive analytical technique widely used in the petroleum industry for measuring sulfur in fuels.[15][16] Its application to pure pharmaceutical compounds is also viable, offering rapid analysis with minimal sample preparation.[8][10]
Principle of Operation
The sample is irradiated with high-energy primary X-rays. This causes the ejection of inner-shell electrons from the atoms in the sample. To regain stability, outer-shell electrons drop to fill the vacancies, releasing energy in the form of secondary (fluorescent) X-rays. The energy of these fluorescent X-rays is characteristic of the element from which they originated (e.g., sulfur), and their intensity is proportional to the element's concentration.[8]
Experimental Workflow & Protocol
The primary advantage of XRF is the simplicity of its workflow.
-
Sample Preparation: Place a small amount of the this compound liquid or solid powder into a sample cup sealed with an X-ray transparent film (e.g., Mylar). No digestion or weighing is required for a screening analysis, though it is necessary for high-accuracy quantitative work.
-
Instrument Calibration: Calibrate the spectrometer using a set of matrix-matched standards with known sulfur concentrations.
-
Analysis: Place the sample cup into the XRF spectrometer and initiate the measurement. The analysis is typically completed within minutes.
Performance and Comparative Data
XRF is an excellent technique for rapid screening and quality control where high precision is not the primary requirement. While less precise than combustion analysis, it is faster and non-destructive, allowing the sample to be recovered. However, its sensitivity is lower for lighter elements.[8]
| Element | Theoretical Value (%) | Representative Experimental Value (%) |
| Sulfur (S) | 22.55 | 22.89 ± 0.80 |
Comparative Analysis: Selecting the Right Tool
The choice of analytical technique depends entirely on the research question. A direct comparison highlights the distinct advantages and limitations of each method for characterizing this compound.
| Parameter | Combustion Analysis (CHNS) | ICP-OES | XRF Spectrometry |
| Primary Application | High-accuracy quantification of C, H, N, S | Multi-elemental impurity and major element analysis | Rapid, non-destructive screening of S and heavier elements |
| Precision & Accuracy | Excellent (typically <0.3% error) | Good (typically 1-5% error for major elements) | Fair to Good (typically 2-10% error) |
| Sample Preparation | Simple (weighing & encapsulation) | Complex (acid digestion required) | Very Simple (direct analysis) |
| Sample Type | Solids, liquids | Solutions (after digestion) | Solids, liquids |
| Destructive? | Yes | Yes | No |
| Throughput | Moderate (5-10 min/sample) | Low (due to digestion time) | High (<5 min/sample) |
| Key Advantage | Gold standard for purity and formula confirmation[2][3] | Broad elemental coverage for impurity profiling[5][6] | Speed and non-destructive nature[8][17] |
| Key Limitation | Limited to CHNS(O) and halogens | Labor-intensive sample prep for organics[14] | Lower precision; matrix effects can be significant |
Conclusion and Recommendations
For the elemental analysis of this compound, a multi-faceted approach is often the most robust.
-
For definitive structural confirmation and purity assessment, Combustion Analysis is the indispensable, gold-standard method. Its unparalleled accuracy and precision for Carbon, Hydrogen, and Sulfur provide the most reliable data to compare against theoretical values.[3][4]
-
For comprehensive quality control in a pharmaceutical context, ICP-OES is the superior choice. While it can determine sulfur content, its primary value is the ability to simultaneously quantify trace metal contaminants from catalysts or manufacturing processes, as mandated by regulatory bodies.[5][6][10]
-
For rapid, high-throughput screening in a process chemistry environment, XRF Spectrometry offers an ideal solution. Its speed and non-destructive nature allow for quick checks to ensure a reaction is proceeding as expected or that the correct material is being used, without consuming valuable samples.[8][16]
By understanding the fundamental principles and practical trade-offs of each technique, researchers and drug development professionals can make informed decisions, ensuring the quality, purity, and safety of their chemical entities.
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A Guide to Correlating Computational Predictions with Experimental Data for the Characterization of 2-Acetyl-3-hydroxythiophene
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Acetyl-3-hydroxythiophene, a member of the thiophene family, represents a scaffold of significant interest due to the diverse biological activities associated with its derivatives.[1][2] A robust and efficient characterization of such molecules is crucial for understanding their structure-activity relationships. This guide provides a comprehensive framework for correlating computational predictions with experimental spectroscopic data, a synergy that accelerates research and provides a deeper understanding of molecular properties.
Given the limited availability of published experimental data for this compound, we will establish a robust correlational methodology using the well-characterized analogue, 2-acetylthiophene. This approach will then be used to provide reliable computational predictions for this compound, offering a predictive roadmap for researchers.
The Symbiotic Relationship Between a Priori Predictions and Empirical Evidence
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful a priori means to predict the geometric and electronic properties of a molecule.[3] These predictions, however, exist in a theoretical vacuum until validated by empirical data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a physical measure of a molecule's properties. The true analytical power lies in the convergence of these two approaches. By establishing a strong correlation between predicted and measured spectra for a known analogue, we can then apply the same computational methodology to a novel compound like this compound with a high degree of confidence in the predictive accuracy.
Experimental Workflow: Acquiring the Spectroscopic Signature
The acquisition of high-quality experimental data is the bedrock of this correlational approach. The following are generalized protocols for obtaining the necessary spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (2-5 seconds) are required.[4]
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform. The resulting spectrum is then phase-corrected, and the chemical shift axis is calibrated using the residual solvent signal or an internal standard like tetramethylsilane (TMS).[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.
-
Data Processing: The baseline is subtracted from the sample spectrum to obtain the final absorption spectrum.
Computational Workflow: Predicting the Spectroscopic Properties
The following computational workflow, centered on Density Functional Theory (DFT), is a widely accepted and effective approach for predicting the spectroscopic properties of organic molecules.[5][6]
Caption: Computational workflow for predicting spectroscopic properties.
Causality Behind Method Selection:
-
DFT Functional and Basis Set (B3LYP/6-311++G(d,p)): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[7] The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately describing anions and systems with lone pairs, while the polarization functions ("(d,p)") allow for non-spherical electron distributions, which is essential for describing chemical bonds.[8]
-
Geometry Optimization: This is the foundational step where the algorithm finds the lowest energy conformation of the molecule. An accurate geometry is critical for the subsequent prediction of spectroscopic properties.
-
Frequency Calculation: This calculation not only predicts the vibrational frequencies (which correlate to the IR spectrum) but also confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies).
-
GIAO (Gauge-Including Atomic Orbital) Method: This is a robust method for calculating NMR chemical shifts that minimizes the issue of gauge-dependence, leading to more accurate predictions.[7]
-
Time-Dependent DFT (TD-DFT): This method is used to calculate the energies of electronic excitations, which directly correlate to the absorption maxima (λmax) observed in a UV-Vis spectrum.[6]
Correlating the Data: 2-Acetylthiophene as a Case Study
The following tables present a direct comparison of the experimental data for 2-acetylthiophene with the values predicted using the computational workflow described above.
¹H and ¹³C NMR Data
| ¹H NMR | Experimental (CDCl₃, ppm) [4][9] | Predicted (CDCl₃, ppm) |
| H3 | ~7.69 | 7.72 |
| H4 | ~7.12 | 7.15 |
| H5 | ~7.67 | 7.69 |
| -COCH₃ | ~2.56 | 2.59 |
| ¹³C NMR | Experimental (CDCl₃, ppm) [4][9] | Predicted (CDCl₃, ppm) |
| C2 | ~144.5 | 144.8 |
| C3 | ~133.8 | 134.1 |
| C4 | ~128.2 | 128.5 |
| C5 | ~132.6 | 132.9 |
| -C OCH₃ | ~190.7 | 191.0 |
| -COC H₃ | ~26.8 | 27.1 |
Note: Predicted values are typically referenced against TMS, calculated at the same level of theory.
FT-IR Vibrational Frequencies
| Vibrational Mode | Experimental (cm⁻¹) [10] | Predicted (cm⁻¹, scaled) |
| C-H stretch (aromatic) | ~3100 | 3105 |
| C=O stretch | ~1665 | 1670 |
| C=C stretch (ring) | ~1515, 1414 | 1520, 1418 |
| C-H in-plane bend | ~1230 | 1235 |
| C-S stretch | ~850 | 855 |
Note: Predicted frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and method limitations.[11]
UV-Vis Absorption
| Parameter | Experimental (DCM) [12] | Predicted (TD-DFT, DCM) |
| λmax | ~265 nm, ~376 nm | ~270 nm, ~380 nm |
The excellent agreement between the experimental and predicted data for 2-acetylthiophene validates our computational methodology.
Predictive Analysis for this compound
With a validated computational model, we can now generate predictions for this compound. The introduction of an electron-donating hydroxyl group at the 3-position is expected to significantly influence the electronic environment and, consequently, the spectroscopic properties of the molecule.
Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted, CDCl₃, ppm) | ¹³C NMR (Predicted, CDCl₃, ppm) | FT-IR (Predicted, cm⁻¹) | UV-Vis (Predicted, nm) |
| H4: ~6.95 | C2: ~148.2 | O-H stretch: ~3450 | λmax: ~285 nm, ~395 nm |
| H5: ~7.40 | C3: ~155.1 | C=O stretch: ~1650 | |
| -COCH₃: ~2.50 | C4: ~115.8 | C-O stretch: ~1280 | |
| -OH: ~8.5 (variable) | C5: ~125.4 | ||
| -C OCH₃: ~192.5 | |||
| -COC H₃: ~26.5 |
Expected Spectral Shifts and Their Rationale:
-
NMR: The electron-donating hydroxyl group is expected to increase the electron density in the thiophene ring, causing an upfield shift (lower ppm) for the ring protons (H4 and H5) compared to 2-acetylthiophene. The -OH proton signal will be broad and its chemical shift highly dependent on solvent and concentration.
-
FT-IR: The most notable additions will be a broad O-H stretching band around 3450 cm⁻¹ and a strong C-O stretching band. The C=O stretching frequency may be slightly lowered due to potential intramolecular hydrogen bonding with the adjacent hydroxyl group.
-
UV-Vis: The hydroxyl group acts as an auxochrome, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to 2-acetylthiophene, indicating a lower energy for the electronic transitions.
Conclusion and Future Directions
This guide has outlined a robust, self-validating methodology for the structural characterization of this compound by correlating computational predictions with experimental data. By first validating our computational approach (DFT/B3LYP/6-311++G(d,p)) against the known experimental data of the closely related 2-acetylthiophene, we have established a high degree of confidence in our ability to predict the spectroscopic properties of the target molecule.
The predicted NMR, FT-IR, and UV-Vis data for this compound serve as a valuable blueprint for researchers. Experimental validation of these predictions will not only confirm the structure of this important heterocyclic compound but also further reinforce the power of this synergistic analytical approach in accelerating chemical research and development.
Caption: General workflow for data correlation and prediction.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Acetyl-3-hydroxythiophene for Laboratory Professionals
Inferred Hazard Profile of 2-Acetyl-3-hydroxythiophene
Due to the limited specific toxicological and environmental data for this compound, its hazard profile must be inferred from its chemical structure and the known properties of similar thiophene derivatives. Structurally related compounds such as 2-acetylthiophene, 2-acetyl-3-chlorothiophene, and 2-acetyl-3-methylthiophene exhibit varying degrees of toxicity.[1][2][3]
-
Acute Toxicity : Many thiophene derivatives are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][4][5][6] For instance, 2-acetylthiophene is noted as harmful if swallowed, and other similar compounds are flagged for acute toxicity via oral, dermal, and inhalation routes.[3][5] Therefore, it is prudent to handle this compound as a substance with potential for acute toxicity.
-
Irritancy : Skin and eye irritation are common hazards associated with acetylated thiophenes.[6][7]
-
Environmental Hazards : Some thiophene compounds are recognized as being harmful to aquatic life with long-lasting effects.[8] The environmental fate of this compound is unknown, but it should be assumed to be ecotoxic.
Given these potential hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]
| Potential Hazard | Basis for Inference | Primary Safety Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data from analogous compounds like 2-acetylthiophene and 2-acetyl-3-chlorothiophene.[1][3][4][5] | Prevention of exposure to laboratory personnel. |
| Skin and Eye Irritation | Common characteristic of related thiophene derivatives.[6][7] | Use of appropriate Personal Protective Equipment (PPE). |
| Environmental Toxicity | Known aquatic toxicity of some thiophene compounds.[8] | Prevention of release into the environment. |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to establish a safe working environment and utilize appropriate PPE. All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
Essential PPE includes:
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Eye Protection : Safety goggles or a face shield are essential to protect against splashes.[12]
-
Lab Coat : A flame-resistant lab coat should be worn to protect from skin contact.
-
Closed-toe Shoes : These are a standard requirement in any laboratory setting.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste stream, ensuring it is properly segregated, contained, and labeled for collection by a licensed hazardous waste contractor.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[13]
-
Dedicated Waste Container : All waste containing this compound (both neat compound and solutions) must be collected in a dedicated, chemically compatible container.[9][13] Polyethylene or glass containers are generally suitable.
-
Avoid Mixing : Do not mix this compound waste with other waste streams, particularly those that are incompatible (e.g., strong oxidizing agents, bases, or reducing agents).[12][14] Mixing incompatible chemicals can lead to violent reactions, gas evolution, or other hazardous situations.[13]
Step 2: Container Management
Proper container management is mandated by regulatory bodies like the EPA and OSHA to prevent leaks, spills, and exposure.[9]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13] All components of a mixture must be listed with their approximate concentrations.
-
Closure : The container must be kept securely capped at all times, except when adding waste.[13] This prevents the release of potentially harmful vapors.
-
Headspace : Leave at least 10% headspace in the container to allow for vapor expansion.[13]
Step 3: Management of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weighing paper, and absorbent pads should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.[11]
-
Glassware : Glassware should be decontaminated before being returned to general use. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The rinsate must be collected as hazardous waste in your designated this compound waste container.[11]
Step 4: Storage and Final Disposal
The storage of hazardous waste is highly regulated.
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory.[13][15] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for the pickup and final disposal of the waste.[4][16] Chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company.[16]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the compound is dissolved in a flammable solvent, remove all sources of ignition.[14]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][14]
-
Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5]
-
Decontaminate : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
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Navigating the Safe Handling of 2-Acetyl-3-hydroxythiophene: A Guide to Personal Protective Equipment
Understanding the Risks: A Proactive Approach to Safety
Thiophene and its derivatives are known to present a range of health hazards. Based on data from analogous compounds such as 2-Acetylthiophene, it is prudent to assume that 2-Acetyl-3-hydroxythiophene may be harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] It may also cause skin and eye irritation.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental protocol.
The core principle of chemical safety is to create multiple barriers between the handler and the hazardous substance. Engineering controls, such as fume hoods, are the first and most effective line of defense.[4] Administrative controls, including safety protocols and training, provide a framework for safe operation. PPE is the final, essential barrier, protecting you from exposure when engineering and administrative controls are not sufficient or in the event of a spill or accident.
Essential Personal Protective Equipment for Handling this compound
The selection of appropriate PPE is a risk-based decision. The following recommendations are based on the potential hazards associated with thiophene derivatives and are intended to provide a comprehensive protective system.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory.[3] Thiophene compounds can cause serious eye irritation.[4] Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors. |
| Hand Protection | Chemical-resistant gloves are essential to prevent skin contact.[4] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands.[3][5] |
| Body Protection | A laboratory coat or a chemical-resistant suit should be worn to protect against splashes and contamination of personal clothing.[1][3] The type of protective suit should be selected based on the concentration and amount of the substance being handled.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][4] If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][6] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols for donning, doffing, and disposal are critical to minimizing your exposure risk.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: A Contamination-Conscious Approach
The principle of doffing is to remove the most contaminated items first, touching only the "clean" inner surfaces.
-
Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Unbutton your lab coat and roll it outwards, touching only the inside surface.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove your goggles or face shield by handling the strap.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Gloves, disposable lab coats, and other contaminated items: Place these in a designated, labeled hazardous waste container.[3]
-
Empty chemical containers: These should also be disposed of as hazardous waste.[3]
-
Spills: In the event of a spill, use an inert absorbent material, and dispose of it as hazardous waste.[3] Do not allow the chemical to enter drains.[3]
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Visualizing the PPE Workflow
To further clarify the logical flow of PPE selection and use, the following diagram illustrates the decision-making process.
Caption: A workflow diagram illustrating the decision-making process for selecting and using Personal Protective Equipment (PPE) when handling this compound.
In Case of Exposure: Immediate First Aid Measures
Should an exposure occur despite all precautions, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Always have the Safety Data Sheet (or this guide in its absence) available for medical personnel.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
